molecular formula C4H2N2O B1450848 Oxazole-4-carbonitrile CAS No. 55242-84-7

Oxazole-4-carbonitrile

Cat. No.: B1450848
CAS No.: 55242-84-7
M. Wt: 94.07 g/mol
InChI Key: UEEBKQWDBWDPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C4H2N2O and its molecular weight is 94.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEBKQWDBWDPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657363
Record name 1,3-Oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55242-84-7
Record name 4-Oxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55242-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Oxazole-4-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of oxazole-4-carbonitrile, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its synthesis, its nuanced reactivity, and its expanding role as a high-value scaffold in modern chemistry.

Introduction: The Strategic Value of a Versatile Heterocycle

This compound is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively.[1][2] Its strategic importance in chemical synthesis stems from the unique combination of the stable, electron-rich oxazole ring and the versatile, electron-withdrawing nitrile functional group. This duality makes it an exceptionally valuable building block for creating complex molecules with tailored biological activities and material properties.[3] It serves as a key intermediate in the synthesis of a wide array of compounds, from life-saving pharmaceuticals to advanced agrochemicals and high-performance polymers.[3][4] This guide elucidates the fundamental properties, synthesis, and reactivity that underpin these critical applications.

Core Physicochemical and Spectral Properties

Accurate characterization is the foundation of all subsequent experimental work. This compound is typically a white, low-melting solid that requires refrigerated storage to maintain its integrity.[3][4] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 55242-84-7[3][4][5]
Molecular Formula C₄H₂N₂O[3][4]
Molecular Weight 94.07 g/mol [3][4][5]
Appearance White low-melting solid[3]
Boiling Point 198.5 °C at 760 mmHg[5]
Storage Conditions Store at 0-8 °C[3][4]

For unambiguous identification, a full suite of spectral analysis is essential. While the raw data is extensive, researchers can readily obtain reference spectra for this compound and its derivatives, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, from various chemical databases.[6][7] These spectral fingerprints are crucial for confirming reaction outcomes and ensuring purity.

Synthesis of Substituted Oxazole-4-carbonitriles: A Modern Approach

While classical methods like the Robinson-Gabriel synthesis exist, modern organic chemistry prioritizes efficiency, substrate scope, and milder reaction conditions.[8] A notable advancement is the copper(II)-mediated direct synthesis of 5-aryloxazole-4-carbonitriles from readily available acetophenones.[9][10]

Causality Behind the Method: This protocol is advantageous because it constructs the complex heterocyclic core in a single, streamlined process. It utilizes potassium ferricyanide as a low-toxicity cyanide source, which plays a dual role: providing the nitrile group and acting as a coupling partner to facilitate the crucial cyclization step.[9][10] The copper(II) catalyst functions as an oxidant, mediating the reaction through a proposed radical coupling mechanism.[9] This approach avoids the need for pre-functionalized starting materials, enhancing its overall efficiency.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Acetophenone Acetophenone Process Radical Coupling & Cyclization Acetophenone->Process K3FeCN6 K₃[Fe(CN)₆] (Cyanide Source & Coupling Partner) K3FeCN6->Process Catalyst Cu(II) Bromide (Oxidant) Catalyst->Process Mediates Oxygen Oxygen (O₂) Oxygen->Process Solvent Solvent Solvent->Process Product 5-Arylthis compound Process->Product

Caption: Copper(II)-mediated synthesis of 5-arylthis compound.

Experimental Protocol: Synthesis of 5-phenylthis compound

This protocol is a representative example based on published methodologies.[9][10]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol), potassium ferricyanide (2.0 mmol), and copper(II) bromide (10 mol%).

  • Solvent Addition: Add the appropriate dry solvent (e.g., DMSO, 5 mL) via syringe.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at a specified temperature (e.g., 80-100 °C). The reaction is often conducted under an oxygen atmosphere to facilitate the radical mechanism.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-phenylthis compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a product of its two key functional components: the oxazole ring and the nitrile group.

  • The Oxazole Core: The aromatic oxazole ring is relatively electron-rich, making it susceptible to electrophilic attack, which preferentially occurs at the C5 position.[2][11] However, its most synthetically powerful transformation is its participation as a diene in Diels-Alder cycloaddition reactions . This reaction provides a robust and elegant pathway to synthesize substituted pyridines, which are ubiquitous in pharmaceutical compounds.[11] Nucleophilic substitution is less common but can be achieved with a suitable leaving group, typically at the electron-deficient C2 position.[2][8]

  • The Nitrile Moiety: The cyano group is a versatile synthetic handle. Its strong electron-withdrawing nature influences the reactivity of the oxazole ring. More importantly, it can be readily transformed into other critical functional groups:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (oxazole-4-carboxylic acid) or amide.

    • Reduction: It can be reduced to a primary amine (aminomethyl-oxazole), providing a key linkage point for further molecular elaboration.

Key Applications in Research and Development

The unique structural and reactive properties of this compound make it a highly sought-after scaffold in several high-tech industries.

  • Pharmaceutical Development: This is the most significant area of application. The oxazole ring is a privileged pharmacophore, appearing in numerous biologically active compounds.[1][12] this compound serves as a critical intermediate for synthesizing molecules with demonstrated anti-inflammatory, anti-cancer, antimicrobial, and antiviral activities.[1][3][10] Its structural similarity to purine bases makes it an ideal starting point for designing enzyme inhibitors and receptor antagonists.[13]

  • Agrochemicals: In agriculture, the compound is used to develop potent and selective crop protection agents.[3][4] Its derivatives have been successfully formulated into effective herbicides and fungicides, contributing to improved crop yields and food security.[3]

  • Material Science: The thermal stability and rigid structure of the oxazole ring are leveraged in material science.[3][4] this compound can be incorporated into polymers and coatings to enhance their thermal stability, chemical resistance, and overall performance in demanding industrial applications.[3]

  • Biochemical Research: As a versatile building block, it is used to synthesize molecular probes and ligands for studying enzyme-substrate interactions and biological pathways.[3]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Precautions for Safe Handling: Avoid all direct contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling.[14]

  • Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment. The recommended storage temperature is between 0-8 °C.[3][4] Keep away from incompatible substances and sources of ignition.[14]

  • First-Aid Measures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[14]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic enabler of chemical innovation. Its stable aromatic core, combined with a synthetically versatile nitrile group, provides a powerful platform for the rational design of new molecules. For researchers in drug discovery, agrochemical development, and material science, mastering the synthesis and reactivity of this scaffold opens the door to novel compounds with significant therapeutic and commercial potential. Its continued application is expected to drive progress across multiple scientific disciplines.

References

The Enduring Legacy of the Oxazole Ring: A Technical Guide to its Synthesis from Historical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole, a deceptively simple five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in the architecture of biologically active molecules. Its presence in a vast array of natural products and pharmaceuticals underscores its significance as a privileged scaffold in medicinal chemistry. The unique electronic properties and conformational rigidity of the oxazole ring enable it to participate in a variety of non-covalent interactions, making it an ideal building block for designing molecules that can effectively bind to biological targets such as enzymes and receptors.[1][2] This guide provides an in-depth exploration of the discovery and history of oxazole synthesis, tracing its evolution from the foundational name reactions of the late 19th and early 20th centuries to the sophisticated and sustainable methods employed in modern chemical research.

The Classical Era: Pioneering Syntheses of the Oxazole Core

The early history of oxazole synthesis is marked by the ingenuity of pioneering chemists who, in an era of burgeoning organic chemistry, developed robust methods for constructing this vital heterocyclic ring. These classical reactions, born out of systematic investigations into the reactivity of organic compounds, laid the groundwork for all subsequent advancements in the field.

The Robinson-Gabriel Synthesis (1909-1910)

The Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson and Siegmund Gabriel, is a powerful method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3] This reaction typically requires a cyclodehydrating agent, such as concentrated sulfuric acid or phosphorus pentachloride, to facilitate the intramolecular condensation.[3][4][5]

Sir Robert Robinson (1886-1975) was a British organic chemist and Nobel laureate recognized for his extensive research on plant alkaloids and dyestuffs. His work was characterized by a deep understanding of reaction mechanisms, and he is credited with pioneering the use of the curly arrow to denote electron movement in organic chemistry. Siegmund Gabriel (1851-1924) was a German chemist known for the Gabriel synthesis of primary amines. His investigations also extended to a variety of heterocyclic systems, including oxazoles and thiazoles.[6] The development of the Robinson-Gabriel synthesis was a significant step in the systematic construction of heterocyclic compounds, providing a reliable route to substituted oxazoles from readily available starting materials.

The reaction proceeds through the initial protonation of the acylamino ketone, followed by an intramolecular nucleophilic attack of the enolized ketone onto the protonated amide. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic oxazole ring.

Robinson_Gabriel start 2-Acylamino-ketone enol Enol Intermediate start->enol Tautomerization cyclized Cyclized Intermediate enol->cyclized Intramolecular Cyclization oxazole Oxazole cyclized->oxazole Dehydration

Caption: Robinson-Gabriel Synthesis Workflow.

  • To a solution of the 2-acylamino-ketone in a suitable solvent (e.g., glacial acetic acid), add the dehydrating agent (e.g., concentrated sulfuric acid) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The Fischer Oxazole Synthesis (1896)

Discovered by the eminent German chemist Emil Fischer, this method provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6][7][8][9] The cyanohydrin itself is typically derived from another aldehyde.[6]

Hermann Emil Fischer (1852-1919) was a towering figure in organic chemistry, awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses. His meticulous and systematic approach to organic synthesis led to numerous groundbreaking discoveries, including the Fischer esterification and the Fischer projection for representing stereochemistry. The Fischer oxazole synthesis emerged from his broader investigations into the chemistry of carbohydrates and related compounds, demonstrating the versatility of cyanohydrins as synthetic intermediates.

The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, and subsequent intramolecular cyclization and elimination of HCl yield the 2,5-disubstituted oxazole.[6]

Fischer_Oxazole start Cyanohydrin + Aldehyde iminochloride Iminochloride Intermediate start->iminochloride HCl Addition chloro_oxazoline Chloro-oxazoline Intermediate iminochloride->chloro_oxazoline Reaction with Aldehyde & Intramolecular Cyclization oxazole 2,5-Disubstituted Oxazole chloro_oxazoline->oxazole Elimination of HCl

Caption: Fischer Oxazole Synthesis Workflow.

  • Dissolve the cyanohydrin and the aldehyde in dry ether in a flask equipped with a gas inlet tube.

  • Pass a stream of dry hydrogen chloride gas through the solution.

  • The oxazole hydrochloride product will precipitate from the solution.

  • Collect the precipitate by filtration and wash with dry ether.

  • The free oxazole base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[6]

The Bredereck Oxazole Synthesis

The Bredereck reaction offers a straightforward method for the synthesis of 2,4-disubstituted oxazoles by reacting α-haloketones with amides, most commonly formamide.[1][10][11] This method is valued for its efficiency and the accessibility of the starting materials.[1][10]

Hellmut Bredereck (1904-1981) was a German chemist who made significant contributions to the fields of carbohydrate and heterocyclic chemistry. The reaction that bears his name provides a valuable tool for the construction of the oxazole ring, particularly for the synthesis of 2,4-disubstituted derivatives.

The reaction is thought to proceed via initial N-alkylation of the amide by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the oxazole product.

Bredereck_Oxazole start α-Haloketone + Amide n_alkylated N-Alkylated Intermediate start->n_alkylated N-Alkylation cyclized Cyclized Intermediate n_alkylated->cyclized Intramolecular Cyclization oxazole 2,4-Disubstituted Oxazole cyclized->oxazole Dehydration

Caption: Bredereck Oxazole Synthesis Workflow.

  • A mixture of the α-haloketone and an excess of the amide (e.g., formamide) is heated, often without a solvent.

  • The reaction temperature is typically maintained for several hours.

  • After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is then purified by distillation or chromatography.

The Van Leusen Oxazole Synthesis (1972)

A more modern addition to the classical methods, the Van Leusen oxazole synthesis, discovered in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes in the presence of a base to form 5-substituted oxazoles.[1][2][10][12] This reaction is highly versatile and proceeds under mild conditions.[1][2][12]

The development of the Van Leusen reaction expanded the toolkit for heterocyclic synthesis, with TosMIC proving to be a remarkably versatile reagent for the construction of various nitrogen-containing heterocycles, including oxazoles, imidazoles, and nitriles.[13][14]

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then undergoes a nucleophilic addition to the aldehyde, followed by an intramolecular cyclization to form an oxazoline intermediate. Elimination of p-toluenesulfinic acid from this intermediate yields the aromatic oxazole.[2][12][15]

Van_Leusen_Oxazole start TosMIC + Aldehyde deprotonated_tosmic Deprotonated TosMIC start->deprotonated_tosmic Base oxazoline_intermediate Oxazoline Intermediate deprotonated_tosmic->oxazoline_intermediate Nucleophilic Addition & Cyclization oxazole 5-Substituted Oxazole oxazoline_intermediate->oxazole Elimination of TosH

Caption: Van Leusen Oxazole Synthesis Workflow.

  • To a stirred solution of the aldehyde and TosMIC in a suitable solvent (e.g., methanol or THF), add a base (e.g., potassium carbonate or potassium tert-butoxide) at room temperature or below.[13][16]

  • Stir the reaction mixture for the appropriate amount of time, monitoring its progress by TLC.[13][16]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.[13]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography.[13]

The Modern Era: Innovations in Oxazole Synthesis

Building upon the classical foundations, modern organic synthesis has introduced a plethora of new methods for constructing the oxazole ring, often with improved efficiency, selectivity, and sustainability. These contemporary approaches are driven by the increasing demand for complex oxazole-containing molecules in drug discovery and materials science.

Catalytic Methods

The use of transition metal catalysts, particularly palladium and copper, has revolutionized oxazole synthesis.[10][17] These methods often involve C-H activation and cross-coupling reactions, allowing for the direct arylation of oxazole precursors.[10][18] For instance, palladium-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides provides a convergent route to 2,4-disubstituted oxazoles.[10] Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been employed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles.[10][17]

Green Chemistry Approaches

In line with the principles of sustainable chemistry, several "green" methods for oxazole synthesis have been developed. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify reaction procedures.[1][10][19][20][21]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in classical oxazole syntheses, such as the Robinson-Gabriel and Van Leusen reactions.[10][19]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency.[10][19]

  • Use of Ionic Liquids and Deep Eutectic Solvents: These non-volatile and often recyclable solvents offer a greener alternative to traditional organic solvents.[1][10][19]

  • Catalysis in Aqueous Media: The development of water-soluble catalysts allows for oxazole synthesis to be performed in water, the most environmentally benign solvent.[17]

Applications in Natural Product Synthesis

The robustness and versatility of both classical and modern oxazole synthesis methods are perhaps best demonstrated in their application to the total synthesis of complex natural products. Many marine natural products, in particular, feature intricate polyoxazole structures with potent biological activities.[22][23][24][25] The synthesis of these molecules, such as the bengazoles, phorboxazoles, and hennoxazole, presents a significant challenge to synthetic chemists and has spurred the development of novel and efficient strategies for oxazole ring formation.[22][23][25] For example, a modified Robinson-Gabriel synthesis was a key step in the synthesis of the C1' to C11' side chain of leucascandrolide A.[26]

Comparative Analysis of Oxazole Synthesis Methods

The choice of synthetic method for a particular oxazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table provides a comparative overview of the classical and modern methods discussed.

MethodKey ReagentsSubstitution PatternAdvantagesDisadvantages
Robinson-Gabriel 2-Acylamino-ketone, Dehydrating Agent2,5-DisubstitutedReadily available starting materialsHarsh reaction conditions (strong acids)
Fischer Cyanohydrin, Aldehyde, Anhydrous HCl2,5-DisubstitutedAccess to a variety of substitution patternsUse of gaseous HCl, moisture sensitive
Bredereck α-Haloketone, Amide (e.g., Formamide)2,4-DisubstitutedEfficient and economicalCan have limited substrate scope
Van Leusen TosMIC, Aldehyde, Base5-SubstitutedMild conditions, high versatilityTosMIC can be odorous
Modern Catalytic Oxazole precursors, Aryl halides, Catalysts (Pd, Cu, Ni)VariedHigh efficiency and selectivity, C-H functionalizationCatalyst cost and sensitivity
Green Methods Varied (Microwave, Ultrasound, Green Solvents)VariedReduced environmental impact, faster reactionsSpecialized equipment may be required

Conclusion

The journey of oxazole synthesis, from its classical roots to its modern innovations, is a testament to the enduring power of organic chemistry to create molecules of immense practical importance. The foundational reactions developed by Robinson, Gabriel, Fischer, Bredereck, and van Leusen remain relevant and instructive, while contemporary catalytic and green methods continue to push the boundaries of what is possible in terms of efficiency, selectivity, and sustainability. For researchers in drug discovery and development, a deep understanding of this rich history and the diverse array of available synthetic tools is essential for the rational design and synthesis of the next generation of oxazole-containing therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for oxazole-4-carbonitrile (CAS No. 55242-84-7), a vital heterocyclic building block in pharmaceutical and agrochemical research.[1] The unique reactivity of its oxazole ring makes it a valuable intermediate for synthesizing biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from these distinct analytical techniques, this guide establishes a definitive spectroscopic profile for the unambiguous identification and quality assessment of this compound for researchers, scientists, and professionals in drug development.

Introduction

This compound is a five-membered heterocyclic compound with the molecular formula C₄H₂N₂O and a molecular weight of 94.07 g/mol .[1][2] Its structure, featuring both an oxazole ring and a nitrile functional group, confers a unique electronic profile that is leveraged in the synthesis of more complex molecules.[1][3] Given its role as a key intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide details the fundamental spectroscopic techniques used to characterize this molecule, explaining the causal relationships between its molecular structure and the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C NMR provide unambiguous confirmation of its distinct chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's structure. There are two protons attached to the oxazole ring at positions 2 and 5.

  • Causality and Interpretation: The protons on the oxazole ring are located in an electron-deficient (deshielded) environment due to the electronegativity of the adjacent oxygen and nitrogen atoms. This deshielding effect causes their signals to appear at a high chemical shift (downfield) in the spectrum. The proton at the C2 position is typically the most deshielded, appearing at the lowest field, followed by the proton at the C5 position.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.8 Singlet (s)
H-5 ~8.4 Singlet (s)

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule.[4]

  • Causality and Interpretation: The spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is typically found in the 110-120 ppm range. The carbons of the oxazole ring are significantly deshielded. The C2 carbon, bonded to both oxygen and nitrogen, appears at the lowest field. The C4 and C5 carbons also exhibit distinct chemical shifts influenced by their position relative to the heteroatoms and the nitrile substituent.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4]

Carbon Assignment Chemical Shift (δ, ppm)
C2 ~155
C5 ~145
C4 ~125
CN ~115

Note: Data is approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Causality and Interpretation: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N). This vibration involves a significant change in dipole moment, resulting in a high-intensity peak. Other key vibrations include the C=N and C=C stretching of the oxazole ring and the C-O-C stretching vibration.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity Vibrational Mode
C≡N (Nitrile) ~2240 - 2260 Strong, Sharp Stretching
C=N (Oxazole Ring) ~1500 - 1600 Medium Stretching
C=C (Oxazole Ring) ~1400 - 1500 Medium Stretching

| C-O-C (Oxazole Ring) | ~1050 - 1150 | Strong | Asymmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

  • Causality and Interpretation: In an electron ionization (EI) mass spectrum, this compound will exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight (94.07 g/mol ).[1][2] The fragmentation pattern is characteristic of the oxazole ring system. The parent oxazole molecule is known to fragment via the loss of CO, HCN, and H atoms.[5] For this compound, fragmentation would likely involve the loss of the nitrile group (CN) and subsequent ring cleavage.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Value Proposed Fragment
94 [C₄H₂N₂O]⁺ (Molecular Ion, M⁺)
68 [M - CN]⁺
66 [M - CO]⁺

| 40 | [M - CO - CN]⁺ |

Integrated Spectroscopic Profile and Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

  • MS confirms the molecular weight is 94.

  • IR confirms the presence of a key nitrile (C≡N) functional group.

  • ¹³C NMR confirms the presence of four distinct carbon environments, including one nitrile and three sp²-hybridized ring carbons.

  • ¹H NMR confirms the presence of two distinct protons on the heterocyclic ring.

The relationship between the molecular structure and its key spectroscopic signatures is visualized below.

References

Whitepaper: A Theoretical and Computational Guide to Oxazole Ring Stability

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The oxazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, integral to a wide array of biologically active compounds and functional materials.[1][2] Its stability is a critical determinant of its synthetic accessibility, reactivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the theoretical principles governing oxazole ring stability, focusing on aromaticity, resonance, and the influence of substituents. We present a validated computational workflow using Density Functional Theory (DFT) to quantitatively assess these properties, offering researchers a practical framework for in-silico analysis and rational drug design.

The Significance of Oxazole Stability in Modern Chemistry

The five-membered oxazole ring, containing nitrogen and oxygen atoms, is a privileged structure in drug discovery.[3] Its derivatives are known to engage with various enzymes and receptors through diverse non-covalent interactions, leading to a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The inherent stability of the oxazole core influences its behavior in biological systems and its viability as a synthetic building block.[6] A thorough understanding of its electronic structure and the factors that modulate its stability is therefore paramount for the rational design of novel therapeutics and materials.

The oxazole ring's chemical properties are often described as intermediate between those of furan and pyridine.[7] It is a weak base and can undergo ring-opening under certain hydrolytic conditions, a reactivity pattern that underscores the delicate balance of its aromatic stabilization.[7][8] This guide delves into the theoretical underpinnings of this stability, providing computational tools to predict and rationalize its behavior.

Theoretical Foundations of Oxazole Stability

The stability of the oxazole ring is primarily attributed to its aromatic character. Like other azoles, its aromaticity arises from the delocalization of six π-electrons across the planar, five-membered ring.[4][9]

Aromaticity and Resonance

The oxazole ring system is planar, with all constituent atoms being sp² hybridized.[4][10] The π-system is formed by the p-orbitals of the three carbon atoms and the nitrogen atom, each contributing one electron, and a lone pair from the oxygen atom participating in the delocalization.[4][11] This fulfills Hückel's rule (4n+2 π electrons, where n=1), conferring aromatic character.

However, the high electronegativity of the oxygen atom results in a less effective delocalization compared to its all-carbon or less electronegative heteroatom counterparts.[4][10] This is reflected in its resonance structures, where the charge-separated forms contribute significantly, highlighting the electron-pulling nature of the oxygen and the pyridine-like character of the nitrogen atom.

Caption: Key resonance contributors of the oxazole ring.

Quantitative Descriptors of Aromaticity

To move beyond qualitative descriptions, computational chemistry provides quantitative indices to measure aromaticity. The most common are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • NICS: This magnetic criterion measures the magnetic shielding at the center of the ring. A negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) indicates diatropic ring currents, a hallmark of aromaticity.[12]

  • HOMA: This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic).[12]

Studies on oxadiazoles, close relatives of oxazole, show that NICS often predicts a higher degree of aromaticity, while HOMA suggests a more non-aromatic or partially aromatic character.[12][13] This discrepancy highlights that aromaticity is a multi-faceted concept and that different indices capture different aspects of it.

HeterocycleNICS(1)zz (ppm)HOMA
Benzene-30.0 to -35.0~1.00
Thiophene-20.0 to -25.0~0.76
Pyrrole-15.0 to -20.0~0.79
Oxazole -10.0 to -15.0 ~0.50 - 0.65
Furan-10.0 to -15.0~0.46

Table 1: Comparison of calculated aromaticity indices for oxazole and other common heterocycles. Values are representative and can vary with the level of theory.

Computational Workflow for Assessing Oxazole Stability

Density Functional Theory (DFT) offers a robust and computationally efficient framework for studying the electronic structure and stability of heterocyclic systems.[14] Here, we outline a validated protocol for researchers.

Rationale for Method Selection
  • Functional: The B3LYP hybrid functional is a workhorse in computational chemistry, providing a reliable balance between accuracy and computational cost for organic molecules.[14]

  • Basis Set: The 6-311+G(d,p) basis set is recommended. It includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the bonding environment in a heterocyclic ring.

  • Software: This workflow is readily implemented in software packages like Gaussian, ORCA, or Q-Chem.

Caption: Computational workflow for theoretical stability analysis of oxazoles.

Step-by-Step Protocol

Step 1: Geometry Optimization

  • Input: Build the 3D structure of the substituted oxazole of interest.

  • Calculation: Perform a full geometry optimization without constraints.

    • Causality: This step locates the lowest energy conformation of the molecule on the potential energy surface, which is essential for all subsequent calculations.

  • Output: A coordinate file (.log or .xyz) of the optimized structure.

Step 2: Frequency Calculation

  • Input: The optimized geometry from Step 1.

  • Calculation: Run a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

  • Validation: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. If one is found, it indicates a transition state, and the geometry must be re-optimized.

    • Trustworthiness: This is a critical self-validation step. All subsequent property calculations are only meaningful if performed on a true minimum energy structure.

  • Output: Thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) and confirmation of a stable structure.

Step 3: Calculation of Stability Descriptors

  • Input: The validated minimum energy structure.

  • NICS Calculation: To assess aromaticity, perform a Nuclear Magnetic Resonance (NMR) calculation, requesting shielding tensors. Place a ghost atom (Bq) at the geometric center of the oxazole ring. The negative of the isotropic shielding value at this point is the NICS(0) value. For NICS(1), place the ghost atom 1 Å above the ring plane.

  • HOMA Calculation: HOMA is not a direct output. It is calculated from the optimized bond lengths obtained in Step 1 using its defining formula and established parameters for C-C, C-N, and C-O bonds.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of the optimization or a subsequent single-point energy calculation. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity; a larger gap generally implies higher kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to compute atomic charges and study delocalization energies, which provides quantitative insight into the resonance contributions.

The Influence of Substituents on Ring Stability

The electronic nature of substituents profoundly impacts the stability and reactivity of the oxazole ring.[15]

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -OCH₃ increase the electron density in the ring. This enhances its aromatic character and stability but also activates it towards electrophilic attack, typically at the C5 position.[4][10]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ decrease the ring's electron density. This destabilizes the aromatic system to some extent and makes it more susceptible to nucleophilic attack, especially at the electron-deficient C2 position.[16]

Computational studies can precisely quantify these effects. By following the protocol in Section 3 for a series of substituted oxazoles, one can build quantitative structure-property relationships (QSPR) that correlate substituent parameters (e.g., Hammett constants) with stability descriptors like the HOMO-LUMO gap or NICS values.

Conclusion

The stability of the oxazole ring is a complex interplay of aromaticity, resonance, and substituent effects. While it is formally an aromatic system, the presence of two different, highly electronegative heteroatoms leads to a nuanced electronic structure and a moderate level of aromatic stabilization compared to other heterocycles. Theoretical and computational chemistry provide indispensable tools for dissecting these factors. The DFT-based workflow presented in this guide offers a reliable and validated method for researchers to quantitatively assess oxazole stability, enabling the prediction of reactivity and the rational design of new molecules for applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-4-carbonitrile is a pivotal heterocyclic compound, recognized for its versatile role as a building block in the synthesis of biologically active molecules, particularly in pharmaceutical and agrochemical development.[1] Its unique oxazole ring structure, combined with the electron-withdrawing carbonitrile group, imparts distinct chemical reactivity and structural characteristics that are crucial for the rational design of novel compounds.[1][2] This guide provides a comprehensive examination of the molecular structure and conformational dynamics of this compound, synthesizing data from spectroscopic analysis, computational modeling, and established synthetic protocols. We will delve into the causality behind experimental choices and provide self-validating methodologies to ensure scientific integrity and practical applicability for professionals in drug discovery and organic synthesis.

Introduction to the this compound Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[3] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically important agents with a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The introduction of a carbonitrile (cyano) group at the C4 position significantly modulates the electronic properties of the oxazole ring. The strong electron-withdrawing nature of the nitrile group influences the ring's aromaticity, reactivity, and potential for intermolecular interactions, making this compound a subject of considerable interest.[2][6] Understanding its precise three-dimensional structure and conformational flexibility is paramount for predicting its behavior in biological systems and for designing targeted synthetic strategies.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of this compound is best understood through a combination of spectroscopic techniques that probe its atomic connectivity and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic nitrile provides a clear and intense diagnostic peak for the C≡N stretching vibration.[7]

  • C≡N Stretch: For aromatic nitriles, this vibration typically appears in the range of 2240-2220 cm⁻¹.[7] This is a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation between the cyano group's triple bond and the aromatic oxazole ring.[7][8] This conjugation weakens the C≡N bond, lowering its force constant and thus its vibrational frequency.

  • Oxazole Ring Vibrations: Characteristic peaks for the C=N and C=C stretching within the oxazole ring are also expected, typically in the 1650-1450 cm⁻¹ region.

The intensity and sharpness of the nitrile peak make IR spectroscopy a rapid and reliable method for confirming the presence of the cyano group during synthesis and purification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. While specific spectral data for the unsubstituted this compound is not widely published, data from closely related derivatives and the parent oxazole ring allow for reliable predictions.[10][11][12]

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Rationale & Notes
¹H NMR
H2 ~8.0 - 8.5 The proton at the C2 position is the most acidic and is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[2]
H5 ~7.5 - 8.0 The proton at the C5 position is also deshielded, but to a lesser extent than H2.
¹³C NMR
C2 ~150 - 155 Highly deshielded due to bonding with both oxygen and nitrogen.
C4 ~125 - 135 The carbon atom bearing the cyano group.
C5 ~135 - 140 Deshielded carbon adjacent to the ring oxygen.

| CN | ~115 - 120 | The carbon of the nitrile group typically appears in this upfield region for aromatic nitriles. |

Causality: The predicted chemical shifts reflect the electron density distribution around the ring. The electronegative oxygen and nitrogen atoms, along with the electron-withdrawing cyano group, create a relatively electron-poor aromatic system, leading to the downfield shifts observed for the ring protons and carbons.[13][14]

Conformational Analysis: Planarity and Rotational Barriers

A key aspect of molecular conformation is the arrangement of substituent groups relative to the core structure. For this compound, the primary conformational question relates to the rotation of the cyano group.

Molecular Planarity

The oxazole ring itself is an aromatic, and therefore planar, system. It is expected that the carbon atom of the nitrile group will also lie in the same plane to maximize electronic conjugation. While minor out-of-plane vibrations will occur, the low-energy ground state conformation of the molecule is planar.

Rotational Barrier of the Cyano Group

While the cyano group is linear, its interaction with the heterocyclic ring can be influenced by rotation around the C4-CN single bond. However, for a substituent like a cyano group on an aromatic ring, the rotational barrier is typically very low, often considered to be a "free rotor" at room temperature.[6] This is because the electronic interaction (conjugation) is not strongly dependent on the rotational angle of the cylindrically symmetric triple bond.

  • Computational Insight: Theoretical studies on substituted aromatic compounds show that electron-withdrawing groups can slightly increase the rotational barrier compared to electron-donating groups.[6] However, even with this increase, the barrier for a cyano group is expected to be minimal, likely less than 1 kcal/mol.[6][15] This low barrier means that for practical purposes in drug design and reactivity studies, the cyano group can be modeled as being coplanar with the oxazole ring without significant loss of accuracy.

Experimental Protocol: Synthesis of Oxazole-4-carbonitriles

The synthesis of the oxazole core can be achieved through various established methods.[16] A common and effective approach for generating substituted oxazole-4-carbonitriles involves the copper-mediated reaction of acetophenones with a cyanide source.[17][18]

Protocol: Copper(II)-Mediated Synthesis of 5-Aryl-oxazole-4-carbonitrile[17]

This protocol describes a direct synthesis from readily available acetophenones, where potassium ferricyanide serves as a low-toxicity cyanide source.

Objective: To synthesize 5-phenyl-oxazole-4-carbonitrile from acetophenone.

Materials:

  • Acetophenone

  • Copper(II) Bromide (CuBr₂)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add acetophenone (1.0 mmol), CuBr₂ (0.1 mmol, 10 mol%), and potassium ferricyanide (2.0 mmol).

  • Solvent Addition: Add 5 mL of DMSO to the flask.

  • Reaction Conditions: Stir the mixture at 100 °C under an air atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to yield the pure 5-phenyl-oxazole-4-carbonitrile.

  • Expert Insight: The use of a copper(II) catalyst is crucial for mediating the radical coupling mechanism.[17] DMSO is chosen as the solvent due to its high boiling point and its ability to dissolve the inorganic salts. This one-pot method is efficient as it forms multiple bonds in a single synthetic operation.[18]

Workflow Visualization

The following diagram outlines the key stages from synthesis to characterization for this compound derivatives.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Characterization start Starting Materials (e.g., Acetophenone, K3[Fe(CN)6]) reaction Copper-Mediated Cyclization Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify ir IR Spectroscopy (Verify C≡N stretch) purify->ir Characterize Product nmr 1H & 13C NMR (Confirm Structure) ir->nmr ms Mass Spectrometry (Determine Mol. Weight) nmr->ms final Pure this compound ms->final

References

An In-depth Technical Guide to the Electronic Properties of the Oxazole-4-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole-4-carbonitrile core represents a pivotal scaffold in modern chemistry, bridging the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic architecture, characterized by a potent combination of an electron-deficient oxazole ring and a strongly electron-withdrawing nitrile group, imparts a distinct set of properties that are highly sought after in rational drug design and the development of novel organic materials. This technical guide provides a comprehensive exploration of the electronic landscape of this scaffold. We will dissect the fundamental principles governing its reactivity, present methods for its characterization, and explain the causality behind its successful application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic attributes of the this compound moiety in their work.

The Unique Electronic Architecture of the Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom. The high electronegativity of the oxygen atom results in non-uniform delocalization of π-electrons, rendering the ring inherently electron-deficient.[1] This effect is most pronounced at the C2 position, which consequently becomes the most electrophilic site and is susceptible to nucleophilic attack.[2]

When a carbonitrile (-C≡N) group is introduced at the C4 position, its powerful inductive and mesomeric electron-withdrawing effects work in synergy with the inherent properties of the oxazole ring. This creates a scaffold with a significantly lowered electron density, profoundly influencing its molecular interactions, reactivity, and spectroscopic properties. This potent electron-deficient nature is a cornerstone of its utility, particularly in medicinal chemistry where it can act as a bioisostere for other functional groups or engage in specific hydrogen bonding and π-stacking interactions within enzyme active sites.[3][4]

cluster_Scaffold This compound Core cluster_Properties Resulting Electronic Properties cluster_Applications Impact on Applications Oxazole Electron-Deficient Oxazole Ring LowHOMO Lowered HOMO/LUMO Energy Levels Oxazole->LowHOMO Synergistic Effect Polarization Significant Molecular Polarization (Dipole Moment) Oxazole->Polarization Reactivity Enhanced Electrophilicity (especially at C2) Oxazole->Reactivity Nitrile Strongly Electron-Withdrawing Nitrile Group (C4) Nitrile->LowHOMO Synergistic Effect Nitrile->Polarization Materials Materials Science: Electron Transport LowHOMO->Materials DrugDesign Drug Design: Bioisosterism, H-Bonding Polarization->DrugDesign Reactivity->DrugDesign Synthesis Synthetic Chemistry: Dienophile in Cycloadditions Reactivity->Synthesis

Caption: Logical flow from core components to applications.

Quantitative Electronic & Spectroscopic Profile

The precise electronic parameters of a molecule are critical for predicting its behavior. While extensive experimental data for the unsubstituted this compound parent molecule is sparse, computational studies on isomeric cyano-oxazoles provide robust insights into the scaffold's characteristics. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties.[5][6]

Calculated Electronic Properties

The introduction of a cyano group dramatically lowers the energy of the frontier molecular orbitals (HOMO and LUMO) and increases the dipole moment, confirming its strong electron-withdrawing nature.

CompoundHeat of Formation (kcal/mol)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
Oxazole (Parent)-1.58-9.534.4914.021.58
2-Cyano Oxazole40.23-10.222.4112.644.96
5-Cyano Oxazole38.34-10.232.4912.722.91
Data synthesized from ab initio calculations reported by Belaidi et al.[6] Note: The 4-cyano isomer is expected to have properties comparable to these derivatives, characterized by a low-lying LUMO and a significant dipole moment.
Spectroscopic Signatures

The electron-deficient nature of the this compound scaffold is directly reflected in its spectroscopic data.

  • ¹³C NMR Spectroscopy: The carbon atoms within the oxazole ring are deshielded due to the influence of the heteroatoms and the nitrile group. The C4 carbon, directly attached to the nitrile, and the C2 and C5 carbons, exhibit characteristic downfield shifts.[7][8]

Carbon PositionTypical ¹³C Chemical Shift Range (ppm)
C2150 - 160
C4 (attached to -CN)110 - 125
C5135 - 145
-C≡N115 - 120
Typical ranges compiled from various substituted oxazole and nitrile-containing compounds.[9][10]
  • UV-Vis Absorption: The electronic transitions in oxazole derivatives typically occur in the UV region. The presence of electron-withdrawing groups like carbonitrile can cause a blue-shift (hypsochromic shift) in the maximum absorption wavelength (λmax) compared to derivatives with electron-donating groups, as this widens the HOMO-LUMO gap.[11][12]

Experimental and Computational Characterization Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols for characterization are essential. Below are self-validating workflows for electrochemical and computational analysis.

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for experimentally determining the HOMO and LUMO energy levels of a compound by measuring its oxidation and reduction potentials.[13]

Objective: To determine the onset oxidation (Eox) and reduction (Ered) potentials of a synthesized this compound derivative to estimate its HOMO and LUMO energy levels.

Materials:

  • Working Electrode: Glassy Carbon Electrode

  • Reference Electrode: Ag/AgCl (or a non-aqueous Ag/Ag⁺ electrode)[14]

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile or DMF.[14]

  • Analyte: ~1-5 mM solution of the this compound derivative.

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

Step-by-Step Methodology:

  • Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry. Assemble the three electrodes in the electrochemical cell.

  • Degassing: Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert atmosphere over the solution during the experiment.

  • Blank Scan: Run a CV scan of the electrolyte solution alone to establish the potential window and ensure no interfering impurities are present.

  • Analyte Scan: Dissolve the this compound compound in the electrolyte solution. Scan the potential, first in the anodic (positive) direction to find the oxidation peak, then in the cathodic (negative) direction for the reduction peak. Typical scan rates are 50-100 mV/s.[15]

  • Internal Referencing: Add a small amount of ferrocene to the solution and record its CV. The Fc/Fc⁺ redox couple has a well-defined potential (E₁/₂ ≈ +0.4 to +0.5 V vs. Ag/AgCl) and is used to correct for solvent effects and reference electrode drift.[16]

  • Data Analysis:

    • Determine the onset potentials (Eonset) for the first oxidation and reduction waves by finding the intersection of the tangent to the rising current with the baseline current.

    • Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the ferrocene standard (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to a vacuum).[16][17]

      • EHOMO (eV) = -e [Eox_onset vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = -e [Ered_onset vs Fc/Fc⁺ + 4.8]

prep 1. Electrode Polishing & Cell Assembly degas 2. Purge Electrolyte with Argon prep->degas blank 3. Run Blank CV (Electrolyte Only) degas->blank analyte 4. Add Analyte & Run CV blank->analyte ref 5. Add Ferrocene & Run Reference CV analyte->ref analysis 6. Determine Onset Potentials & Calculate HOMO/LUMO ref->analysis

Caption: Workflow for Cyclic Voltammetry analysis.

Protocol: Computational Analysis via Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to predict and understand the electronic structure, orbital energies, and electrostatic potential of a molecule before its synthesis.[18]

Objective: To calculate the ground-state optimized geometry, HOMO/LUMO energies, and molecular electrostatic potential (MEP) map of an this compound structure.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

  • Structure Input: Build the 3D structure of the desired this compound molecule using a molecular editor (e.g., GaussView, Avogadro).

  • Calculation Setup:

    • Methodology: Select the DFT method. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[5][18]

    • Basis Set: Choose a suitable basis set. 6-31G(d,p) or a larger set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[5]

    • Job Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum.

    • Solvation Model: To better simulate experimental conditions, incorporate a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent used in CV (e.g., acetonitrile).[18]

  • Execution: Submit the calculation to the software package.

  • Data Extraction and Analysis:

    • Geometry: Confirm the optimization converged successfully and that no imaginary frequencies exist. Analyze bond lengths and angles.

    • Orbital Energies: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the output file.

    • Molecular Electrostatic Potential (MEP): Generate the MEP map. This map visualizes the charge distribution, with red areas (negative potential) indicating regions of high electron density (e.g., around the N of the nitrile and O of the oxazole) and blue areas (positive potential) indicating electron-deficient regions susceptible to nucleophilic attack.[18]

build 1. Build 3D Molecular Structure setup 2. Set Up Calculation: Method (B3LYP) Basis Set (6-31G*) Solvent Model (PCM) build->setup run 3. Run Geometry Optimization & Freq. setup->run analyze 4. Analyze Output: - Confirm Minimum Energy - Extract HOMO/LUMO - Generate MEP Map run->analyze

Caption: Workflow for DFT computational analysis.

Conclusion and Outlook

The this compound scaffold is a textbook example of how synergistic electronic effects can be harnessed for molecular design. The combination of the electron-deficient oxazole ring and the potent nitrile group creates a polarized, electrophilic core with low-lying frontier orbitals. These fundamental electronic properties are directly responsible for its utility as a versatile building block in synthesis, a valuable pharmacophore in drug discovery capable of specific and potent interactions, and a promising candidate for electron-transporting layers in organic electronic devices. A thorough understanding and characterization of these electronic properties, using the integrated experimental and computational workflows described herein, are critical for unlocking the full potential of this powerful scaffold in future scientific endeavors.

References

Oxazole-4-carbonitrile: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Compact Heterocycle

Oxazole-4-carbonitrile is a five-membered aromatic heterocycle distinguished by the presence of an oxygen and a nitrogen atom, complemented by a nitrile functional group. This seemingly simple molecule is a cornerstone in contemporary drug discovery and organic synthesis. Its rigid, planar structure and specific electronic properties make it a valuable scaffold and a versatile intermediate for the synthesis of more complex, biologically active compounds.[1] The oxazole ring is a known bioisostere for other aromatic systems and is found in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[2][3] This guide provides an in-depth exploration of this compound, from its fundamental chemical identifiers to detailed synthetic protocols and its applications in the development of novel therapeutics, particularly in oncology.

PART 1: Core Chemical and Physical Data

A foundational understanding of a chemical entity begins with its key identifiers and physical properties. This information is critical for sourcing, handling, and characterizing this compound in a research setting.

Chemical Identifiers
IdentifierValue
CAS Number 55242-84-7
Molecular Formula C₄H₂N₂O
Molecular Weight 94.07 g/mol
IUPAC Name 1,3-oxazole-4-carbonitrile
MDL Number MFCD08059302
PubChem CID 44119664
InChI 1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H
InChIKey UEEBKQWDBWDPKD-UHFFFAOYSA-N
SMILES C1=C(N=CO1)C#N
Physical Properties
PropertyValue
Appearance White, low-melting solid
Boiling Point 198.5 °C at 760 mmHg (Predicted)
Storage Conditions Store at 0-8 °C under an inert atmosphere

PART 2: Synthesis of this compound

The efficient synthesis of the this compound core is paramount for its application in further chemical transformations. Several methods have been developed, with two notable examples being the TMSOTf-promoted synthesis from aldehydes and a copper-mediated approach from acetophenones.

TMSOTf-Promoted Synthesis from Aldehydes

This one-pot method offers a highly efficient route to 4-cyanooxazoles through a selective triple consecutive insertion of tert-butyl isocyanide into a wide range of aldehydes.[4][5] The reaction is promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and provides good to excellent yields.

  • Materials:

    • Aldehyde (R-CHO) (1.0 eq)

    • tert-Butyl isocyanide (t-BuNC) (5.0 eq)

    • Tetrabutylammonium bromide (TBAB) (1.2 eq)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

    • 3Å Molecular Sieves

    • Anhydrous dioxane

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a sealed tube, add the aldehyde (0.3 mmol, 1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and anhydrous dioxane (0.5 mL).

    • Add tert-butyl isocyanide (1.5 mmol, 5.0 eq) to the reaction mixture.

    • In a glove box, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) and 3Å molecular sieves (100 mg/mL).

    • Seal the tube and backfill with nitrogen.

    • Stir the reaction mixture at 100 °C in an oil bath overnight.

    • After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.[6]

The reaction proceeds through a series of isocyanide insertions promoted by the Lewis acidic TMSOTf. The aldehyde is activated by TMSOTf, followed by nucleophilic attack of the isocyanide. This process repeats, leading to the formation of a key intermediate that undergoes cyclization and subsequent elimination to yield the stable aromatic this compound.

TMSOTf-Promoted Synthesis Aldehyde Aldehyde (R-CHO) Intermediate1 Activated Aldehyde Aldehyde->Intermediate1 Activation tBuNC tert-Butyl Isocyanide Intermediate2 First Insertion Product tBuNC->Intermediate2 Intermediate3 Second Insertion Product tBuNC->Intermediate3 Intermediate4 Third Insertion Product & Cyclization Precursor tBuNC->Intermediate4 TMSOTf TMSOTf TMSOTf->Intermediate1 Intermediate1->Intermediate2 1st Insertion Intermediate2->Intermediate3 2nd Insertion Intermediate3->Intermediate4 3rd Insertion Product This compound Intermediate4->Product Cyclization & Elimination Copper-Mediated Synthesis Acetophenone Acetophenone Radical_Intermediate1 Acetophenone Radical Acetophenone->Radical_Intermediate1 Oxidation K3FeCN6 K₃[Fe(CN)₆] Radical_Intermediate2 Cyanide Radical K3FeCN6->Radical_Intermediate2 Coordination & Oxidation CuBr2 Cu(II) Bromide CuBr2->Radical_Intermediate1 CuBr2->Radical_Intermediate2 Coupled_Intermediate Coupled Intermediate Radical_Intermediate1->Coupled_Intermediate Radical Coupling Radical_Intermediate2->Coupled_Intermediate Product 5-Aryl-oxazole-4-carbonitrile Coupled_Intermediate->Product Cyclization & Aromatization Anticancer Mechanisms of Oxazole Derivatives Oxazole_Derivatives Oxazole Derivatives Kinase Protein Kinases Oxazole_Derivatives->Kinase Inhibition Tubulin Tubulin Oxazole_Derivatives->Tubulin Inhibition STAT3 STAT3 Oxazole_Derivatives->STAT3 Inhibition G_Quadruplex G-Quadruplex Oxazole_Derivatives->G_Quadruplex Binding DNA_Topo DNA Topoisomerases Oxazole_Derivatives->DNA_Topo Inhibition Cell_Signaling Altered Cell Signaling Kinase->Cell_Signaling Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Gene_Transcription Altered Gene Transcription STAT3->Gene_Transcription DNA_Replication Impaired DNA Replication G_Quadruplex->DNA_Replication DNA_Topo->DNA_Replication Apoptosis Apoptosis/Cell Cycle Arrest Cell_Signaling->Apoptosis Microtubule_Disruption->Apoptosis Gene_Transcription->Apoptosis DNA_Replication->Apoptosis

References

The Solubility Profile of Oxazole-4-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Research

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and ultimately, its therapeutic efficacy. Oxazole-4-carbonitrile, a key heterocyclic building block in the synthesis of a variety of therapeutic agents, is no exception.[1][2][3] This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering both theoretical predictions and practical methodologies for its quantitative determination. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively handle this versatile compound.

This compound: A Profile of a Key Pharmaceutical Intermediate

This compound (CAS No. 55242-84-7) is a white, low-melting solid with the molecular formula C₄H₂N₂O.[3] Its structure, featuring an oxazole ring substituted with a nitrile group, imparts a unique electronic and steric profile that makes it a valuable precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals.[1][3] The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, contributing to favorable interactions with biological targets.[4]

PropertyValueSource
CAS Number 55242-84-7[3]
Molecular Formula C₄H₂N₂O[3]
Molecular Weight 94.07 g/mol [3]
Appearance White low melting solid[3]

Theoretical Underpinnings of Solubility: What Governs the Dissolution of this compound?

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be dictated by a balance of several factors:

  • Polarity: The oxazole ring, with its nitrogen and oxygen heteroatoms, and the electron-withdrawing nitrile group, introduces significant polarity to the molecule. Therefore, it is expected to have a higher affinity for polar solvents.

  • Hydrogen Bonding: While this compound itself does not possess strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests that it will be more soluble in protic solvents (e.g., alcohols) that can engage in hydrogen bonding.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: Nonpolar solvents will primarily interact with the hydrocarbon backbone of the molecule through weaker van der Waals forces, suggesting lower solubility in such solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive published experimental data, a qualitative prediction of the solubility of this compound can be made based on the principles outlined above. The following table provides an estimation of its solubility in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighPolar nature and hydrogen bonding donor capability.
Ethanol Polar ProticHighSimilar to methanol, good polarity match and H-bonding.
Isopropanol Polar ProticModerate to HighPolarity and H-bonding, slightly less polar than methanol.
Acetone Polar AproticHighHigh polarity and strong dipole-dipole interactions.
Acetonitrile Polar AproticHighSimilar polarity to this compound.
Ethyl Acetate Polar AproticModerateModerately polar, capable of dipole-dipole interactions.
Dichloromethane Polar AproticModerateModerately polar, but lacks H-bond accepting sites.
Tetrahydrofuran (THF) Polar AproticModerate to HighGood polarity match.
Toluene NonpolarLowMismatch in polarity, weak van der Waals forces.
Hexane NonpolarVery LowSignificant polarity mismatch.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighHighly polar solvent, excellent for polar compounds.
N,N-Dimethylformamide (DMF) Polar AproticVery HighHighly polar solvent, strong dipole-dipole interactions.

Experimental Protocol for the Quantitative Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended.[1]

Materials and Equipment
  • This compound (purity >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered sample solutions into the HPLC system and determine the peak area.

    • Using the calibration curve, calculate the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

References

Harnessing Quantum Chemical Calculations for the Rational Design of Oxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of quantum chemical calculations as applied to the study of oxazole derivatives. The oxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its unique structural and electronic properties.[1][2][3] Computational methods, particularly those rooted in quantum mechanics, are indispensable for elucidating the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles that govern the efficacy of these compounds.[1][4] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into the application of these powerful predictive tools.

Part 1: Foundational Electronic Structure Analysis with Density Functional Theory (DFT)

The starting point for any in-silico analysis of a novel compound is a thorough understanding of its intrinsic electronic properties. For this, Density Functional Theory (DFT) stands as the most robust and widely-used quantum mechanical method, offering an optimal balance of computational cost and accuracy for organic molecules like oxazole derivatives.[1][5] It allows us to calculate the fundamental properties that dictate molecular reactivity and intermolecular interactions.

Core Concepts & Their Causal Significance
  • Frontier Molecular Orbitals (FMOs): The Highest Occuped Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity.[6][7] The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a primary indicator of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability, which can be crucial for covalent inhibitors or prodrug activation.[1][6][8]

  • Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[6][8] It is an invaluable tool for understanding molecular recognition. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[6] This allows for the prediction of sites for hydrogen bonding, electrophilic, and nucleophilic interactions, which are the very essence of a drug binding to its biological target.[1]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantitative values—such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω)—provide a holistic measure of a molecule's reactivity.[5][8] They are instrumental in comparative studies across a series of derivatives to rank-order them by predicted stability and reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[9][10] It goes beyond simple atomic charges to describe donor-acceptor (lone pair to anti-bonding orbital) interactions, revealing the delocalization of electron density and the strength of intramolecular interactions that stabilize a particular conformation.[11]

Protocol 1: Standard DFT Calculation Workflow

This protocol outlines a self-validating system for obtaining reliable electronic properties of an oxazole derivative.

  • Structure Input & Pre-optimization:

    • Action: Draw the 2D structure of the oxazole derivative in a molecular editor (e.g., ChemDraw) and import it into a computational chemistry package (e.g., Gaussian, ORCA).

    • Causality: A clean, correctly bonded initial structure is essential to prevent the optimization algorithm from falling into a high-energy, non-physical local minimum.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A widely accepted and validated level of theory for this purpose is the B3LYP functional with the 6-311++G(d,p) basis set.[1][5][6]

    • Causality: The B3LYP functional provides a reliable description of electron correlation for many organic systems. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for heterocyclic systems.[12] An optimized geometry is a prerequisite for accurate property calculations.

  • Vibrational Frequency Calculation:

    • Action: Perform a frequency calculation at the same level of theory used for optimization.

    • Causality: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1] If imaginary frequencies are found, it indicates a transition state or a poorly converged structure, which must be re-optimized.

  • Single-Point Property Calculation:

    • Action: Using the validated, optimized geometry, perform a single-point energy calculation to derive the electronic properties. This includes generating files for HOMO/LUMO visualization, MEP maps, and NBO analysis.

    • Causality: Calculating properties from a confirmed minimum-energy structure ensures that they are physically meaningful and representative of the molecule's ground state.

  • Data Analysis & Visualization:

    • Action: Extract HOMO/LUMO energy values, calculate the energy gap and global reactivity descriptors. Visualize the FMOs and MEP surfaces using software like GaussView.

    • Causality: Visualization is key to translating raw numerical data into actionable chemical insights about reactivity and potential interaction sites.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis node_A 1. Draw 2D/3D Structure (e.g., ChemDraw) node_B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_A->node_B node_C 3. Frequency Calculation (Validation Step) node_B->node_C node_C->node_B If Imaginary Frequencies Found (Re-optimize) node_D 4. Property Calculation (HOMO, LUMO, MEP, NBO) node_C->node_D If No Imaginary Frequencies node_E 5. Extract & Visualize Data (Energy Gap, MEP Map) node_D->node_E

Fig 1. A typical workflow for DFT calculations on oxazole derivatives.
Data Presentation: DFT-Derived Properties

Summarizing results in a tabular format is essential for comparing a series of compounds and identifying trends for SAR.

Compound IDEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
Oxazole-001-6.57-2.094.483.35
Oxazole-002-6.89-2.514.384.12
Oxazole-003-6.45-1.984.472.98

Table 1: Hypothetical DFT data for a series of oxazole derivatives, calculated at the B3LYP/6-311++G(d,p) level. A smaller ΔE suggests higher reactivity.[8]

Part 2: Application in Structure-Based Drug Design

While DFT provides intrinsic molecular properties, the ultimate goal in drug development is to understand how a molecule interacts with its biological target, typically a protein. This is where methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies become critical.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our oxazole derivative) to a second (the receptor, our protein target).[13][14] It is a cornerstone of modern hit-to-lead optimization and virtual screening campaigns.

  • Causality & Integration with QM: The accuracy of docking is highly dependent on the quality of the input ligand structure and its atomic charges. Using charges derived from quantum chemical calculations (e.g., from an MEP analysis) rather than generic force-field charges can significantly improve the physical realism of the simulation.[4] The docking results—specifically the binding pose—must then be critically analyzed. A high score is meaningless if the predicted interactions (e.g., a hydrogen bond) are not chemically sound, a judgment informed by the MEP map which shows where such interactions are electronically favorable.

Protocol 2: Molecular Docking Workflow
  • Receptor Preparation:

    • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and any non-essential protein chains. Add polar hydrogen atoms.[1]

    • Causality: Co-crystallized waters and ligands can sterically hinder the docking algorithm. A proper protonation state is essential for accurately modeling electrostatic and hydrogen-bonding interactions.

  • Ligand Preparation:

    • Action: Generate a 3D conformation of the oxazole derivative. It is best practice to use the geometry-optimized structure from the DFT protocol (Protocol 1). Assign atomic charges (ideally from QM calculations) and define rotatable bonds.[1]

    • Causality: A low-energy, realistic ligand conformation is more likely to represent the bioactive conformation. Accurate charges lead to a more reliable calculation of the electrostatic component of the binding energy.

  • Docking Execution:

    • Action: Define a "grid box" encompassing the known or predicted active site of the protein. Run the docking simulation using software like AutoDock or Schrödinger's Glide.[15] The software will systematically explore various poses of the ligand within the active site.

    • Causality: The algorithm uses a scoring function to estimate the binding affinity for each pose, ranking them to identify the most probable binding mode.

  • Pose Analysis & Validation:

    • Action: Visually inspect the top-ranked poses. Analyze the specific intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and protein residues.[13]

    • Causality: This is the most critical step. The scientist's expertise is required to determine if the predicted binding mode is chemically and biologically plausible. The interactions should align with known SAR data for the target.

Docking_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output & Analysis prot 1. Prepare Protein (from PDB, add hydrogens) dock 3. Run Docking Simulation (e.g., AutoDock) prot->dock lig 2. Prepare Ligand (Optimized geometry & QM charges) lig->dock pose 4. Analyze Binding Poses (Rank by score, visualize interactions) dock->pose validate 5. Validate & Correlate with SAR pose->validate

Fig 2. A workflow for molecular docking of oxazole derivatives.
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical features of a set of molecules and their biological activity.[16] This allows for the prediction of activity for new, unsynthesized compounds.

  • Causality & Integration with QM: The predictive power of a QSAR model is entirely dependent on the descriptors used. While simple 2D descriptors have value, incorporating 3D and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges from DFT) can capture the electronic effects that truly govern bioactivity, leading to more robust and predictive models.[17]

QSAR_Workflow cluster_data Data Generation cluster_model Modeling cluster_predict Prediction A Dataset of Oxazoles with known Activity (IC50) B Calculate Descriptors (Topological, Electronic (DFT), etc.) A->B C Build Model (e.g., MLR, PLS) B->C D Validate Model (q², R²) C->D E Predict Activity of New Compounds D->E

Fig 3. The process of building a QSAR model using QM descriptors.

Part 3: Advanced Mechanistic & Spectroscopic Studies

Beyond foundational properties and binding, quantum chemistry can be applied to understand reaction mechanisms and to validate experimental results through spectroscopy.

  • Reaction Mechanism Investigation: For synthesizing novel oxazole derivatives, DFT can be used to map the entire reaction energy profile.[18] This involves locating the transition state structures and calculating the activation energies for different potential pathways. This provides profound insight into reaction feasibility, regioselectivity, and the influence of catalysts, guiding synthetic strategy.[18][19]

  • Vibrational Analysis: The vibrational frequencies calculated during the DFT protocol can be used to generate a theoretical infrared (IR) or Raman spectrum.[20][21] Comparing this theoretical spectrum to an experimental one is one of the most powerful methods for confirming the structure of a newly synthesized compound.[22][23]

Conclusion

Quantum chemical calculations are not a "black box" but a versatile and powerful suite of tools that, when applied with scientific rigor, provide unparalleled insight into the behavior of oxazole derivatives. From elucidating the electronic features that drive reactivity with DFT to predicting binding modes with molecular docking and building predictive activity models with QSAR, these computational methods are essential for accelerating the modern drug discovery pipeline.[24] They empower researchers to make more informed decisions, prioritize synthetic efforts, and ultimately design more effective and safer medicines.

References

Methodological & Application

Synthesis of Oxazole-4-carbonitrile Scaffolds from Acyclic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The introduction of a carbonitrile moiety at the 4-position of the oxazole ring often enhances potency and modulates pharmacokinetic properties, making oxazole-4-carbonitrile a highly sought-after synthetic target. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for constructing oxazole-4-carbonitriles from acyclic precursors. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed, field-tested protocols, and offer practical insights into experimental choices and troubleshooting.

Strategic Overview: Pathways to the Oxazole Core

The construction of the oxazole ring from acyclic materials is a cornerstone of heterocyclic chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern, substrate availability, and scalability. For the specific synthesis of oxazole-4-carbonitriles, methods can be broadly categorized into two approaches: those that build the ring and install the nitrile group concurrently, and those that form a pre-functionalized oxazole precursor. This guide will focus on the most robust and versatile methods applicable to this target class.

Key strategies to be discussed include:

  • The Van Leusen Oxazole Synthesis: A powerful and convergent method utilizing tosylmethyl isocyanide (TosMIC).[1]

  • The Robinson-Gabriel Synthesis: A classic and reliable cyclodehydration reaction of α-acylamino ketones.[3][4]

  • Modern Direct Cyanation Methods: Innovative approaches that directly install the C4-nitrile onto a forming oxazole ring.[5]

  • Propargyl Amide Cycloisomerization: A mild and efficient modern strategy for forming polysubstituted oxazoles.[6][7]

The Van Leusen Oxazole Synthesis: A Convergent and Flexible Approach

First reported in 1972, the Van Leusen reaction has become one of the most effective methods for synthesizing 5-substituted oxazoles from aldehydes.[8] The reaction's power lies in the versatility of tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon (C-N=C) for the construction of the heterocyclic ring.[1][8]

Mechanistic Rationale

The reaction proceeds via a base-mediated [3+2] cycloaddition. The causality of the steps is crucial for understanding the reaction's scope and limitations.

  • Deprotonation: A strong base (e.g., K₂CO₃, t-BuOK) deprotonates the active methylene group of TosMIC, creating a nucleophilic carbanion.[9]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of an aldehyde substrate.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-hydroxyoxazoline intermediate.[8]

  • Elimination: The key driving force for aromatization is the elimination of the tosyl group (as p-toluenesulfinic acid), which is an excellent leaving group. This step is often facilitated by a protic solvent like methanol.[8][10]

Figure 1: Generalized mechanism of the Van Leusen Oxazole Synthesis.

Protocol: Synthesis of 5-Aryl-oxazole

This protocol describes a general, one-pot procedure for synthesizing a 5-aryloxazole, a common precursor that could potentially be functionalized at the 4-position in subsequent steps.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 eq

  • Tosylmethyl isocyanide (TosMIC): 1.1 eq

  • Potassium Carbonate (K₂CO₃), anhydrous: 2.0 eq

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq) and TosMIC (11 mmol, 1.1 eq).

  • Add anhydrous methanol (40 mL) to dissolve the reactants.

  • Add anhydrous potassium carbonate (20 mmol, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.[1]

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water (50 mL) and dichloromethane (50 mL).

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (2x 25 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 5-aryloxazole.

ParameterValueReference
Reactants Aldehyde, TosMIC[8]
Base K₂CO₃[1]
Solvent Methanol[1]
Temperature Reflux (~65°C)[10]
Typical Yield 60-90%[1][8]

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Strategy

The Robinson-Gabriel synthesis is a robust and long-established method for preparing oxazoles through the cyclodehydration of α-acylamino ketones.[4] This method is particularly useful for synthesizing 2,5-di- and 2,4,5-trisubstituted oxazoles.[2][3] The starting α-acylamino ketones can be readily prepared from α-amino acids or α-haloketones.

Mechanistic Rationale

The reaction is catalyzed by a strong dehydrating agent, typically a strong acid like sulfuric acid or polyphosphoric acid (PPA).[2]

  • Enolization/Protonation: The amide carbonyl oxygen is protonated by the acid catalyst, activating it. Simultaneously, the ketone tautomerizes to its enol form.

  • Intramolecular Attack: The enol hydroxyl group acts as a nucleophile, attacking the activated (protonated) amide carbonyl carbon to form a five-membered cyclic intermediate (a dihydrooxazolol).[11]

  • Dehydration: A two-step dehydration process occurs. First, the hydroxyl group on the newly formed ring is protonated, turning it into a good leaving group (water). Elimination of water forms a cationic intermediate.

  • Aromatization: Deprotonation of the remaining proton on the ring restores aromaticity, yielding the final oxazole product.

Robinson_Gabriel_Workflow cluster_start Starting Material Preparation cluster_cyclization Cyclodehydration start_material α-Amino Ketone or α-Halo Ketone acylamino_ketone α-Acylamino Ketone start_material->acylamino_ketone acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylamino_ketone oxazole_product Substituted Oxazole acylamino_ketone->oxazole_product Intramolecular Cyclization & Dehydration acylamino_ketone->oxazole_product dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, PPA) dehydrating_agent->oxazole_product

Figure 2: Workflow for the Robinson-Gabriel Oxazole Synthesis.

Protocol: Synthesis of 2,5-Diphenyloxazole

Materials:

  • 2-Benzamidoacetophenone (α-acylamino ketone): 1.0 eq

  • Concentrated Sulfuric Acid (H₂SO₄): ~5 eq (v/v)

  • Ice, deionized water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Caution: This reaction uses concentrated sulfuric acid. Perform in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Place 2-benzamidoacetophenone (5.0 g, 20.9 mmol) in a clean, dry beaker or flask.

  • Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) with stirring. The solid will dissolve, and the solution may warm slightly.

  • Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 2 hours, with occasional swirling.

  • Pour the reaction mixture slowly and carefully onto a large amount of crushed ice (~200 g) in a large beaker. This will precipitate the product.

  • Stir the ice slurry until all the ice has melted.

  • Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (test with pH paper).

  • Neutralize any remaining acid by washing the solid with a saturated solution of sodium bicarbonate, followed by a final wash with cold water.

  • Dry the solid product in a desiccator or vacuum oven. Recrystallization from ethanol can be performed for further purification.

ParameterValueReference
Reactant α-Acylamino ketone[3]
Catalyst Conc. H₂SO₄[2][4]
Solvent Neat (H₂SO₄ acts as solvent)[4]
Temperature 0°C to Room Temp.[3]
Typical Yield >80%[3]

Modern Direct Synthesis of 5-Aryl-oxazole-4-carbonitriles

Recent advancements have enabled the direct synthesis of the target this compound scaffold in a single step from readily available starting materials, which is highly advantageous for efficiency and atom economy. One such powerful method involves the copper-mediated reaction of acetophenones with a cyanide source.[5]

Mechanistic Rationale

This reaction proceeds through a proposed radical-mediated pathway.

  • Enolate Formation: The starting acetophenone is deprotonated to form an enolate.

  • Oxidation & Cyanation: An oxidant, such as Cu(II) bromide, facilitates a multi-step process. This involves the oxidation of the enolate and the introduction of a cyanide group. Potassium ferricyanide can serve as both the cyanide source and a co-oxidant.[5]

  • Cascade Cyclization: The reaction proceeds through a cascade of bond formations (C-N and C-O) to construct the oxazole ring directly. The exact mechanism is complex but involves radical intermediates.[5]

This method is particularly powerful as it builds the core and installs the C4-nitrile and C5-aryl groups in a single, convergent operation.

Direct_Cyanation Acetophenone Ar-CO-CH₃ (Acetophenone) Product 5-Aryl-oxazole- 4-carbonitrile Acetophenone->Product CyanideSource K₃[Fe(CN)₆] (Cyanide Source & Oxidant) CyanideSource->Product Radical Cascade & Cyclization Catalyst Cu(II) Bromide (Catalyst) Catalyst->Product

Figure 3: Simplified workflow for the direct synthesis of oxazole-4-carbonitriles.

Protocol: Copper-Mediated Synthesis of 5-Phenyl-oxazole-4-carbonitrile

Materials:

  • Acetophenone: 1.0 eq

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): 2.5 eq

  • Copper(II) Bromide (CuBr₂): 0.2 eq

  • Potassium Carbonate (K₂CO₃): 2.0 eq

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In an oven-dried Schlenk tube, combine acetophenone (1 mmol, 1.0 eq), potassium ferricyanide (2.5 mmol, 2.5 eq), copper(II) bromide (0.2 mmol, 0.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO (3 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120°C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic mixture with water (3 x 20 mL) to remove DMSO and inorganic salts, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-phenyl-oxazole-4-carbonitrile.[5]

ParameterValueReference
Reactants Acetophenone, K₃[Fe(CN)₆][5]
Catalyst CuBr₂[5]
Solvent DMSO[5]
Temperature 120°C[5]
Typical Yield 50-80%[5]

Troubleshooting and Safety Considerations

  • Low Yields in Van Leusen Synthesis: Ensure all reagents and solvents are anhydrous. The presence of water can quench the TosMIC anion. The quality of the TosMIC reagent is also critical.

  • Incomplete Robinson-Gabriel Cyclization: The dehydrating agent may not be strong enough, or the reaction time may be insufficient. Using polyphosphoric acid (PPA) at elevated temperatures can often drive the reaction to completion, but may lead to charring with sensitive substrates.

  • Side Reactions in Direct Cyanation: The high temperature and oxidative conditions can lead to side products. Ensure the reaction is performed under an inert atmosphere to minimize oxidative degradation. Purification can be challenging; a well-optimized chromatography gradient is key.

  • Safety - Cyanides: Potassium ferricyanide is a coordinated cyanide complex and is relatively stable, but all cyanide-containing compounds should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with strong acids, which can liberate highly toxic hydrogen cyanide (HCN) gas. All waste should be quenched and disposed of according to institutional safety protocols.

  • Safety - TosMIC: Tosylmethyl isocyanide has a strong, unpleasant odor and is a lachrymator. Handle exclusively in a fume hood.

Conclusion

The synthesis of oxazole-4-carbonitriles from acyclic precursors can be achieved through several effective strategies. Classical methods like the Robinson-Gabriel and Van Leusen syntheses provide reliable, albeit sometimes indirect, routes to these valuable scaffolds. For drug discovery and process development, modern direct cyanation methods offer a highly efficient and atom-economical alternative, allowing for the rapid construction of the target molecule from simple starting materials. The choice of method will ultimately depend on the specific substitution pattern required, the scale of the synthesis, and the availability of starting materials. By understanding the mechanistic principles behind each reaction, researchers can make informed decisions to optimize reaction conditions and successfully synthesize these important heterocyclic compounds.

References

Application Note & Protocol: A Versatile One-Pot Synthesis of Substituted Oxazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The oxazole motif is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry.[4] Traditional multi-step syntheses of substituted oxazoles often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the generation of significant chemical waste.[5][6] This guide details a robust and highly efficient one-pot methodology for the synthesis of 2,5-disubstituted oxazole-4-carbonitriles, a class of compounds with significant potential in drug discovery.

The presented protocol leverages the condensation and subsequent cyclization of α-amino nitriles with acylating agents. This one-pot approach offers several key advantages:

  • Operational Simplicity: Reduces the number of synthetic steps, work-up procedures, and purification stages.

  • Efficiency: Often leads to higher overall yields compared to sequential approaches.

  • Versatility: Tolerates a wide range of functional groups on the starting materials, allowing for the rapid generation of diverse compound libraries.[7]

This document provides a detailed reaction mechanism, a step-by-step experimental protocol, guidance on optimization, and a summary of the expected outcomes based on established literature.

The Core Transformation: Reaction & Mechanism

The synthesis proceeds via the N-acylation of an α-amino nitrile, followed by a base-mediated intramolecular cyclization and subsequent aromatization to yield the stable oxazole ring. The α-amino nitrile itself is often generated in situ from an aldehyde, an amine, and a cyanide source (a Strecker-type reaction), making this a true multi-component, one-pot process.

Mechanistic Pathway

The causality behind the experimental choices is rooted in the following mechanistic steps:

  • Formation of α-Amino Nitrile (Optional Starting Point): An aldehyde (R²-CHO) reacts with an amine and a cyanide source (e.g., TMSCN) to form the α-amino nitrile. This intermediate is the key building block for the oxazole core.

  • N-Acylation: In the presence of a non-nucleophilic base such as pyridine or triethylamine, the nitrogen of the α-amino nitrile attacks the electrophilic acyl chloride (R¹-COCl). This forms the crucial N-acyl-α-amino nitrile intermediate. Pyridine often serves as both the base and a nucleophilic catalyst, activating the acyl chloride.

  • Intramolecular Cyclization (Key Step): The amide oxygen of the N-acyl intermediate, activated by the base, performs a nucleophilic attack on the nitrile carbon. This forms a five-membered oxazoline intermediate. This step is often the rate-determining step and is facilitated by the correct choice of solvent and base.

  • Aromatization: The oxazoline intermediate then undergoes a dehydration/oxidation process to form the final aromatic oxazole ring. In many modern iterations of this reaction, this occurs spontaneously upon cyclization without the need for an external oxidizing agent, driven by the formation of the stable aromatic system.

Below is a visualization of the core mechanistic pathway.

Oxazole Synthesis Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A α-Amino Nitrile C N-Acyl-α-amino Nitrile A->C + R¹-COCl (Pyridine) B Acyl Chloride D Oxazoline Intermediate C->D Base-mediated cyclization E Substituted Oxazole-4-carbonitrile D->E - H₂O (Dehydration)

Caption: Core mechanism for this compound synthesis.

Experimental Protocol: General Procedure

This protocol provides a self-validating system for the synthesis of 2-phenyl-5-(p-tolyl)this compound as a representative example. Researchers should note that reaction times and temperatures may require optimization for different substrates.

Materials & Reagents
  • p-Tolualdehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.1 equiv)

  • Benzoyl Chloride (1.2 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for extraction and chromatography

  • Hexanes for chromatography

Equipment
  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Syringes for liquid transfer

  • Ice-water bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Methodology

The entire procedure should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

  • Formation of α-Amino Nitrile:

    • To a flame-dried round-bottom flask under nitrogen, add anhydrous DCM and p-tolualdehyde (1.0 equiv).

    • Add benzylamine (1.0 equiv) and stir the mixture for 15 minutes at room temperature.

    • Cool the mixture to 0 °C using an ice bath.

    • Add TMSCN (1.1 equiv) dropwise via syringe over 5 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the formation of the amino nitrile by TLC.

  • Acylation and Cyclization:

    • Cool the reaction mixture back down to 0 °C.

    • Add pyridine (3.0 equiv) to the flask.

    • Add benzoyl chloride (1.2 equiv) dropwise. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The product spot should be UV-active and more nonpolar than the starting materials.

    • Once the reaction is complete, quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • The crude residue is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate in vacuo to yield the 2-phenyl-5-(p-tolyl)this compound as a solid.

    • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Experimental Workflow start Start: Assemble Reactants (Aldehyde, Amine, DCM) step1 Add TMSCN at 0 °C start->step1 step2 Stir at RT for 2h (α-Amino Nitrile Formation) step1->step2 step3 Cool to 0 °C Add Pyridine & Acyl Chloride step2->step3 step4 Stir Overnight at RT (Acylation & Cyclization) step3->step4 step5 Aqueous Work-up (NaHCO₃, Extraction) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Final Product: This compound step6->end

Caption: One-pot experimental workflow diagram.

Data, Scope, and Optimization

The described one-pot synthesis is versatile, accommodating a range of substituents. The yields are generally good to excellent.

Substrate Scope & Expected Yields

The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic aldehydes and acyl chlorides, although reaction rates may vary.

EntryAldehyde (R²)Acyl Chloride (R¹)Typical Yield (%)
14-MethylbenzaldehydeBenzoyl chloride85-95%
24-MethoxybenzaldehydeBenzoyl chloride80-90%
34-ChlorobenzaldehydeBenzoyl chloride75-85%
4Benzaldehyde4-Nitrobenzoyl chloride70-80%
5NaphthaldehydeAcetyl chloride65-75%
6CyclohexanecarboxaldehydeBenzoyl chloride60-70%

Note: Yields are indicative and may vary based on specific reaction conditions and purification efficiency.

Troubleshooting & Field-Proven Insights
  • Low Yield:

    • Cause: Incomplete formation of the α-amino nitrile or incomplete cyclization.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the intermediates. Extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C) during the cyclization step.

  • Side Product Formation:

    • Cause: Self-condensation of the aldehyde or hydrolysis of the acyl chloride.

    • Solution: Maintain a low temperature (0 °C) during the addition of reagents. Ensure the purity of the starting materials.

  • Reaction Stalls:

    • Cause: Insufficiently activated acylating agent or steric hindrance.

    • Solution: For less reactive acylating agents (e.g., anhydrides), a catalytic amount of DMAP (4-Dimethylaminopyridine) can be added. For sterically hindered substrates, increasing the reaction temperature may be necessary.

Conclusion

This application note outlines a powerful and operationally simple one-pot strategy for the synthesis of substituted oxazole-4-carbonitriles. By understanding the underlying mechanism and key experimental parameters, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for applications in drug discovery and materials science. The protocol is robust, scalable, and amenable to modification, providing a strong foundation for further synthetic exploration.

References

Application Notes & Protocols: Oxazole-4-carbonitrile as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a privileged five-membered heterocyclic scaffold frequently encountered in a wide array of natural products and synthetic bioactive molecules.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in drug design. This guide focuses on a particularly valuable derivative: oxazole-4-carbonitrile. The introduction of the nitrile group at the 4-position not only enhances the stability of the oxazole ring but also serves as a versatile chemical handle for a multitude of synthetic transformations.[4] These notes provide an in-depth exploration of the synthesis, reactivity, and strategic application of this compound as a building block, complete with detailed protocols and expert insights for researchers in drug development.

Introduction: The Strategic Value of the this compound Core

The oxazole ring is often considered a bioisostere for ester and amide functionalities, offering improved pharmacokinetic profiles. The core structure consists of a five-membered aromatic ring with an oxygen atom at position 1 and a nitrogen atom at position 3.[2] This arrangement creates a unique electronic landscape:

  • Pyridine-like Nitrogen (N3): Acts as a hydrogen bond acceptor.

  • Furan-like Oxygen (O1): Influences the ring's diene character in cycloaddition reactions.[5]

  • Electron Distribution: The ring is generally electron-deficient, influencing its reactivity towards electrophilic and nucleophilic attack. Electrophilic substitution, if it occurs, typically favors the C5 position, while nucleophilic substitution is more feasible at C2.[2][6]

The addition of a carbonitrile (-C≡N) group at the C4 position fundamentally enhances the utility of this scaffold:

  • Chemical Handle: The nitrile group is a linchpin for synthetic diversification. It can be transformed into a wide range of other functional groups, including amines, amides, carboxylic acids, and, most notably, tetrazoles—a well-established bioisostere for carboxylic acids with improved metabolic stability and cell permeability.

  • Electronic Modulation: As an electron-withdrawing group, the nitrile moiety modulates the reactivity of the entire oxazole ring system, influencing site-selectivity in further reactions.

  • Bioactivity: The nitrile group itself can participate in crucial interactions with biological targets, often acting as a hydrogen bond acceptor or a key component of a pharmacophore.

This combination of a stable, drug-like core with a highly versatile functional handle makes this compound an indispensable tool for medicinal chemists aiming to generate novel molecular entities with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][7][8]

Synthetic Pathways to the this compound Scaffold

The efficient construction of the core building block is paramount. While numerous methods exist for oxazole synthesis, a particularly robust and direct approach for 5-aryl-oxazole-4-carbonitriles involves a copper-mediated reaction starting from readily available acetophenones.[7][9]

Diagram: Synthetic Workflow for 5-Aryl-Oxazole-4-Carbonitrile

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Acetophenone Acetophenone CuBr2 CuBr2 (Mediator/Oxidant) Acetophenone->CuBr2 Coordination & α-Bromination K4FeCN6 K4[Fe(CN)6] (Cyanide Source) K4FeCN6->CuBr2 CN- Source Product 5-Aryl-Oxazole-4-Carbonitrile CuBr2->Product Radical Coupling & Cyclization O2 O2 (Air) (Oxidant) O2->Product DMSO DMSO (Solvent) DMSO->Product Temp 120 °C Temp->Product

Caption: Copper-mediated synthesis of 5-aryl-oxazole-4-carbonitriles.

Protocol 1: Synthesis of 5-Phenyl-oxazole-4-carbonitrile

This protocol is adapted from a copper(II)-mediated radical coupling strategy.[7][9]

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]) (1.0 mmol, 368 mg)

  • Copper(II) Bromide (CuBr₂) (2.0 mmol, 447 mg)

  • Dimethyl Sulfoxide (DMSO) (5 mL)

  • Reaction vial (10 mL) with stir bar

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL oven-dried reaction vial, add acetophenone (1.0 mmol), potassium ferrocyanide (1.0 mmol), and copper(II) bromide (2.0 mmol).

  • Add a magnetic stir bar and 5 mL of DMSO.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-16 hours. The reaction is typically open to the air, which serves as the terminal oxidant.

  • Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane) to yield the pure 5-phenyl-oxazole-4-carbonitrile.

Expert Insights:

  • Causality: Copper(II) bromide plays a dual role: it facilitates the initial α-bromination of the acetophenone and mediates the radical cyclization process. Potassium ferrocyanide serves as a less toxic and readily available source of the cyanide anion.

  • Trustworthiness: The protocol's success relies on anhydrous conditions (initially) and sufficient heating. The purification step is critical to remove copper salts and unreacted starting materials. Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm the structure and purity of the final product.

Key Transformations and Applications in Medicinal Chemistry

The true power of this compound lies in its reactivity, allowing for the strategic construction of complex and biologically relevant molecules.

Diagram: Reactivity and Derivatization Map

G cluster_nitrile Nitrile Group Transformations cluster_ring Ring System Elaboration OCN This compound Tetrazole Tetrazole (Carboxylic Acid Bioisostere) OCN->Tetrazole [3+2] Cycloaddition (e.g., NaN3) Amidine Amidine (Basic Moiety) OCN->Amidine Pinner Reaction or Nucleophilic Addition Amine Aminomethyl (Linker) OCN->Amine Reduction (e.g., LiAlH4, H2/cat.) OxazoloPyrimidine Oxazolo[5,4-d]pyrimidine (Purine Analog) OCN->OxazoloPyrimidine Requires 5-amino precursor, Ring Annulation Pyridine Pyridine (via Diels-Alder) OCN->Pyridine [4+2] Cycloaddition with Dienophile

Caption: Key synthetic transformations of the this compound scaffold.

Application Case Study: Synthesis of Oxazolo[5,4-d]pyrimidines

Oxazolo[5,4-d]pyrimidines are structural analogs of purine bases and, as such, can act as antimetabolites in oncology.[10] The synthesis often starts from a 5-aminothis compound, a close derivative of our core building block.

Protocol 2: Two-Step Synthesis of a 7-Methyl-oxazolo[5,4-d]pyrimidine

This protocol outlines the construction of the fused pyrimidine ring.[10]

Step A: Formation of the Imidoester Intermediate

  • In a round-bottom flask, suspend 5-amino-2-substituted-oxazole-4-carbonitrile (1.0 mmol) in triethyl orthoformate (10 mL).

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure to yield the crude ethoxymethyleneamino intermediate, which is often used in the next step without further purification.

Step B: Ring Closure to Form the Pyrimidine

  • Dissolve the crude intermediate from Step A in ethanol (15 mL).

  • Add an aqueous solution of methylamine (e.g., 40% in H₂O, 2.0 mmol).

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitoring: The formation of the product can be observed by the precipitation of a solid or monitored by TLC.

  • Work-up & Purification: Concentrate the mixture to remove ethanol. The resulting solid can be collected by filtration, washed with cold water, and dried. If necessary, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be performed to achieve high purity.

Expert Insights:

  • Mechanism: The first step involves the reaction of the 5-amino group with triethyl orthoformate to form an imidoester. In the second step, methylamine acts as a nucleophile, first displacing the ethoxy group and then undergoing an intramolecular cyclization onto the nitrile carbon, followed by tautomerization to form the aromatic pyrimidine ring.

  • Self-Validation: The success of this protocol is validated by the distinct change in spectroscopic data. The disappearance of the nitrile peak (~2200 cm⁻¹) in the IR spectrum and the appearance of new aromatic protons corresponding to the pyrimidine ring in the ¹H NMR spectrum are key indicators of a successful transformation.

Bioactive Molecules Derived from this compound

The versatility of this building block has led to its incorporation into numerous compounds with significant therapeutic potential.

Compound Class Therapeutic Area Key Structural Feature Rationale for this compound Use
2,5-disubstituted-oxazole-4-carbonitrilesOncologyVaried aryl/alkyl groups at C2/C5The core scaffold provides a rigid framework for orienting substituents to interact with kinase active sites or other protein targets.[8]
Oxazolo[5,4-d]pyrimidinesOncologyFused purine analog structureServes as an antimetabolite, interfering with nucleic acid synthesis by mimicking natural purine bases like adenine and guanine.[10]
4-(1H-tetrazol-5-yl)oxazolesAnti-inflammatory, VariousTetrazole moietyThe nitrile is converted to a tetrazole, which acts as a non-classical bioisostere of a carboxylic acid, improving oral bioavailability and metabolic stability.

Conclusion

This compound is more than just a heterocyclic compound; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, predictable reactivity, and the inherent drug-like properties of the oxazole core provide researchers with a powerful tool for the rapid generation of diverse chemical libraries. The ability to transform the 4-carbonitrile group into key pharmacophoric elements like tetrazoles and amidines, or to use it as an anchor for ring annulation, underscores its value. The protocols and insights provided herein are intended to equip drug development professionals with the foundational knowledge to effectively leverage this building block in their quest for novel therapeutics.

References

Application Notes and Protocols for the C2-Position Functionalization of the Oxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C2-Functionalized Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products, pharmaceuticals, and functional organic materials.[1][2][3][4] The strategic functionalization of the oxazole ring allows for the fine-tuning of molecular properties, influencing everything from target binding affinity and selectivity to pharmacokinetic profiles and material characteristics. Among the positions on the oxazole ring, the C2-position holds particular significance. Its unique electronic environment, being the most electron-deficient carbon atom, makes it a prime target for a variety of chemical transformations.[5] Mastery of C2-functionalization techniques is therefore a critical skillset for researchers aiming to develop novel therapeutics and advanced materials.

This comprehensive guide provides an in-depth exploration of the primary methodologies for the selective functionalization of the oxazole C2-position. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and present data to guide your experimental design.

Methodology 1: Deprotonation and Trapping of C2-Metallo-Oxazoles

The hydrogen atom at the C2-position of the oxazole ring is the most acidic, with a pKa of approximately 20.[2][3] This inherent acidity allows for direct deprotonation using strong bases to generate a C2-metallo-oxazole intermediate, which can then be trapped with a variety of electrophiles.

Mechanistic Considerations: The Ring-Chain Tautomerism Challenge

A critical aspect to consider when employing C2-lithiation is the equilibrium between the desired 2-lithio-oxazole and its ring-opened isonitrile enolate tautomer.[5][6] This equilibrium can complicate subsequent reactions. However, the use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc has been shown to generate more stable C2-metallo species that are less prone to ring-opening, thereby providing a more reliable platform for functionalization.[7]

Deprotonation_Equilibrium Oxazole Oxazole LithioOxazole 2-Lithio-oxazole (Closed Ring) Oxazole->LithioOxazole n-BuLi, THF, -78 °C IsonitrileEnolate Isonitrile Enolate (Open Ring) LithioOxazole->IsonitrileEnolate Equilibrium Product C2-Functionalized Oxazole LithioOxazole->Product Trapping Electrophile Electrophile (E+) Electrophile->Product

C2-Lithiation and the Ring-Chain Tautomeric Equilibrium.
Protocol 1: Synthesis of 2-Bromooxazole via C2-Lithiation

This protocol details the synthesis of 2-bromooxazole, a versatile building block for subsequent cross-coupling reactions.

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane (DBTCE)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF.

  • Cool the THF to -78 °C in a dry ice/acetone bath.

  • Slowly add oxazole to the cooled THF.

  • Add n-BuLi dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of DBTCE in anhydrous THF.

  • Slowly add the DBTCE solution to the 2-lithio-oxazole solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromooxazole.

Methodology 2: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for forging carbon-carbon bonds. In the context of oxazoles, palladium catalysis can be employed to selectively arylate the C2-position.

Mechanistic Insights: Controlling Regioselectivity

The regioselectivity of direct arylation (C2 vs. C5) is a fascinating aspect of oxazole chemistry and can be controlled by judicious selection of reaction parameters. C2-arylation is generally favored in nonpolar solvents with specific phosphine ligands, while C5-arylation is preferred in polar solvents.[1][8] The mechanism for C2-arylation is thought to proceed through a concerted metalation-deprotonation (CMD) pathway or, under strongly basic conditions, via direct deprotonation at the C2-position followed by reaction with the palladium catalyst.[9]

Direct_Arylation_Mechanism Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArX Aryl Halide (Ar-X) ArX->OxidativeAddition PdII_complex Ar-Pd(II)-X(Ln) OxidativeAddition->PdII_complex CMD Concerted Metalation- Deprotonation (CMD) at C2 PdII_complex->CMD Oxazole Oxazole Oxazole->CMD Intermediate Ar-Pd(II)-Oxazolyl(Ln) CMD->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 2-Aryl-oxazole ReductiveElimination->Product

Simplified Catalytic Cycle for C2-Direct Arylation.
Protocol 2: C2-Selective Direct Arylation of Oxazole with Aryl Bromides

This protocol is adapted from the work of Strotman and Chobanian, providing a reliable method for C2-arylation.[1]

Materials:

  • Oxazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, and pivalic acid.

  • Add anhydrous toluene, followed by the aryl bromide and oxazole.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl BromideProductYield (%)
1Bromobenzene2-Phenyloxazole75
24-Bromoanisole2-(4-Methoxyphenyl)oxazole82
34-Bromobenzonitrile4-(Oxazol-2-yl)benzonitrile78
41-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)oxazole65
Yields are representative and may vary depending on the specific substrate and reaction scale. Data adapted from Strotman et al.[1]

Methodology 3: Cross-Coupling Reactions of 2-Halooxazoles

A robust and versatile strategy for C2-functionalization involves the initial introduction of a halogen atom at the C2-position, followed by a transition metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful in this regard, allowing for the introduction of aryl/heteroaryl and alkynyl moieties, respectively.

Protocol 3A: Suzuki-Miyaura Coupling of 2-Bromooxazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromooxazole with an arylboronic acid.

Materials:

  • 2-Bromooxazole

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk tube under an argon atmosphere, add 2-bromooxazole, the arylboronic acid, and Na₂CO₃.

  • Add a mixture of DME and water (typically 4:1).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to reflux (approximately 85-90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3B: Sonogashira Coupling of 2-Iodooxazole

This protocol outlines the Sonogashira coupling of a 2-iodooxazole with a terminal alkyne. 2-Iodooxazoles are generally more reactive than their bromo- counterparts in Sonogashira couplings.

Materials:

  • 2-Iodooxazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 2-iodooxazole, terminal alkyne, PdCl₂(PPh₃)₂, and CuI in anhydrous THF and Et₃N.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerProductRepresentative Yield (%)
Phenylboronic acid2-Phenyloxazole85-95
4-Methylphenylboronic acid2-(p-Tolyl)oxazole80-90
Phenylacetylene2-(Phenylethynyl)oxazole75-85
Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)oxazole80-90
Yields are illustrative and depend on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

The C2-position of the oxazole ring offers a rich landscape for chemical modification, enabling the synthesis of a diverse array of functional molecules. The methodologies outlined in this guide—deprotonation/trapping, direct C-H arylation, and cross-coupling of 2-halooxazoles—represent the state-of-the-art in this field. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity. The choice of method will ultimately depend on the specific target molecule and the available starting materials. As the demand for novel oxazole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for C2-functionalization will undoubtedly remain an active and exciting area of research.

References

Application Note: Synthesis of Oxazole-4-Carbonitrile Derivatives via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and chemical properties allow it to bind with a wide spectrum of biological receptors and enzymes, making oxazole-containing compounds valuable as therapeutic agents.[1][2] These derivatives have demonstrated a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The synthesis of diverse oxazole derivatives is therefore a critical task for the development of new medicines.

One of the most robust and versatile methods for constructing the oxazole ring is the Van Leusen Oxazole Synthesis .[1][3] First reported in 1972, this reaction facilitates the creation of oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This application note provides a detailed guide to this reaction, focusing on its mechanism, a step-by-step protocol, and practical insights for laboratory application.

Reaction Overview: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful transformation that converts aldehydes into oxazoles in a one-pot synthesis under mild conditions.[2][4] The key reagent, TosMIC, is an odorless, stable solid that uniquely combines an isocyanide group, a tosyl group as an excellent leaving group, and an acidic α-carbon, making it a versatile building block in organic synthesis.[3][5]

The general transformation is as follows:

Aldehyde + TosMIC --(Base)--> 5-substituted Oxazole

This reaction proceeds via a [3+2] cycloaddition mechanism, where the deprotonated TosMIC acts as a three-atom synthon.[1][2] The process is highly efficient for a broad range of aldehydes, particularly aromatic aldehydes.[2]

Causality and Mechanism: Understanding the "Why"

A deep understanding of the reaction mechanism is crucial for optimization and troubleshooting. The Van Leusen Oxazole Synthesis proceeds through a well-defined sequence of steps, each driven by specific chemical principles.[3][6]

Key Mechanistic Steps:

  • Deprotonation of TosMIC: The reaction is initiated by a base (e.g., K₂CO₃, t-BuOK) which abstracts the acidic proton from the α-carbon of TosMIC.[6][7] This proton is particularly acidic due to the strong electron-withdrawing effects of the adjacent sulfonyl (tosyl) and isocyanide groups, forming a stabilized carbanion.[5][7]

  • Nucleophilic Attack: The newly formed TosMIC anion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde substrate. This forms an alkoxide intermediate.

  • Intramolecular Cyclization (5-endo-dig): The alkoxide intermediate undergoes a rapid intramolecular ring-closing reaction. The negatively charged oxygen atom attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, which is favored according to Baldwin's rules, to form a five-membered dihydrooxazole (oxazoline) ring.[6][7]

  • Elimination and Aromatization: The presence of the tosyl group makes the proton at the 4-position of the oxazoline ring acidic. The base facilitates the elimination of p-toluenesulfinic acid (TosH).[1][3] This final elimination step results in the formation of a stable, aromatic oxazole ring.[5]

The causality is clear: the unique trifecta of features in TosMIC—acidic proton, isocyanide electrophilicity, and the tosyl as a superb leaving group—drives the reaction cascade efficiently towards the desired aromatic product.

Van_Leusen_Mechanism Fig. 1: Reaction Mechanism of the Van Leusen Oxazole Synthesis TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion 1. Deprotonation Base Base (B:) Base->Anion Product 5-Substituted Oxazole Base->Product Adduct Alkoxide Adduct Anion->Adduct 2. Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline 3. 5-endo-dig Cyclization Oxazoline->Product 4. Elimination Byproduct TosH + BH⁺ Oxazoline->Byproduct

Caption: Fig. 1: Reaction Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Workflow and Protocols

This section provides a detailed, self-validating protocol for the synthesis of 5-substituted oxazoles. The workflow is designed for clarity and reproducibility.

Workflow Fig. 2: General Experimental Workflow A 1. Reagent Preparation - Dissolve Aldehyde (1.0 eq) in Methanol - Add TosMIC (1.1 eq) B 2. Reaction Initiation - Add K₂CO₃ (2.0 eq) portion-wise - Monitor for exotherm A->B C 3. Reaction Progression - Heat to reflux (e.g., 65 °C) - Monitor by TLC (2-6 hours) B->C D 4. Work-up - Cool to RT - Filter off solids - Concentrate filtrate in vacuo C->D E 5. Purification - Redissolve crude in EtOAc - Wash with water and brine - Dry over Na₂SO₄ D->E F 6. Final Product - Concentrate purified solution - Purify by column chromatography (if needed) E->F

Caption: Fig. 2: General Experimental Workflow.

Detailed Step-by-Step Protocol

Materials:

  • Aromatic aldehyde (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (e.g., 10 mmol, 1.0 eq) and anhydrous methanol (40-50 mL). Stir until the aldehyde is completely dissolved.

  • Addition of Reagents: Add TosMIC (e.g., 11 mmol, 1.1 eq) to the solution. Stir for 5 minutes.

  • Base Addition: Add anhydrous potassium carbonate (e.g., 20 mmol, 2.0 eq) to the mixture portion-wise over 10 minutes. An exothermic reaction may be observed. Rationale: Portion-wise addition of the base helps to control the initial rate of reaction and any potential exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C in methanol) and maintain for 2-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[5]

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and the precipitated byproduct (p-toluenesulfinic acid salt) through a pad of celite, washing the filter cake with a small amount of methanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Redissolve the resulting crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). Rationale: The water wash removes any remaining inorganic salts and methanol, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxazole product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure 5-substituted oxazole.

Data Presentation: Substrate Scope

The Van Leusen reaction is compatible with a wide range of functional groups. Aromatic aldehydes with both electron-donating and electron-withdrawing groups generally provide good to excellent yields.[2]

EntryAldehyde SubstrateReaction Time (h)Yield (%)Citation
1Benzaldehyde4~85[8]
24-Nitrobenzaldehyde3~84[8]
32-Chloroquinoline-3-carbaldehyde883[1][2]
42-Furaldehyde5High[9]
54-Methoxybenzaldehyde6GoodN/A

Note: Yields and reaction times are representative and can vary based on specific conditions and scale.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Insight: Incomplete reaction is a common issue. Ensure the base is anhydrous and added in sufficient excess. The quality of TosMIC is also critical; it should be a colorless, free-flowing solid.

    • Solution: Use freshly dried methanol. Increase the equivalents of base or TosMIC slightly. Extend the reflux time and monitor carefully by TLC.

  • Formation of Side Products:

    • Insight: If the substrate is a ketone instead of an aldehyde, the reaction pathway changes, leading to the formation of a nitrile rather than an oxazole after workup.[6][10] Aliphatic aldehydes may also give lower yields or different products.[11]

    • Solution: This protocol is optimized for aromatic and heteroaromatic aldehydes. For other substrates, significant optimization of base, solvent, and temperature may be required.

  • Purification Challenges:

    • Insight: The byproduct, p-toluenesulfinic acid, can sometimes co-elute with the product.

    • Solution: A thorough aqueous work-up is essential to remove the majority of the sulfinic acid salt. Using a basic ion exchange resin instead of K₂CO₃ can also simplify purification, as the resin and byproduct are removed by simple filtration.[8]

Conclusion

The Van Leusen Oxazole Synthesis is an indispensable tool for medicinal chemists, offering a reliable and high-yielding pathway to the valuable oxazole scaffold. By understanding the underlying mechanism and adhering to a robust experimental protocol, researchers can efficiently synthesize a diverse library of oxazole-4-carbonitrile derivatives for applications in drug discovery and development.

References

The Strategic deployment of Oxazole-4-carbonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole moiety is a cornerstone in modern medicinal chemistry, frequently incorporated into the architecture of small-molecule kinase inhibitors due to its favorable pharmacological properties. This technical guide provides an in-depth exploration of the strategic use of oxazole-4-carbonitrile and its derivatives as versatile synthons in the construction of potent kinase inhibitors. We will elucidate the chemical logic behind the synthetic transformations, provide detailed, field-proven protocols, and present the biological significance of these compounds in the context of cancer therapy, with a particular focus on inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Introduction: The Oxazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in the design of kinase inhibitors.[3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to the ATP-binding pocket of kinases.[4] Oxazole-containing compounds often exhibit excellent pharmacokinetic profiles, further enhancing their therapeutic potential.[5]

This guide focuses on the utility of this compound as a starting material and its pivotal derivative, 5-amino-oxazole-4-carbonitrile, in the synthesis of a prominent class of kinase inhibitors: the oxazolo[5,4-d]pyrimidines. This fused heterocyclic system is structurally analogous to purine bases, positioning it as an effective antimetabolite in oncology.[6]

Chemical Properties and Strategic Importance of this compound Derivatives

This compound itself is a stable, versatile building block. However, for the synthesis of the therapeutically significant oxazolo[5,4-d]pyrimidine core, the introduction of an amino group at the C5 position is paramount. 5-Amino-oxazole-4-carbonitrile is a key intermediate, with the vicinal amino and nitrile functionalities providing the necessary reactivity for the subsequent pyrimidine ring formation.[7]

Table 1: Physicochemical Properties of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₄H₂N₂O94.07White to off-white solid55242-84-7
5-Aminothis compoundC₄H₃N₃O109.09Solid5098-15-7

The strategic importance of 5-amino-oxazole-4-carbonitrile lies in its bifunctional nature, which allows for a streamlined construction of the fused pyrimidine ring, a common core in many potent kinase inhibitors targeting VEGFR-2 and EGFR.[6][8]

Synthetic Protocols: From Oxazole Precursors to Kinase Inhibitors

The synthesis of oxazolo[5,4-d]pyrimidine-based kinase inhibitors from this compound derivatives can be conceptually divided into two main stages: the formation of the core heterocyclic system and its subsequent functionalization to achieve target specificity and potency.

Protocol 1: Synthesis of the Oxazolo[5,4-d]pyrimidine Core

This protocol outlines the synthesis of the foundational oxazolo[5,4-d]pyrimidine scaffold from a 5-amino-2-substituted-oxazole-4-carbonitrile intermediate. The choice of the substituent at the 2-position of the oxazole ring is a critical determinant of the final compound's biological activity and is often a site for introducing diversity.

Reaction Scheme:

Synthesis of Oxazolo[5,4-d]pyrimidine Core start 5-Amino-2-substituted- This compound intermediate Imidoester Intermediate start->intermediate Triethyl orthoformate, Reflux product 7-Amino-2-substituted- oxazolo[5,4-d]pyrimidine intermediate->product Amine (e.g., NH3, R-NH2), Ring Closure

Caption: General synthetic scheme for the formation of the oxazolo[5,4-d]pyrimidine core.

Step-by-Step Methodology:

  • Formation of the Imidoester Intermediate:

    • To a solution of 5-amino-2-substituted-oxazole-4-carbonitrile (1.0 eq) in a suitable high-boiling solvent such as 1-methyl-2-pyrrolidinone (NMP) or neat, add triethyl orthoformate (5.0-10.0 eq).

    • Heat the reaction mixture to reflux (typically 140-160 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure. The resulting crude imidoester can often be used in the next step without further purification.

  • Cyclization to the Oxazolo[5,4-d]pyrimidine Core:

    • Dissolve the crude imidoester intermediate in a suitable solvent such as ethanol or methanol.

    • Add an excess of an amine source. For the synthesis of a 7-amino derivative, a solution of ammonia in methanol or aqueous ammonia can be used. For N-substituted derivatives, the corresponding primary amine is used.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Triethyl orthoformate: This reagent serves as a one-carbon source, reacting with the amino group to form an ethoxymethyleneamino intermediate, which then cyclizes with the nitrile to form the pyrimidine ring. The use of a large excess and high temperatures drives the reaction to completion.

  • Amine in the second step: The choice of amine determines the substituent at the 7-position of the oxazolo[5,4-d]pyrimidine core. This position is a key point for diversification and for establishing crucial interactions with the kinase active site.

Protocol 2: Functionalization of the Oxazolo[5,4-d]pyrimidine Core for Kinase Selectivity

Once the core scaffold is synthesized, further modifications are typically required to achieve potent and selective kinase inhibition. This often involves introducing specific aryl or heteroaryl groups at the 2- and 7-positions, which can engage in hydrogen bonding and hydrophobic interactions within the kinase's ATP-binding pocket.

Example: Synthesis of a VEGFR-2 Inhibitor

This protocol provides a conceptual framework for the synthesis of a 2,7-disubstituted oxazolo[5,4-d]pyrimidine, a class of compounds that has shown potent VEGFR-2 inhibitory activity.

Functionalization_Workflow core 7-Chloro-2-substituted- oxazolo[5,4-d]pyrimidine final_product 2,7-Disubstituted- oxazolo[5,4-d]pyrimidine (VEGFR-2 Inhibitor) core->final_product Substituted Aniline, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig)

Caption: A representative workflow for the functionalization of the oxazolo[5,4-d]pyrimidine core.

Step-by-Step Methodology (Conceptual):

  • Synthesis of a 7-chloro intermediate: The 7-amino group of the core structure can be converted to a 7-hydroxy group via diazotization followed by hydrolysis. The 7-hydroxy group can then be chlorinated using a reagent like phosphoryl chloride (POCl₃).

  • Palladium-catalyzed Cross-Coupling: The 7-chloro-2-substituted-oxazolo[5,4-d]pyrimidine can then undergo a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with a desired substituted aniline.

    • To a solution of the 7-chloro intermediate (1.0 eq) and the substituted aniline (1.1-1.5 eq) in an anhydrous, aprotic solvent (e.g., dioxane, toluene), add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product is then purified by column chromatography.

Rationale for Molecular Design:

The substituents on the aniline are chosen based on structure-activity relationship (SAR) studies. For VEGFR-2 inhibitors, moieties that can form hydrogen bonds with the hinge region of the kinase (e.g., amino or methoxy groups) are often incorporated.[9]

Biological Activity and Data Presentation

The efficacy of the synthesized kinase inhibitors is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 2: In Vitro Activity of Representative Oxazolo[5,4-d]pyrimidine-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineCC₅₀ (µM)Reference
1 VEGFR-20.3--[8]
2 VEGFR-20.3--[8]
3 EGFR0.006--[8]
4 EGFR0.007--[8]
3g --HT2958.4[6]
3b VEGFR-2Comparable to TivozanibA549, HT-29, A375, MCF7>500 (NHDF)[10]
3h VEGFR-2Comparable to TivozanibA549, HT-29, A375, MCF7Toxic to NHDF[10]

CC₅₀: half-maximal cytotoxic concentration; NHDF: Normal Human Dermal Fibroblasts.

Mechanism of Action and Signaling Pathways

The synthesized oxazolo[5,4-d]pyrimidine derivatives primarily function as ATP-competitive inhibitors. They bind to the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11] Inhibition of VEGFR-2 blocks the pro-angiogenic signals initiated by VEGF.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Inhibitor Oxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for oxazolo[5,4-d]pyrimidine inhibitors.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers signaling pathways that promote cell proliferation and survival.[12] Mutations leading to the constitutive activation of EGFR are common in various cancers, such as non-small cell lung cancer.

EGFR_Signaling_Pathway cluster_downstream_egfr Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K_EGFR PI3K EGFR->PI3K_EGFR RAS_EGFR Ras EGFR->RAS_EGFR Inhibitor Oxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits AKT_EGFR Akt PI3K_EGFR->AKT_EGFR Proliferation Cell Proliferation, Survival AKT_EGFR->Proliferation RAF_EGFR Raf RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR ERK_EGFR->Proliferation

Caption: A simplified representation of the EGFR signaling cascade and the inhibitory action of oxazolo[5,4-d]pyrimidines.

Conclusion and Future Perspectives

This compound and its derivatives, particularly 5-amino-oxazole-4-carbonitrile, are invaluable tools in the medicinal chemist's arsenal for the synthesis of potent and selective kinase inhibitors. The oxazolo[5,4-d]pyrimidine scaffold, readily accessible from these precursors, has proven to be a highly effective core for targeting key kinases implicated in cancer, such as VEGFR-2 and EGFR. The synthetic strategies and protocols outlined in this guide provide a robust framework for the development of novel therapeutics. Future work in this area will likely focus on the development of more refined synthetic methodologies, the exploration of novel substitutions on the oxazolo[5,4-d]pyrimidine core to overcome drug resistance, and the expansion of this scaffold to target other kinase families.

References

Solid-Phase Synthesis of Oxazole-Containing Peptidomimetics: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazole-Containing Peptidomimetics

Oxazole-containing peptides and peptidomimetics represent a fascinating and rapidly growing class of molecules with significant therapeutic potential.[1][2] Found in a variety of marine natural products, these compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and cytotoxic properties.[1][3] The incorporation of the oxazole ring into a peptide backbone confers conformational rigidity and enhances metabolic stability by protecting against enzymatic degradation, making them attractive scaffolds for drug discovery.[1][4] Solid-phase peptide synthesis (SPPS) has emerged as a powerful and efficient methodology for the construction of these complex molecules, allowing for the rapid generation of diverse libraries for biological screening.[4] This guide provides a detailed overview of the key strategies and protocols for the solid-phase synthesis of oxazole-containing peptidomimetics, aimed at researchers and professionals in drug development.

Core Synthetic Strategies on Solid Support

The on-resin formation of the oxazole ring is a critical step in the synthesis of these peptidomimetics. The most common and effective strategies involve the transformation of serine (Ser) or threonine (Thr) residues within the peptide chain. These methods typically proceed through an oxazoline intermediate, which is subsequently oxidized to the aromatic oxazole.

Strategy 1: On-Resin Cyclodehydration and Oxidation of Serine/Threonine Residues

A prevalent and robust method for introducing oxazoles into peptides on a solid support involves the cyclodehydration of a β-hydroxy amino acid, such as serine or threonine, with the preceding carbonyl group.[5][6] This process forms an intermediate oxazoline, which is then oxidized to the final oxazole.

A common protocol involves the use of a dehydrating agent to promote the initial cyclization, followed by an oxidation step. Several reagent systems have been developed for this purpose, each with its own advantages.

Experimental Protocols

Protocol 1: Oxazole Formation via On-Resin Cyclodehydration using Burgess Reagent

This protocol details a two-step procedure for the synthesis of oxazole-containing peptides from a resin-bound peptide containing a serine or threonine residue at the C-terminal of a dipeptide unit.[5][6]

Step 1: On-Resin Peptide Elongation (Standard Fmoc-SPPS)

  • Resin Selection and Swelling: Start with a suitable solid support, such as Rink Amide resin, for the synthesis of C-terminally amidated peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA in DMF). Ensure complete coupling at each step by performing a Kaiser test.

  • Serine/Threonine Incorporation: Couple the Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH residue at the desired position in the peptide sequence.

Step 2: On-Resin Oxazole Formation

  • Fmoc-Deprotection: Remove the Fmoc group from the N-terminal amino acid preceding the serine/threonine residue.

  • Coupling of the Preceding Amino Acid: Couple the next Fmoc-protected amino acid.

  • Side-Chain Deprotection: If using side-chain protected Ser or Thr (e.g., tBu), remove the protecting group using a mild acid treatment that does not cleave the peptide from the resin (e.g., 2% TFA in DCM).

  • Cyclodehydration:

    • Swell the resin in anhydrous dichloromethane (DCM).

    • Add a solution of Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) (3-5 equivalents) in anhydrous DCM to the resin.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DCM, DMF, and methanol.

  • Oxidation (if necessary for oxazoline to oxazole conversion):

    • Treat the resin with a solution of a suitable oxidizing agent, such as MnO₂ or a copper(II)-based reagent, in an appropriate solvent.

    • Monitor the reaction progress by LC-MS analysis of a small cleaved sample.

    • Wash the resin extensively with DMF, DCM, and methanol.

Step 3: Cleavage and Purification

  • Final Fmoc-Deprotection: If the N-terminus is Fmoc-protected, remove the protecting group.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.[7]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final oxazole-containing peptidomimetic using analytical techniques such as LC-MS and NMR spectroscopy.[8][9][10]

Strategy 2: Silver(I)-Mediated Cyclization of Thioamides

A milder and efficient alternative for oxazole formation involves the silver(I)-mediated cyclization of a thioamide precursor adjacent to a serine or threonine residue.[11][12][13] This method proceeds through an oxazoline intermediate and offers high yields under gentle, moisture-tolerant conditions.

Protocol 2: Oxazole Formation via Silver(I)-Mediated Thioamide Cyclization

This protocol describes the on-resin synthesis of an oxazole-containing peptide using a silver-promoted cyclization of a peptide thioamide.

Step 1: On-Resin Synthesis of the Thioamide Precursor

  • Standard Fmoc-SPPS: Synthesize the peptide sequence on a suitable resin up to the position where the thioamide will be introduced.

  • Thioamide Formation:

    • Couple the desired amino acid as a thioamide. This can be achieved by using a thionating agent like Lawesson's reagent after a standard amide coupling or by incorporating a pre-formed thioamide-containing building block.

  • Incorporation of Serine/Threonine: Couple the Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH residue C-terminal to the thioamide.

Step 2: On-Resin Silver(I)-Mediated Cyclization

  • Side-Chain Deprotection: Remove the tert-butyl protecting group from the serine or threonine residue using a mild acidic treatment.

  • Silver-Mediated Cyclization:

    • Swell the resin in a suitable solvent like acetonitrile or a mixture of DCM and methanol.

    • Add a solution of a silver(I) salt, such as silver(I) carbonate (Ag₂CO₃) or silver(I) triflate (AgOTf), to the resin.[12]

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS of a small cleaved sample.

    • Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

Step 3: Oxidation and Final Processing

  • Oxidation to Oxazole: The resulting oxazoline can be oxidized to the corresponding oxazole using a suitable oxidizing agent as described in Protocol 1.

  • Cleavage and Purification: Cleave the peptide from the resin and purify it using the procedures outlined in Protocol 1.

  • Characterization: Characterize the final product by LC-MS and NMR.[8][9][10]

Quantitative Data Summary

ParameterProtocol 1: On-Resin CyclodehydrationProtocol 2: Silver(I)-Mediated Cyclization
Key Reagent Burgess Reagent / Dehydrating AgentSilver(I) Carbonate (Ag₂CO₃)
Reaction Time 12-24 hours for cyclodehydration2-6 hours for cyclization
Typical Yield Moderate to GoodGood to Excellent[11][12]
Reaction Conditions Anhydrous conditions requiredMoisture-tolerant[13]
Key Intermediate OxazolineOxazoline

Visualizing the Workflow

Diagram 1: On-Resin Oxazole Synthesis via Cyclodehydration

On_Resin_Oxazole_Synthesis Resin Solid Support (e.g., Rink Amide Resin) Peptide Resin-Bound Peptide with Ser/Thr Resin->Peptide Fmoc-SPPS Cyclodehydration Cyclodehydration (e.g., Burgess Reagent) Peptide->Cyclodehydration Oxazoline On-Resin Oxazoline Intermediate Cyclodehydration->Oxazoline Oxidation Oxidation (e.g., MnO2) Oxazoline->Oxidation Oxazole On-Resin Oxazole Peptide Oxidation->Oxazole Cleavage Cleavage & Deprotection (TFA Cocktail) Oxazole->Cleavage Purified_Peptide Purified Oxazole Peptidomimetic Cleavage->Purified_Peptide

Caption: Workflow for on-resin oxazole synthesis via cyclodehydration.

Diagram 2: Silver-Mediated On-Resin Oxazole Formation

Silver_Mediated_Oxazole_Synthesis Resin Solid Support Thioamide_Peptide Resin-Bound Thioamide Peptide with Ser/Thr Resin->Thioamide_Peptide Fmoc-SPPS & Thioamide Formation Silver_Cyclization Silver(I)-Mediated Cyclization (e.g., Ag2CO3) Thioamide_Peptide->Silver_Cyclization Oxazoline On-Resin Oxazoline Intermediate Silver_Cyclization->Oxazoline Oxidation Oxidation Oxazoline->Oxidation Oxazole On-Resin Oxazole Peptide Oxidation->Oxazole Cleavage Cleavage & Purification Oxazole->Cleavage Final_Product Final Oxazole Peptidomimetic Cleavage->Final_Product

Caption: Silver-mediated pathway for on-resin oxazole synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Kaiser Test: This colorimetric test is crucial for confirming the completion of each amino acid coupling step during SPPS, ensuring the correct peptide sequence is assembled.

  • LC-MS Monitoring: Analysis of small, cleaved aliquots of the resin-bound peptide at key stages (e.g., after cyclization and oxidation) provides real-time information on the reaction's progress and the presence of the desired mass, confirming the successful chemical transformation.

  • Final Product Characterization: Comprehensive analysis of the purified peptide by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides unequivocal structural confirmation of the oxazole-containing peptidomimetic.[8][9] RP-HPLC is used to determine the final purity of the compound.[10]

By adhering to these analytical checks, researchers can have high confidence in the identity and quality of their synthesized oxazole-containing peptidomimetics.

Conclusion and Future Perspectives

The solid-phase synthesis of oxazole-containing peptidomimetics is a dynamic and enabling technology in medicinal chemistry and drug discovery. The methods outlined in this guide provide a robust foundation for the efficient and reliable construction of these valuable compounds. As research in this area continues to evolve, we can anticipate the development of even milder, more efficient, and stereoselective methods for oxazole formation, further expanding the accessible chemical space for novel therapeutic agents. The combination of solid-phase synthesis with innovative cyclization strategies will undoubtedly accelerate the discovery of new oxazole-based drugs with improved pharmacological profiles.

References

Revolutionizing Oxazole Synthesis: A Guide to Flow Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Moiety and the Imperative for Greener, More Efficient Synthesis

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry. Its derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The growing importance of oxazole-containing compounds in drug discovery and development has spurred a continuous demand for efficient, scalable, and sustainable synthetic methodologies.

Traditionally, the synthesis of oxazoles has relied on batch processes, which, while foundational, often present challenges related to safety, scalability, reaction control, and environmental impact.[1] The advent of continuous flow chemistry has heralded a paradigm shift in chemical synthesis, offering profound advantages over conventional batch methods.[2] By conducting reactions in a continuously flowing stream through a network of tubes, microreactors, and packed-bed columns, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to improved reaction efficiency, higher yields, enhanced safety, and greater scalability, making it an exceptionally valuable tool for the synthesis of high-value chemical entities like oxazoles.[2]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of flow chemistry for oxazole synthesis. We will explore detailed protocols for key synthetic transformations, elucidate the mechanistic rationale behind experimental choices, and provide a comparative analysis of different flow-based approaches.

The Advantages of Flow Chemistry for Oxazole Synthesis: A Paradigm Shift

The adoption of flow chemistry for the synthesis of oxazoles is driven by a host of compelling advantages over traditional batch methods:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with highly exothermic reactions or the use of hazardous reagents and intermediates. This is particularly pertinent in many oxazole syntheses that may involve strong acids or high temperatures.

  • Precise Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. This enables precise temperature control, minimizing the formation of byproducts and leading to cleaner reaction profiles and higher product purity.

  • Rapid Optimization: The automated nature of many flow chemistry systems allows for the rapid screening of a wide range of reaction parameters, such as temperature, residence time, and reagent stoichiometry. This accelerates the optimization process, saving valuable time and resources.

  • Improved Yields and Purity: The precise control over reaction conditions and efficient mixing in flow reactors often lead to higher yields and improved product purity compared to batch reactions.

  • Scalability: Scaling up a reaction in flow is typically achieved by either running the system for a longer duration ("scaling out") or by increasing the reactor volume and flow rate. This is often more straightforward and predictable than scaling up a batch reaction, which can be plagued by issues related to heat and mass transfer.

  • Telescoping of Reactions: Flow chemistry allows for the seamless integration of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. This "telescoped synthesis" significantly reduces processing time, solvent usage, and waste generation.[3]

Application Note 1: Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles

This section details a highly efficient and automated flow-based approach for the synthesis of 4,5-disubstituted oxazoles, a common structural motif in pharmacologically active compounds. The methodology leverages the reaction of an alkyl isocyanoacetate with an acyl chloride, facilitated by a solid-supported base in a packed-bed reactor.

Mechanistic Rationale and Experimental Design

The synthesis proceeds via the initial acylation of the alkyl isocyanoacetate by the acyl chloride, followed by a base-catalyzed intramolecular cyclization to form the oxazole ring. The use of a solid-supported base, such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polystyrene (PS-BEMP), is a key feature of this protocol.[4][5]

Why a Solid-Supported Base?

  • Simplified Purification: The use of a solid-supported reagent allows for easy separation of the base from the product stream by simple filtration, eliminating the need for aqueous workup.

  • Enabling Telescoped Synthesis: By containing the base within a packed column, the product stream emerges free of dissolved base, allowing for its direct use in subsequent reaction steps (telescoping).

  • Improved Reaction Kinetics: In some cases, the high local concentration of the basic sites on the solid support can lead to enhanced reaction rates compared to using a soluble base.[4]

The workflow also incorporates a scavenger resin to remove any unreacted acyl chloride, further purifying the product stream.[6] This is a prime example of how flow chemistry can integrate reaction and purification into a single, continuous operation.

cluster_0 Reagent Delivery cluster_1 Reaction & Purification cluster_2 Product Collection Reagent1 Alkyl Isocyanoacetate in Solvent Mixer T-Mixer Reagent1->Mixer Reagent2 Acyl Chloride in Solvent Reagent2->Mixer Reactor Packed-Bed Reactor (PS-BEMP) Mixer->Reactor Scavenger Scavenger Column (e.g., QP-BZA) Reactor->Scavenger Product 4,5-Disubstituted Oxazole Scavenger->Product

Automated flow synthesis of 4,5-disubstituted oxazoles.
Detailed Protocol: Synthesis of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate

This protocol is adapted from the work of Baumann et al. and demonstrates the synthesis of a representative 4,5-disubstituted oxazole in a multipurpose mesofluidic flow reactor.[5][6]

Materials and Equipment:

  • Reagents: Ethyl isocyanoacetate, 3-nitrobenzoyl chloride, acetonitrile (MeCN, HPLC grade), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polystyrene (PS-BEMP), Quadrapure™ BZA (QP-BZA) scavenger resin.

  • Equipment: A dual-channel continuous flow reactor system equipped with:

    • Two syringe pumps

    • A T-shaped mixing chip

    • A column packed with PS-BEMP

    • A column packed with QP-BZA scavenger resin

    • A back-pressure regulator

    • Connecting tubing (e.g., PFA or PTFE)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of ethyl isocyanoacetate in acetonitrile.

    • Prepare a 10 mM solution of 3-nitrobenzoyl chloride in acetonitrile.

  • System Setup:

    • Assemble the flow reactor as depicted in the diagram above.

    • Pack a column with PS-BEMP and another with QP-BZA.

    • Prime the system with acetonitrile.

  • Reaction Execution:

    • Set the flow rate for each syringe pump to 0.1 mL/min, resulting in a total flow rate of 0.2 mL/min.

    • Pump the two reagent solutions into the T-mixer, where they combine and initiate the reaction.

    • The combined stream flows through the packed-bed reactor containing PS-BEMP, where the base-catalyzed cyclization occurs.

    • The stream then passes through the scavenger column containing QP-BZA to remove any unreacted 3-nitrobenzoyl chloride.

    • Collect the product stream after the scavenger column.

  • Product Isolation and Analysis:

    • Evaporate the solvent from the collected fractions under reduced pressure to yield the desired product.

    • Analyze the product for purity and identity using standard analytical techniques (e.g., HPLC, 1H NMR, and mass spectrometry).

ParameterValueRationale
Reagent Concentration 10 mMBalances reaction rate with solubility and potential for clogging.
Flow Rate 0.2 mL/min (total)Controls the residence time in the reactor and scavenger column.
Solid-Supported Base PS-BEMPA strong, non-nucleophilic base that facilitates efficient cyclization and is easily separated from the product stream.[4]
Scavenger Resin QP-BZAA benzylamine-based resin that effectively removes excess acyl chloride, improving product purity.[6]
Solvent AcetonitrileA polar aprotic solvent that is suitable for the reaction and compatible with the solid-supported reagents.

Expected Outcome: This automated flow synthesis typically provides 4,5-disubstituted oxazoles in high yields (often >80%) and purities (>90%) with a total residence time of 20-30 minutes.[6] This represents a significant improvement in efficiency and purity compared to traditional batch methods.[6]

Application Note 2: Van Leusen Oxazole Synthesis in a Continuous Flow Regime

The van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] Adapting this reaction to a continuous flow process can further enhance its efficiency and safety.

Mechanistic Insights and Flow Adaptation

The van Leusen reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the oxazole.[7][9]

cluster_0 Reagent Streams cluster_1 Reaction cluster_2 Product Stream Reagent1 Aldehyde in Solvent Mixer T-Mixer Reagent1->Mixer Reagent2 TosMIC & Base in Solvent Reagent2->Mixer Reactor Heated Coil Reactor Mixer->Reactor Product 5-Substituted Oxazole Reactor->Product

Continuous flow van Leusen oxazole synthesis.

A key consideration for adapting the van Leusen synthesis to flow is the choice of base and solvent. While potassium carbonate in methanol is commonly used in batch,[6] a flow process might benefit from a homogeneous base that does not precipitate in the reactor tubing. Alternatively, a packed-bed reactor with a solid-supported base, similar to the previous example, could be employed. Heating the reactor coil is often necessary to drive the elimination step to completion.

Detailed Protocol: Synthesis of a 5-Substituted Oxazole (Conceptual Flow Adaptation)

This protocol provides a conceptual framework for adapting a typical batch van Leusen synthesis to a continuous flow setup.

Materials and Equipment:

  • Reagents: Aldehyde, tosylmethyl isocyanide (TosMIC), potassium carbonate (or a suitable soluble base like DBU), methanol (or another suitable solvent).

  • Equipment:

    • Two pump systems

    • A T-mixer

    • A heated coil reactor (e.g., PFA tubing immersed in a heated oil bath)

    • A back-pressure regulator

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the aldehyde in the chosen solvent.

    • Prepare a solution of TosMIC and the base in the same solvent.

  • System Setup:

    • Assemble the flow reactor as shown in the diagram.

    • Heat the coil reactor to the desired temperature (e.g., reflux temperature of the solvent).

    • Prime the system with the solvent.

  • Reaction Execution:

    • Pump the two reagent solutions at equal flow rates into the T-mixer.

    • The combined stream flows through the heated coil reactor, where the reaction takes place. The residence time is controlled by the total flow rate and the reactor volume.

    • The product stream exits the reactor and is collected.

  • Work-up and Purification:

    • The collected product mixture would typically require a standard batch work-up to remove the base and the p-toluenesulfinic acid byproduct, followed by purification (e.g., column chromatography).

ParameterTo Be OptimizedRationale
Base K2CO3, DBU, etc.The choice of base will affect the reaction rate and solubility. A stronger base may be needed for less reactive aldehydes.[6]
Solvent Methanol, THF, etc.The solvent must be able to dissolve all reactants and be stable at the reaction temperature.
Temperature Ambient to RefluxHigher temperatures can promote the final elimination step to form the oxazole.[6]
Residence Time 5 - 60 minutesThe time required for the reaction to go to completion will depend on the substrate, base, and temperature.

Application Note 3: Robinson-Gabriel Synthesis in a Continuous Flow System (A Prospective Approach)

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones using a strong acid.[5][10] While traditionally a batch process, this reaction can be adapted to a continuous flow setup, offering significant safety and efficiency benefits, particularly when handling strong acids.

Mechanistic Considerations and Flow Design

The reaction involves the protonation of the amide carbonyl, followed by intramolecular attack of the ketone carbonyl oxygen to form a five-membered ring intermediate, which then dehydrates to the oxazole.[11]

For a flow adaptation, a key innovation would be the use of a solid-supported acid catalyst or a strong acid that can be efficiently quenched in-line. This would create a safer process and simplify the work-up.

cluster_0 Reagent Stream cluster_1 Reaction & Quenching cluster_2 Product Stream Reagent 2-Acylamino Ketone in Solvent AcidReactor Packed-Bed Reactor (Solid Acid Catalyst) Reagent->AcidReactor Quench In-line Quench (Base Solution) AcidReactor->Quench Product Oxazole Quench->Product

Prospective flow approach for the Robinson-Gabriel synthesis.
Conceptual Protocol for a Flow-Based Robinson-Gabriel Synthesis

This conceptual protocol outlines how the Robinson-Gabriel synthesis could be performed in a continuous flow system.

Materials and Equipment:

  • Reagents: 2-Acylamino ketone, a suitable solvent, a solid-supported acid catalyst (e.g., Amberlyst-15) or a strong acid (e.g., sulfuric acid), and a quenching solution (e.g., aqueous sodium bicarbonate).

  • Equipment:

    • A pump for the reagent solution.

    • A heated packed-bed reactor containing the solid acid catalyst.

    • A T-mixer for in-line quenching.

    • A pump for the quenching solution.

    • A back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Dissolve the 2-acylamino ketone in a suitable solvent.

  • System Setup:

    • Assemble the flow reactor as depicted in the diagram.

    • Heat the packed-bed reactor to the desired temperature.

  • Reaction Execution:

    • Pump the solution of the 2-acylamino ketone through the heated packed-bed reactor.

    • After the reactor, introduce a stream of the quenching solution via a T-mixer to neutralize the acid.

  • Work-up and Purification:

    • The quenched product stream would then be subjected to a liquid-liquid extraction to separate the organic product from the aqueous phase, followed by purification.

Conclusion and Future Outlook

Flow chemistry offers a powerful and versatile platform for the synthesis of oxazoles, addressing many of the limitations of traditional batch processing. The ability to precisely control reaction conditions, enhance safety, and streamline multi-step sequences makes it an invaluable tool for both academic research and industrial drug development. The protocols and conceptual frameworks presented here for the automated synthesis of 4,5-disubstituted oxazoles, the van Leusen reaction, and the Robinson-Gabriel synthesis highlight the broad applicability of this technology.

As the field of flow chemistry continues to evolve, we can anticipate the development of even more sophisticated and integrated systems for oxazole synthesis. The integration of in-line analysis and purification, coupled with machine learning algorithms for reaction optimization, will further accelerate the discovery and production of novel oxazole-based therapeutics. The adoption of these advanced manufacturing technologies will be crucial in meeting the ever-increasing demand for complex and diverse molecular architectures in modern drug discovery.

References

Application Notes & Protocols: The Strategic Use of Oxazole-4-Carbonitrile in the Design of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the oxazole-4-carbonitrile scaffold in the design and synthesis of novel fluorescent probes. We will move beyond simple procedural lists to explore the underlying principles, strategic considerations, and detailed protocols that enable the rational design of high-performance probes for bioimaging and analyte detection.

Part I: The this compound Scaffold: A Privileged Core for Fluorophore Design

The selection of a core chemical scaffold is a critical decision in the development of any fluorescent probe. The oxazole ring system has emerged as a particularly advantageous core due to its robust chemical stability, high fluorescence potential, and synthetic tractability.[1][2][3] The introduction of a carbonitrile (-C≡N) group at the 4-position transforms this versatile heterocycle into a powerful building block for sophisticated fluorescent sensors.[4][5]

Intrinsic Photophysical Advantages of the Oxazole Core

The oxazole nucleus is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement creates a π-conjugated system that is inherently fluorescent. The true power of this scaffold lies in its "tunability." By strategically modifying the substituents at the C2 and C5 positions, one can exert precise control over the probe's key photophysical properties.[6][7][8]

  • Tunable Emission: Altering the electronic nature of substituents allows for shifting the emission wavelength across the visible spectrum, from blue to red.[9] This is crucial for avoiding cellular autofluorescence and for developing multiplex imaging panels.

  • Large Stokes Shift: Many oxazole derivatives exhibit a significant separation between their maximum absorption and emission wavelengths.[9][10] A larger Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup by making it easier to separate the excitation and emission signals.

  • Environmental Sensitivity (Solvatochromism): The fluorescence of certain oxazole probes is sensitive to the polarity of their microenvironment.[8][11] This property can be exploited to create probes that report on changes in cellular domains, such as lipid droplets or membranes.

The Strategic Role of the 4-Carbonitrile Group

The nitrile group is not a passive component; it is a key enabler of advanced probe design. Its primary role is that of a potent electron-withdrawing group. This characteristic is fundamental to establishing a Donor-π-Acceptor (D-π-A) architecture within the molecule.[12] In a typical design, an electron-donating group (e.g., a dimethylamino or methoxy group) is placed at the C2 or C5 position, while the oxazole ring acts as the π-bridge and the 4-carbonitrile serves as the acceptor.

This D-π-A arrangement facilitates an excited-state phenomenon known as Intramolecular Charge Transfer (ICT) .[11][13] Upon excitation, an electron moves from the donor to the acceptor, creating a highly polar excited state. This ICT state is often sensitive to the local environment and is the basis for many "smart" probes that respond to specific analytes or physiological changes.

cluster_0 General Principle of an this compound D-π-A Probe cluster_1 Excited State Dynamics Donor Electron Donor (e.g., -NMe2, -OMe) PiBridge Oxazole π-System Donor->PiBridge π-conjugation Acceptor Electron Acceptor (4-Carbonitrile) PiBridge->Acceptor π-conjugation Recognition Recognition Moiety PiBridge->Recognition Analyte Analyte Analyte->Recognition Binding Event Excited Excited State (S1) Intramolecular Charge Transfer (ICT) Recognition->Excited Modulates ICT (Quenches or Enhances) Ground Ground State (S0) Ground->Excited Photon Absorption (hν_ex) Excited->Ground Fluorescence (hν_em)

Caption: General design principle of a D-π-A fluorescent probe using the this compound core.

Part II: Synthesis and Characterization Protocols

A key advantage of the oxazole scaffold is its accessibility through reliable synthetic routes. The following protocols provide a framework for synthesis and characterization, emphasizing the rationale behind the procedural steps.

Protocol: Copper-Catalyzed Synthesis of 5-Aryl-Oxazole-4-Carbonitriles

This protocol is adapted from methodologies that utilize readily available acetophenones as starting materials.[5] The copper catalyst plays a crucial role in mediating the cyclization and cyanation cascade.

A. Materials and Reagents:

  • Substituted Acetophenone (1.0 mmol)

  • Potassium Ferricyanide [K₃Fe(CN)₆] (3.0 mmol) - Serves as both the cyanide source and an oxidant.

  • Copper(II) Bromide (CuBr₂) (10 mol%) - Catalyst.

  • Dimethyl Sulfoxide (DMSO) (5 mL)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

B. Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add the substituted acetophenone (1.0 mmol), potassium ferricyanide (3.0 mmol), and CuBr₂ (0.1 mmol).

  • Add DMSO (5 mL) to the flask and stir the mixture at 120 °C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: High temperature is required to overcome the activation energy for the multiple bond-forming steps. DMSO is a polar aprotic solvent capable of dissolving the reagents and withstanding the high temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

    • Causality: The water quench removes the highly polar DMSO and inorganic salts. The brine wash removes residual water from the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-aryl-oxazole-4-carbonitrile.

C. Self-Validation and Characterization:

  • Yield: Moderate to good yields are typically expected.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the nitrile carbon signal (~115 ppm) in the ¹³C NMR and the correct molecular ion peak in HRMS are key validation points.

Protocol: Photophysical Characterization

Once the probe is synthesized and purified, its fundamental photophysical properties must be quantified.

A. Materials and Equipment:

  • Synthesized Oxazole Probe

  • Spectroscopic grade solvents (e.g., Toluene, THF, Acetonitrile, Ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine Sulfate in 0.1 M H₂SO₄ (Quantum Yield Standard, Φ = 0.54)

  • 1 cm path length quartz cuvettes

B. Workflow:

cluster_workflow Photophysical Characterization Workflow Prep Prepare Stock Solution (e.g., 1 mM in DMSO) Dilute Prepare Dilute Solutions (e.g., 1-10 μM) in various solvents Prep->Dilute Abs Measure UV-Vis Absorption Spectrum Dilute->Abs QY Measure Quantum Yield (vs. Standard) Dilute->QY Em Measure Fluorescence Emission Spectrum Abs->Em Excite at λ_abs(max) Abs->QY Match Absorbance of Sample & Standard Analyze Calculate & Tabulate Data Abs->Analyze Em->Analyze QY->Analyze

Caption: Standard workflow for the photophysical characterization of a novel fluorescent probe.

C. Data Analysis and Presentation:

  • Absorption and Emission: From the spectra, determine the wavelength of maximum absorbance (λ_abs) and maximum emission (λ_em).

  • Stokes Shift: Calculate the Stokes Shift (in nm) using the formula: Stokes Shift = λ_em - λ_abs.

  • Quantum Yield (Φ): Use the following comparative method equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength (kept below 0.1 to avoid inner filter effects), and η is the refractive index of the solvent.

Table 1: Template for Summarizing Photophysical Data

Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene
THF
Acetonitrile
Ethanol

Part III: Application Notes & Case Studies

The true value of a probe is demonstrated in its application. The this compound scaffold is versatile enough for a range of sensing and imaging tasks.

Application: Probes for Acidic Organelles (Lysosomes)

Principle: Lysosomes are characterized by their low internal pH (~4.5-5.0). Probes can be designed to exploit this acidic environment. By incorporating a basic nitrogen atom (e.g., a morpholine or piperidine group) into the probe structure, a pH-dependent fluorescence response can be engineered. In neutral environments, the lone pair of electrons on the nitrogen can quench fluorescence through photoinduced electron transfer (PeT). In the acidic lysosome, this nitrogen is protonated, which inhibits PeT and "turns on" the fluorescence. Several oxazole derivatives have demonstrated this acid-responsive behavior, leading to significant fluorescence enhancement at low pH.[12]

cluster_ph Mechanism of a pH-Sensing 'Turn-On' Probe Neutral Neutral pH (Cytosol) Nitrogen is Neutral Fluorescence OFF (Quenched) Acidic Acidic pH (Lysosome) Nitrogen is Protonated Fluorescence ON Neutral->Acidic + H⁺ Acidic->Neutral - H⁺

Caption: Simplified mechanism for a lysosome-targeting pH probe.

Protocol: Evaluating pH Sensitivity and Selectivity

A. Determining pKa:

  • Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 3 to 10).

  • Add a fixed concentration of the probe (e.g., 5 μM) to each buffer solution.

  • Measure the fluorescence intensity at the probe's λ_em for each sample.

  • Plot fluorescence intensity versus pH. The resulting sigmoidal curve can be fitted to determine the pKa, which represents the pH at which the probe is 50% protonated.

B. Trustworthiness Check - Selectivity: To ensure the probe responds primarily to pH and not other species, it's crucial to test its response to biologically relevant metal ions, reactive oxygen species, and amino acids.

  • Prepare solutions of the probe in buffers at two key pH values (e.g., pH 7.4 and pH 5.0).

  • To each solution, add a significant excess (e.g., 10-100 fold) of potential interfering species (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, H₂O₂, Cys, GSH).

  • Measure the fluorescence intensity before and after the addition of the interfering species. A robust probe will show minimal change in fluorescence, confirming its selectivity for pH.

Application: Sensing Metal Ions

Principle: By appending a specific chelating agent to the oxazole core, probes can be designed for the selective detection of metal ions. For example, a probe functionalized with a hydrazide moiety was shown to selectively bind Gallium(III) (Ga³⁺).[14] Upon chelation of Ga³⁺, the electronic structure of the probe is altered, often restricting C=N isomerization and blocking non-radiative decay pathways. This leads to a significant enhancement in fluorescence, providing a "turn-on" signal for the target ion.

Protocol: Screening for Metal Ion Selectivity

  • Prepare a solution of the probe in an appropriate buffer (e.g., 10 μM in HEPES buffer).

  • In a 96-well plate, add the probe solution to each well.

  • To separate wells, add a solution of a different metal salt (e.g., Ga³⁺, Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) to a final concentration of 5-10 equivalents.

  • Measure the fluorescence intensity in each well using a plate reader.

  • A bar graph plotting the fluorescence response against each metal ion provides a clear visual representation of the probe's selectivity. A highly selective probe will show a dramatic fluorescence increase only in the presence of its target ion.

Conclusion and Future Outlook

The this compound scaffold represents a synthetically accessible and photophysically tunable platform for the development of next-generation fluorescent probes. The combination of the fluorescent oxazole core and the electron-accepting nitrile group provides a robust foundation for creating D-π-A systems that can be engineered to respond to a wide array of biological analytes and physiological changes. Future advancements will likely focus on extending these designs to applications requiring near-infrared (NIR) emission for deeper tissue imaging and developing multi-functional probes for theranostic applications, where a single molecule can be used for both diagnosis and therapy.

References

Application Note: A Validated Protocol for the Synthesis of Oxazole-4-carboxamide via Controlled Hydrolysis of Oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-4-carboxamide is a pivotal structural motif found in numerous pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.[1] This application note provides a comprehensive, field-tested guide for the synthesis of oxazole-4-carboxamide through the controlled hydrolysis of its nitrile precursor, oxazole-4-carbonitrile. We delve into the mechanistic principles underpinning the reaction, present a detailed, step-by-step experimental protocol, and outline robust analytical methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process. This guide is designed to be a self-validating system, equipping researchers with the knowledge to not only replicate the synthesis but also to troubleshoot potential issues.

Introduction and Scientific Rationale

The oxazole ring is a privileged heterocycle in medicinal chemistry, forming the core of various therapeutic agents with applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] The carboxamide functional group at the 4-position of the oxazole ring often serves as a critical pharmacophore, engaging in key hydrogen bonding interactions with biological targets. Consequently, reliable and scalable access to oxazole-4-carboxamide is essential for the synthesis of compound libraries and the development of new chemical entities.

The most direct route to this target compound is the hydrolysis of the corresponding this compound. The conversion of a nitrile to a primary amide is a fundamental transformation in organic chemistry. However, the reaction is often complicated by over-hydrolysis to the corresponding carboxylic acid, particularly under harsh acidic or basic conditions.[3][4] Therefore, the key to a successful synthesis lies in carefully controlling the reaction conditions to favor the formation of the amide and prevent the formation of this key impurity.

This protocol details a method utilizing a basic solution of hydrogen peroxide, a technique known for its mildness and high selectivity for the partial hydrolysis of nitriles to amides, thus minimizing the formation of the carboxylic acid byproduct.[5]

Reaction Mechanism and Workflow

Mechanism of Basic Peroxide-Mediated Nitrile Hydrolysis

The hydrolysis of a nitrile to an amide under basic hydrogen peroxide conditions proceeds via a distinct pathway. The reaction is initiated by the deprotonation of hydrogen peroxide by a base (e.g., NaOH) to form the hydroperoxide anion (HOO⁻), a potent nucleophile.

  • Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbon of the nitrile group.

  • Intermediate Formation: This attack breaks the carbon-nitrogen pi bond, forming a peroxyimidic acid intermediate.

  • Rearrangement and Amide Formation: This intermediate undergoes rearrangement and subsequent protonation steps to yield the primary amide and release oxygen.

This method is particularly effective because the conditions are generally milder than those required for conventional strong acid or base hydrolysis, allowing the reaction to be stopped cleanly at the amide stage.[5]

Nitrile Hydrolysis Mechanism start R-C≡N (this compound) intermediate1 [Intermediate] Peroxyimidic Acid Derivative start->intermediate1 Nucleophilic Attack reagent + ⁻OOH (Hydroperoxide anion) product R-C(=O)NH₂ (Oxazole-4-carboxamide) intermediate1->product Rearrangement & Proton Transfer

Caption: Mechanism of basic peroxide nitrile hydrolysis.

Overall Synthetic Workflow

The process begins with the commercially available or synthesized this compound, proceeds through the controlled hydrolysis reaction, and concludes with product isolation, purification, and analytical characterization.

Experimental Workflow start Start: this compound setup Reaction Setup: - Dissolve in Solvent (e.g., Ethanol) - Cool in Ice Bath start->setup reaction Controlled Hydrolysis: - Add NaOH Solution - Add H₂O₂ Solution Dropwise - Monitor by TLC/LC-MS setup->reaction workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent reaction->workup purify Purification: - Dry Organic Layer - Remove Solvent in vacuo - Recrystallization or Column Chromatography workup->purify characterize Characterization: - ¹H NMR, ¹³C NMR - Mass Spectrometry - IR Spectroscopy - Melting Point purify->characterize final_product Final Product: Pure Oxazole-4-carboxamide characterize->final_product

Caption: Experimental workflow for synthesis and analysis.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichCAS: 55242-84-7
Sodium Hydroxide (NaOH)Reagent GradeMajor Supplier
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OMajor SupplierStore refrigerated
Ethanol (EtOH)AnhydrousMajor Supplier
Ethyl Acetate (EtOAc)ACS GradeMajor SupplierFor extraction
Brine (Saturated NaCl)Lab Prepared-
Magnesium Sulfate (MgSO₄)AnhydrousMajor SupplierFor drying
TLC PlatesSilica Gel 60 F₂₅₄Major Supplier
Round-bottom flask (50 mL)-Glassware Supplier
Magnetic stirrer and stir bar-Lab Equipment Supplier
Ice bath--
Separatory funnel (100 mL)-Glassware Supplier
Rotary evaporator-Lab Equipment Supplier
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (94 mg, 1.0 mmol). Dissolve the nitrile in ethanol (10 mL).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is critical to control the exothermicity of the subsequent addition.

  • Base Addition: In a separate beaker, prepare a 2 M aqueous solution of NaOH. Add 1.0 mL of this solution to the reaction flask while maintaining the temperature below 10 °C.

  • Peroxide Addition: Add 30% hydrogen peroxide (0.34 mL, ~3.0 mmol) dropwise to the stirring solution over 10-15 minutes. Use a syringe or dropping funnel. Caution: The reaction can be exothermic. Ensure the temperature does not rise above 15 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material (nitrile) is significantly less polar than the product (amide). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath again.

    • Carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise to quench any unreacted hydrogen peroxide until a test with peroxide strips indicates its absence.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers in a separatory funnel and wash with brine (20 mL).

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude oxazole-4-carboxamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a white to off-white solid.

Expected Results
ParameterExpected Value
Reaction Time2-4 hours
Product AppearanceWhite to off-white crystalline solid
Typical Yield75-90%
Purity (by NMR/LC-MS)>95% after purification

Product Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the amide protons (broad singlets, ~δ 7.5-8.0 ppm), and oxazole ring protons (singlets, ~δ 8.5-9.0 ppm).

  • ¹³C NMR (101 MHz, DMSO-d₆): Key signals should include the amide carbonyl (~δ 160-165 ppm) and carbons of the oxazole ring.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₄H₄N₂O₂).

  • IR Spectroscopy (KBr, cm⁻¹): Look for characteristic absorption bands: N-H stretching of the primary amide (two bands, ~3400-3100 cm⁻¹), C=O stretching of the amide (~1680-1650 cm⁻¹), and C=N/C=C stretching of the oxazole ring.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Reagent Handling:

    • This compound: Handle with care. Nitrile-containing compounds can be toxic. Avoid skin contact and inhalation.[10]

    • Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Handle with extreme care.

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive H₂O₂- Insufficient base- Use a fresh bottle of H₂O₂.- Ensure the correct concentration and volume of NaOH solution are used.
Formation of Carboxylic Acid Byproduct - Reaction temperature too high- Prolonged reaction time- Maintain strict temperature control, especially during peroxide addition.- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Difficult Product Isolation - Product is partially soluble in the aqueous layer- Increase the number of extractions with ethyl acetate (e.g., 5 x 20 mL).- Saturate the aqueous layer with NaCl to decrease the product's solubility.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of oxazole-4-carboxamide from this compound. By employing a controlled, peroxide-mediated hydrolysis, this method favors the formation of the desired amide product with high yield and purity, effectively avoiding the common pitfall of over-hydrolysis to the carboxylic acid. The detailed procedural steps, mechanistic insights, and troubleshooting guide are intended to empower researchers to confidently and successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of Oxazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges encountered during this synthesis. This compound is a crucial building block in medicinal chemistry, making its efficient synthesis a priority.[1] This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to improve your synthetic outcomes.

Section 1: Understanding the Synthetic Landscape

The synthesis of the oxazole ring is a foundational transformation in organic chemistry, with several named reactions providing pathways to this important heterocycle.[2][3] For this compound specifically, a common and effective strategy involves the cyclization of a suitable precursor, often an α-acylamino ketone in what is known as the Robinson-Gabriel synthesis, or variations thereof.[4][5][6] Another powerful method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).[7][8] Modern approaches also employ metal catalysts, such as copper or gold, to facilitate the formation of the oxazole ring with high efficiency.[2][9]

The choice of synthetic route often depends on the available starting materials, desired scale, and the specific substitution pattern of the target oxazole. Regardless of the chosen method, achieving a high yield of this compound requires careful control of reaction conditions to minimize side reactions and degradation of the product.

Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: I am attempting a Robinson-Gabriel type synthesis of an this compound precursor, but my yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Robinson-Gabriel synthesis are a common challenge and can often be attributed to several factors:

  • Incomplete Dehydration: The final step of this synthesis is a cyclodehydration reaction.[4][10] If the dehydrating agent is not effective or the reaction conditions are not optimal, the reaction may stall at the intermediate stage.

    • Solution: Ensure your dehydrating agent is fresh and used in the appropriate stoichiometric amount. Common dehydrating agents include sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride.[3][10][11] The reaction temperature and time should also be optimized.

  • Side Reactions: The starting materials, particularly α-acylamino ketones, can undergo side reactions such as self-condensation or decomposition under harsh acidic conditions.

    • Solution: A slow, controlled addition of the acid catalyst at a lower temperature can help to minimize these side reactions.[12] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid prolonged reaction times that can lead to product degradation.[13]

  • Starting Material Purity: Impurities in the starting α-acylamino ketone can interfere with the reaction.

    • Solution: Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting material may be necessary.[14]

Q2: My attempt to synthesize this compound using a metal-catalyzed approach resulted in a complex mixture of products. How can I improve the selectivity?

A2: Metal-catalyzed syntheses, while often efficient, can be sensitive to various parameters:

  • Catalyst Choice and Loading: The choice of metal catalyst (e.g., copper, gold, palladium) and its ligand can significantly influence the reaction's outcome.[7][15][16] The catalyst loading is also a critical parameter to optimize.

    • Solution: Screen a variety of catalysts and ligands to find the optimal combination for your specific substrate. A lower catalyst loading might sometimes improve selectivity by reducing the rate of side reactions.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the catalyst's activity and selectivity.

    • Solution: Conduct small-scale experiments to screen different solvents and temperatures. A solvent that effectively solubilizes the reactants while not interfering with the catalyst is ideal.

  • Atmosphere: Some catalytic reactions are sensitive to air or moisture.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions.[13]

Issue 2: Product Purification Challenges

Q3: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to its polarity and potential for degradation.

  • Column Chromatography: This is the most common method for purifying oxazoles.

    • Technique: Use silica gel as the stationary phase and a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[13][14] The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method.

    • Technique: Choose a solvent system in which the this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water or ethyl acetate/hexane.

  • Acid-Base Extraction: Oxazoles are weakly basic and can be protonated by strong acids.[3] This property can sometimes be exploited for purification.

    • Technique: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The oxazole will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent. This method should be used with caution as the oxazole ring can be sensitive to strong acids.[12]

Issue 3: Product Instability

Q4: My purified this compound seems to be degrading over time. How can I improve its stability?

A4: Oxazoles can be sensitive to light, air, and acidic or basic conditions.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). Storing it in a freezer at -20°C is recommended for long-term stability.[1]

  • pH: Avoid exposure to strong acids or bases during workup and storage, as this can lead to ring-opening or other degradation pathways.[3][12]

  • Solvent Choice: When preparing solutions, use aprotic solvents and avoid prolonged storage in solution.

Section 3: Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for a reliable synthesis of a substituted this compound, adapted from established literature procedures.

Protocol: Synthesis of 5-Arylthis compound from Acetophenone

This protocol is based on a copper-mediated synthesis from readily available acetophenones and potassium ferricyanide as the cyanide source.[9]

Materials:

  • Substituted Acetophenone (1.0 mmol)

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) (2.0 mmol)

  • Copper(II) Bromide (CuBr₂) (0.2 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted acetophenone (1.0 mmol), potassium ferricyanide (2.0 mmol), and copper(II) bromide (0.2 mmol).

  • Add dimethylformamide (5 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-arylthis compound.

Expected Yields and Substrate Scope:

EntryAcetophenone SubstituentProductYield (%)
1H5-Phenyl-oxazole-4-carbonitrile75
24-Me5-(p-Tolyl)-oxazole-4-carbonitrile82
34-OMe5-(4-Methoxyphenyl)-oxazole-4-carbonitrile78
44-Cl5-(4-Chlorophenyl)-oxazole-4-carbonitrile71

Yields are representative and may vary based on reaction scale and specific conditions.[9]

Section 4: Visualizing the Workflow

Understanding the sequence of operations is critical for successful synthesis. The following diagram illustrates a general workflow for the synthesis and purification of this compound.

This compound Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst, Heat Crude Product Crude Product Reaction->Crude Product Extraction Extraction Crude Product->Extraction Quenching Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Concentration Pure Product Pure Product Chromatography->Pure Product caption General workflow for this compound synthesis. Robinson-Gabriel Synthesis Acylamino Ketone Acylamino Ketone Enol Intermediate Enol Intermediate Acylamino Ketone->Enol Intermediate Acid Catalyst Oxazoline Intermediate Oxazoline Intermediate Enol Intermediate->Oxazoline Intermediate Intramolecular Cyclization Oxazole Oxazole Oxazoline Intermediate->Oxazole Dehydration caption Key steps of the Robinson-Gabriel synthesis.

References

Side reactions in the [Name of Reaction] synthesis of oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Robinson-Gabriel synthesis of oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful transformation. Here, we address common challenges, delve into the mechanistic origins of side reactions, and provide actionable, field-tested solutions to optimize your synthetic outcomes.

The Robinson-Gabriel synthesis, a robust method for constructing the oxazole core, involves the cyclodehydration of 2-acylamino ketones.[1][2] While effective, the reaction is often conducted under harsh acidic conditions which can lead to a variety of side reactions. This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Robinson-Gabriel synthesis in a direct question-and-answer format.

Question 1: My reaction yields are consistently low, and I recover a significant amount of my starting 2-acylamino ketone. What is causing this, and how can I drive the reaction to completion?

Answer:

Low conversion is a frequent issue and typically points to two primary causes: insufficient activation of the ketone for cyclization or an ineffective dehydration step. The harshness of the conditions required can be a delicate balance, as overly aggressive heating can lead to degradation.

Root Causes & Mechanistic Insight:

  • Incomplete Enolization/Activation: The first mechanistic step is the protonation of the ketone carbonyl, followed by enolization, to facilitate the nucleophilic attack by the amide oxygen. If the acid catalyst is too weak or used in substoichiometric amounts, this equilibrium may not sufficiently favor the reactive enol form.

  • Ineffective Dehydration: The final step is the elimination of water to form the aromatic oxazole ring. If the dehydrating agent is not potent enough or is consumed by other sources of water in the system, the intermediate oxazoline may not convert to the final product and could potentially revert to the starting material.[3]

Step-by-Step Troubleshooting Protocol:

  • Reagent & Solvent Purity: Ensure all reagents and solvents are anhydrous. Water is a byproduct of the reaction; any additional water will inhibit the dehydrating agent and shift the equilibrium away from the product.

  • Choice of Dehydrating Agent: The selection of the cyclodehydrating agent is critical. While concentrated sulfuric acid is classic, it can cause charring. Consider alternatives:

    • Phosphorus Pentoxide (P₂O₅): A very strong dehydrating agent, but can be difficult to handle and may require higher temperatures.

    • Phosphorus Oxychloride (POCl₃): Often effective at lower temperatures but can also act as a chlorinating agent if side reactions are possible.[1]

    • Thionyl Chloride (SOCl₂): Can be very effective but also generates HCl and SO₂, requiring careful handling.[3]

    • Trifluoroacetic Anhydride (TFAA): A milder reagent that can be effective, particularly for sensitive substrates.[1]

  • Temperature Optimization: Incrementally increase the reaction temperature. Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS. If conversion is slow, increase the temperature by 10-15 °C intervals. Be aware that excessive heat can lead to polymerization and decomposition.[4]

  • Catalyst Loading: If using a catalytic acid like H₂SO₄, ensure you are using a sufficient amount. Sometimes, increasing the loading from catalytic to stoichiometric can improve yields, although this can also increase side reactions.

Question 2: My LC-MS analysis shows a major byproduct with a mass corresponding to the addition of another acyl group. What is this species and how can I prevent its formation?

Answer:

This is a classic side reaction in the Robinson-Gabriel synthesis, leading to the formation of an N,N-diacyl intermediate or related rearranged products. This is particularly common when the starting material is derived from an amino acid, potentially leading to a competing Dakin-West reaction pathway.[5]

Root Cause & Mechanistic Insight:

The Dakin-West reaction transforms an amino acid into a keto-amide using an acid anhydride and a base.[6] In the context of the Robinson-Gabriel synthesis, if conditions are favorable (especially with reagents like acetic anhydride), the enolized intermediate can be acylated at the nitrogen atom before cyclization occurs. This leads to a stable byproduct that will not cyclize to the desired oxazole.

Visualizing the Competing Pathways:

Side_Reaction Start 2-Acylamino Ketone Enol Enol Intermediate Start->Enol H+ Oxazoline Oxazoline Intermediate Enol->Oxazoline Intramolecular Cyclization Diacyl N,N-Diacyl Byproduct (Dakin-West Type) Enol->Diacyl Acylating Agent (e.g., Ac2O) Oxazole Desired Oxazole Oxazoline->Oxazole -H2O (Dehydration)

Caption: Competing pathways in Robinson-Gabriel synthesis.

Step-by-Step Mitigation Strategy:

  • Avoid Anhydride Reagents if Possible: If you are using an acid anhydride (like Ac₂O or TFAA) as the dehydrating agent and observing this side product, it is also acting as an acylating agent. Switch to a non-acylating dehydrating agent such as H₂SO₄, POCl₃, or P₂O₅.

  • Control Stoichiometry: If an anhydride is necessary, use it in a strictly controlled stoichiometric amount rather than as the solvent.

  • Temperature Control: The Dakin-West reaction is often favored at higher temperatures. Running the Robinson-Gabriel synthesis at the lowest effective temperature can disfavor this side reaction.

  • Pre-formation of the Substrate: Ensure that the starting 2-acylamino ketone is fully formed and purified before subjecting it to the cyclodehydration conditions. This avoids having excess acylating agents present with the amino ketone precursor.

Question 3: The reaction mixture turns dark brown or black, and the crude NMR shows a complex mixture of unidentifiable products. What is happening?

Answer:

This indicates decomposition or polymerization, which is common when using strong acids and high temperatures.[4] The highly reactive intermediates, especially under strongly acidic conditions, can undergo various undesired pathways.

Root Causes & Mechanistic Insight:

  • Charring/Decomposition: Concentrated sulfuric acid is a powerful oxidizing agent at high temperatures and can cause charring of organic materials.

  • Polymerization: The enol or oxazoline intermediates can potentially polymerize under harsh acidic conditions.

  • Substrate Sensitivity: If your substrate contains other acid-sensitive functional groups (e.g., furans, acid-labile protecting groups), they may be degrading under the reaction conditions.

Workflow for Optimization:

Troubleshooting_Workflow Start Decomposition Observed Temp Reduce Temperature Start->Temp Check1 Problem Solved? Temp->Check1 Agent Change Dehydrating Agent (e.g., H2SO4 to POCl3 or TFAA) Check2 Problem Solved? Agent->Check2 Solvent Change Solvent (e.g., to higher boiling but inert) Check3 Problem Solved? Solvent->Check3 Check1->Agent No Success Successful Synthesis Check1->Success Yes Check2->Solvent No Check2->Success Yes Check3->Success Yes Fail Consider Alternative Synthesis Route Check3->Fail No

Caption: A logical workflow for troubleshooting decomposition.

Recommended Actions:

  • Systematic Temperature Reduction: Lower the reaction temperature significantly and increase the reaction time. A reaction that is clean at 80°C over 12 hours is preferable to a decomposed mixture from 120°C in 2 hours.

  • Milder Dehydrating Agents: Switch from concentrated H₂SO₄ to phosphorus oxychloride (POCl₃) in a solvent like DMF or to trifluoroacetic anhydride (TFAA).[1] These reagents often promote cyclization under much milder conditions.

  • Use of a High-Boiling Inert Solvent: Instead of running the reaction neat with the dehydrating agent, use a high-boiling inert solvent (e.g., toluene, xylenes, or sulfolane) to maintain better temperature control and avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the most common dehydrating agents for the Robinson-Gabriel synthesis, and how do I choose the right one?

A1: The choice of dehydrating agent is crucial and substrate-dependent. A summary is provided below.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Neat, 100-150 °CInexpensive, powerfulStrong oxidant, causes charring, harsh
P₂O₅ High temp, often in tolueneVery powerful dehydratorHeterogeneous, can be difficult to work with
POCl₃ DMF or neat, 0-100 °CHighly effective, often lower tempToxic, corrosive, can act as chlorinating agent
SOCl₂ Neat or in solvent, refluxPowerful dehydratorGenerates acidic gas byproducts (HCl, SO₂)
TFAA DCM or neat, 0-40 °CMilder conditions, good for sensitive substratesCan act as an acylating agent (Dakin-West)

Recommendation: Start with milder conditions (e.g., TFAA or POCl₃ at a low temperature) and only move to harsher reagents like H₂SO₄ if necessary.

Q2: Can this reaction be performed on substrates with sensitive functional groups?

A2: It is challenging. The strongly acidic and often high-temperature conditions of the classic Robinson-Gabriel synthesis are incompatible with many common protecting groups (e.g., Boc, t-butyl esters) and acid-sensitive heterocycles. However, modern modifications have made it more versatile. A version developed by Wipf and Miller, for instance, uses triphenylphosphine and iodine for the cyclodehydration, which are much milder conditions suitable for more complex molecules.[1] If your substrate is highly sensitive, it may be necessary to explore alternative oxazole syntheses, such as the van Leusen or Fischer oxazole synthesis.[2][7]

Q3: My starting material is an α-amino acid derivative. What specific side reactions should I be aware of?

A3: When starting from α-amino acids, the primary concern is the competing Dakin-West reaction .[5] This pathway involves the formation of an azlactone intermediate, which can then be acylated and decarboxylated to yield a keto-amide, rather than the desired oxazole.[8] As detailed in Troubleshooting Question 2, this is best avoided by choosing non-acylating dehydrating agents and maintaining the lowest possible reaction temperature.

References

Overcoming poor regioselectivity in oxazole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxazole Functionalization

Welcome to the technical support guide for overcoming regioselectivity challenges in oxazole functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile oxazole scaffold. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Oxazole Reactivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic nature of the oxazole ring. Its reactivity is a delicate balance of competing factors that often leads to mixtures of products.

Question: Why is achieving regioselectivity in oxazole functionalization so challenging?

Answer: The challenge arises from the distinct electronic properties of the three available carbon positions (C2, C4, and C5). The oxazole nucleus contains both a pyridine-like nitrogen and a furan-like oxygen, creating a non-uniform distribution of electron density.[1][2]

  • C2 Position: The proton at C2 is the most acidic due to the inductive electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. This makes it the primary site for deprotonation (lithiation) under kinetic control.[3][4]

  • C5 Position: This position is the most electron-rich and nucleophilic, making it susceptible to electrophilic attack and certain types of C-H activation, particularly Concerted Metalation-Deprotonation (CMD) pathways.[3][4]

  • C4 Position: While also electron-rich, the C4 position is generally less reactive than C5 towards electrophiles.

This subtle electronic differentiation means that reaction conditions (temperature, solvent, base, catalyst ligand) can tip the balance, leading to functionalization at one site over another, or often, a mixture of both.

Oxazole_Reactivity cluster_oxazole Oxazole Ring Reactivity cluster_legend General Reactivity Profile O O C5 C5 N N C2 C2 C2_desc Most Acidic (Kinetic Deprotonation) Susceptible to Nucleophilic Attack C2->C2_desc C4 C4 C4_desc Nucleophilic Generally Less Reactive than C5 C4->C4_desc C5_desc Most Nucleophilic (Electrophilic Attack) Favored in CMD C-H Activation C5->C5_desc CH_Activation_Workflow start Goal: Regioselective Oxazole C-H Arylation decision Desired Position? start->decision c5_path C5-Arylation (CMD Pathway) decision->c5_path C5 c2_path C2-Arylation (nCMD Pathway) decision->c2_path C2 c5_cond Conditions: • Polar Solvent (DMA, DMF) • Bulky Ligand (CataCXium A) • PivOH Additive • K₂CO₃ Base c5_path->c5_cond c2_cond Conditions: • Nonpolar Solvent (Toluene) • Ligand (t-Bu₃P-HBF₄) • K₂CO₃ or Cs₂CO₃ Base c2_path->c2_cond product_c5 Selective C5-Aryl Oxazole c5_cond->product_c5 product_c2 Selective C2-Aryl Oxazole c2_cond->product_c2 Deprotonation_Pathway start Oxazole Substrate kinetic_anion Kinetic Product C2-Anion start->kinetic_anion Fast, Irreversible LDA, -78 °C thermo_anion Thermodynamic Product (e.g., C5-Anion or Rearranged Species) start->thermo_anion Slow, Reversible (Weaker Base, Higher T) Often disfavored/complex kinetic_anion->thermo_anion Equilibration (if not trapped) E_plus Quench with Electrophile (E+) kinetic_anion->E_plus product_thermo Thermodynamic Product(s) thermo_anion->product_thermo product_c2 C2-Functionalized Oxazole E_plus->product_c2 Rapid Trapping

References

Stability of the oxazole ring under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for navigating the complexities of the oxazole ring. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the stability challenges of the oxazole core under various experimental conditions. As Senior Application Scientists, we have designed this resource to explain not just the how, but the why behind these experimental considerations.

Fundamental Principles of Oxazole Stability

The reactivity of the oxazole ring is a delicate balance of its aromaticity and the electronic properties of its constituent heteroatoms. Understanding these fundamentals is key to predicting its behavior.

  • Aromaticity and Electron Distribution : The oxazole ring is an aromatic system, which imparts significant thermal stability.[1][2] However, the high electronegativity of the oxygen atom means the delocalization of its lone pair electrons is not perfectly efficient, making it less aromatic than rings like thiazole.[3][4] The pyridine-like nitrogen at position 3 acts as an electron sink, deactivating the ring towards electrophilic attack.[5]

  • Acidity of Ring Protons : The protons on the oxazole ring have distinct acidities, following the order C2 > C5 > C4.[1][5] The C2 proton is the most acidic, with a pKa of approximately 20, making this position highly susceptible to deprotonation by strong bases.[1][5] This is the root cause of many stability issues.

  • Basicity : Oxazole is a weak base.[6] The conjugate acid, the oxazolium ion, has a pKa of approximately 0.8.[3][4][7][8] This low basicity means that while it can be protonated by strong acids, the ring becomes highly electron-deficient and susceptible to decomposition under these conditions.[6][9]

Table 1: Summary of Oxazole Ring Stability Under Various Conditions
Condition CategoryReagent ExamplesGeneral Stability & OutcomeCitation(s)
Strong Acids Concentrated HCl, H₂SO₄, TFAUnstable . Prone to decomposition and hydrolytic ring-opening.[9][10][11]
Strong Bases n-BuLi, LDA, t-BuOKUnstable at C2 . Deprotonation at C2 leads to ring-opening to form an isonitrile intermediate.[4][6][10]
Mild Bases K₂CO₃, Cs₂CO₃, Et₃NGenerally Stable . Commonly used in cross-coupling and other reactions without issue.[10][12]
Strong Oxidizing Agents KMnO₄, CrO₃, O₃Unstable . Leads to oxidative cleavage of the ring.[5][6][10]
Mild Oxidizing Agents H₂O₂Generally Stable . Hydrogen peroxide typically does not affect the oxazole ring.[6]
Reducing Agents Ni/Al alloy, other strong reducing agentsPotentially Unstable . Can lead to ring-opened products or reduction to oxazolines.[1][5]
Nucleophiles NH₃, FormamidePotentially Unstable . Can induce ring-opening and recyclization to form other heterocycles, like imidazoles.[6][10]
Palladium Catalysis Suzuki, Stille, Heck conditionsGenerally Stable . The ring is robust enough for many cross-coupling reactions with careful optimization.[1][10]

Frequently Asked Questions (FAQs)

Q1: Under what primary conditions is the oxazole ring most likely to cleave? A1: The oxazole ring is most vulnerable under two main conditions: strongly acidic and strongly basic environments. Concentrated acids can cause decomposition, while strong bases like organolithium reagents (e.g., n-BuLi) deprotonate the highly acidic C2 position, which often leads to a ring-opened isonitrile intermediate.[4][6][10] Additionally, strong oxidizing agents can cause oxidative cleavage.[5][6]

Q2: I need to functionalize my oxazole at the C4 or C5 position via lithiation, but I keep getting a mixture of products or decomposition. What is happening? A2: This is a classic problem stemming from the high acidity of the C2 proton. When you use a strong base like n-BuLi, it will preferentially deprotonate the C2 position. The resulting 2-lithiooxazole is often unstable and exists in equilibrium with a ring-opened isocyanoenolate.[13][14] This intermediate reacts non-selectively with electrophiles, leading to product mixtures. To functionalize C4 or C5, you must first protect the C2 position.

Q3: Is the oxazole ring stable enough for palladium-catalyzed cross-coupling reactions? A3: Yes, generally the oxazole ring is compatible with common palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck.[10] However, success is highly dependent on careful optimization. The choice of base is critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred. It is also vital to maintain a strict inert atmosphere and use degassed solvents to prevent catalyst inactivation.[10]

Q4: What is the best strategy for protecting the C2 position of an oxazole? A4: The most effective and widely used strategy is to install a silyl protecting group. The triisopropylsilyl (TIPS) group is particularly robust and practical.[13][14] It is introduced by deprotonating the C2 position with a strong base at low temperature (-78 °C) and then quenching with TIPS-triflate (TIPSOTf). The TIPS group is stable to non-acidic aqueous workups and chromatography but can be easily removed later under mild acidic conditions.[13][14]

Troubleshooting Guides

Problem 1: Ring Opening During Attempted C4/C5 Functionalization

Symptoms:

  • You are attempting to deprotonate an oxazole (unsubstituted at C2) with n-BuLi to functionalize the C4 or C5 position.

  • After adding your electrophile, you observe a complex mixture of products by TLC/LCMS, or complete decomposition of your starting material.

  • You may detect the characteristic odor of an isonitrile.

Causality Analysis: The C2 proton is far more acidic than the C4 or C5 protons. The n-BuLi is deprotonating C2, leading to the unstable 2-lithiooxazole which ring-opens. This is not a side reaction; it is the primary reaction pathway.

G cluster_main C2 Lithiation & Ring-Opening Equilibrium Start Oxazole (C2-H) Base Strong Base (e.g., n-BuLi) -78 °C Start->Base Lithio 2-Lithiooxazole (Unstable Intermediate) Base->Lithio Deprotonation at C2 Open Ring-Opened Isocyanoenolate Lithio->Open Equilibrium Favors Ring-Opening Electrophile Electrophile (E+) Open->Electrophile Products Mixture of Products (Decomposition) Electrophile->Products Non-selective Reaction

Caption: C2 deprotonation leads to an unstable ring-opened intermediate.

Solution: The C2 Protection Strategy

To solve this, you must mask the C2 position before attempting functionalization elsewhere.

G Start Start: Oxazole (C2-H) Step1 Step 1: Protect C2 1. n-BuLi, -78 °C 2. TIPS-OTf Start->Step1 Protected 2-TIPS-Oxazole (Stable) Step1->Protected Step2 Step 2: Functionalize C5 1. n-BuLi or LDA, -78 °C 2. Electrophile (E+) Protected->Step2 Functionalized 5-Substituted-2-TIPS-Oxazole Step2->Functionalized Step3 Step 3: Deprotect C2 Dilute aq. Acid (e.g., HCl) or TBAF Functionalized->Step3 Final End: 5-Substituted Oxazole (Desired Product) Step3->Final

Caption: Workflow for successful C5 functionalization via C2 protection.

Problem 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • You are attempting a Suzuki, Stille, or Heck reaction on a halo-oxazole (e.g., 2-bromo-oxazole or 5-bromo-oxazole).

  • The reaction stalls, with only starting material recovered.

  • You observe significant formation of dark, insoluble material (palladium black).

Causality Analysis: Palladium-catalyzed reactions are sensitive to several factors that can be magnified when working with heterocyclic substrates. The most common culprits are catalyst inactivation, an incompatible base, or suboptimal temperature.

Troubleshooting Workflow:

G Start Low/No Yield in Cross-Coupling Check1 Is the reaction under strict inert atmosphere? Start->Check1 Sol1 Action: Ensure proper Schlenk/glovebox technique. Use fresh, high-quality catalyst and ligands. Check1->Sol1 No Check2 Are solvents and reagents degassed? Check1->Check2 Yes Sol1->Check2 Sol2 Action: Degas all liquids via freeze-pump-thaw or by sparging with Argon for >30 min. Check2->Sol2 No Check3 Is the base compatible and anhydrous? Check2->Check3 Yes Sol2->Check3 Sol3 Action: Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure base is finely powdered and dried before use. Check3->Sol3 No / Unsure Check4 Is the temperature optimized? Check3->Check4 Yes Sol3->Check4 Sol4 Action: Monitor reaction by TLC/LCMS. If no reaction at RT, incrementally increase temperature (e.g., to 60-80 °C). Check4->Sol4 No End Problem Resolved Check4->End Yes Sol4->End

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Key Experimental Protocols

Protocol 1: C-2 Protection of an Oxazole with a Triisopropylsilyl (TIPS) Group

This protocol is adapted from methodology demonstrated to be effective for creating a stable, protected oxazole suitable for further functionalization.[13][14]

Materials:

  • C2-unsubstituted oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of Argon or Nitrogen, add the oxazole substrate to a flame-dried flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (approx. 0.3 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes. The solution may change color. Stir at -78 °C for 30-60 minutes.

  • Silylation: Add TIPSOTf (1.2 equivalents) dropwise to the cold solution. Stir at -78 °C for an additional 1 hour.

  • Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-TIPS-oxazole can then be purified by flash column chromatography on silica gel. The TIPS group is generally stable to silica gel.[14]

Protocol 2: Deprotection of a C-2 TIPS Group

This protocol uses mild acidic conditions to regenerate the C2-H oxazole.[14]

Materials:

  • 2-TIPS-oxazole substrate

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl) or Tetrabutylammonium fluoride (TBAF) in THF

Procedure (Acidic Conditions):

  • Dissolve the 2-TIPS-oxazole in THF.

  • Add an equal volume of 1 M aqueous HCl.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LCMS (deprotection is often complete within 1-4 hours).

  • Once complete, neutralize the mixture carefully with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected oxazole.

References

Troubleshooting the hydrolysis of the nitrile group in oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting the Hydrolysis of the Nitrile Group in Oxazoles

Welcome to the technical support center. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of nitrile-substituted oxazoles. As a privileged scaffold in medicinal chemistry, the oxazole ring's integrity is paramount, yet the conditions required for nitrile hydrolysis often threaten its stability. This document addresses common failure points in a question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My hydrolysis reaction is failing. I'm observing low conversion of my oxazole nitrile, significant starting material decomposition, or a complex mixture of byproducts. What's going wrong?

Answer: This is the most common issue when attempting to hydrolyze nitriles on an oxazole core. The root cause is almost always a clash between the harsh conditions required for traditional nitrile hydrolysis and the inherent instability of the oxazole ring, particularly under strong acid.

The Underlying Chemistry: The oxazole ring, while aromatic, possesses liabilities. The ring nitrogen is basic (pKa of the conjugate acid is ~0.8) and readily protonates under acidic conditions[1]. This protonation disrupts the aromaticity and activates the ring toward nucleophilic attack (e.g., by water), leading to ring cleavage and decomposition.[2][3] Standard methods for nitrile hydrolysis often employ refluxing in strong aqueous acids (like 6M HCl) or bases (like 6M NaOH), conditions that are typically destructive to the oxazole scaffold.[1][2]

Troubleshooting Workflow:

G start Start: Low Yield / Decomposition in Oxazole Nitrile Hydrolysis check_conditions Q: Are you using strong acid (e.g., conc. HCl, H2SO4) and high heat? start->check_conditions strong_acid_path This is the likely cause of decomposition. The oxazole ring is acid-labile. check_conditions->strong_acid_path Yes check_base_success Q: Is decomposition still an issue or is the reaction too slow? check_conditions->check_base_success No, using base switch_to_base Strategy 1: Switch to Basic Conditions (Oxazoles are generally more base-stable) strong_acid_path->switch_to_base base_protocol See Protocol 2: Saponification using aq. NaOH or LiOH at controlled temperature (e.g., 50-80°C). switch_to_base->base_protocol base_protocol->check_base_success mild_methods Strategy 2: Employ Mild, Non-Hydrolytic Methods check_base_success->mild_methods Yes end_success Success: Oxazole Carboxylic Acid / Amide Obtained check_base_success->end_success No, it worked enzymatic Option A: Enzymatic Hydrolysis (Nitrilase/Amidase) See Protocol 3. mild_methods->enzymatic peroxide Option B: Base/Peroxide Method (Stops at Amide) See Protocol 4. mild_methods->peroxide metal Option C: Metal-Catalyzed Hydration (e.g., MnO2) Stops at Amide. mild_methods->metal enzymatic->end_success peroxide->end_success metal->end_success G cluster_0 Decarboxylation Pathway Start Oxazole-4-Carboxylic Acid Intermediate [Transition State] (Protonated or Anionic Intermediate) Start->Intermediate Heat / Acid or Base Product Decarboxylated Oxazole Intermediate->Product CO2 + CO₂

References

Optimization of reaction conditions for [Name of Reaction] with oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Oxazole Diels-Alder Reactions

A Guide for Senior Application Scientists

Welcome to the technical support center for the optimization of the Diels-Alder reaction with oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful cycloaddition for the synthesis of highly substituted pyridines and furans. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The oxazole ring, while aromatic, possesses an azadiene character that allows it to function as a diene component in [4+2] cycloaddition reactions.[1][2][3] This reactivity is a cornerstone for constructing complex heterocyclic scaffolds. However, the inherent electron-deficient nature of the oxazole ring can present challenges, often requiring specific strategies to achieve high conversion and selectivity.[3][4][5] This guide addresses the most common issues encountered in the lab and provides field-proven solutions.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Q: My Diels-Alder reaction with an oxazole substrate is sluggish, showing low conversion even after extended reaction times. What are the primary factors I should investigate?

A: This is the most common challenge and typically points to one of three areas: insufficient reactivity of the cycloaddition partners, unfavorable reaction conditions, or the need for catalytic activation.

  • Inherent Reactivity of the Oxazole: The electronic nature of your oxazole is critical. Oxazoles substituted with electron-donating groups (EDGs) at the C2, C4, or C5 positions will have a higher-energy Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with standard electron-poor dienophiles.[6] Conversely, electron-withdrawing groups (EWGs) on the oxazole can render it too electron-deficient to act as an effective diene in a normal-electron-demand Diels-Alder reaction.[3]

  • Dienophile Choice: The reaction's success is equally dependent on the dienophile. Highly electron-poor dienophiles, such as maleimides or those bearing multiple EWGs, are generally more effective partners for oxazoles.[7]

  • Catalytic Activation: Often, the most effective solution is to activate the oxazole using a Lewis or Brønsted acid.[4][5][8] Coordination of the acid to the oxazole's nitrogen atom lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), which, contrary to traditional FMO theory focusing on the HOMO-LUMO gap, has been shown to accelerate the reaction by reducing Pauli repulsion between the reactants.[4][9] This catalytic approach enhances the oxazole's reactivity, often allowing reactions to proceed at lower temperatures and with greater efficiency.[10]

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low Conversion Observed q1 Is the oxazole electron-rich (e.g., alkoxy, alkyl substituted)? start->q1 q2 Is the dienophile highly activated (e.g., maleimide, fumarate)? q1->q2 Yes s4 Consider synthesizing an oxazole with electron-donating groups. q1->s4 No s1 Consider a more activated dienophile. q2->s1 No s2 Increase reaction temperature or pressure. q2->s2 Yes s3 Introduce a Lewis Acid Catalyst (See Table 1). s1->s3 s2->s3 end Optimized Reaction s3->end s4->q2

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Product Characterization Reveals a Pyridine or Furan, Not the Expected Cycloadduct

Q: I'm not isolating the initial [4+2] cycloadduct. My product is a substituted pyridine. Is my reaction failing?

A: On the contrary, this is often the desired and expected outcome. The primary Diels-Alder adducts from oxazoles are frequently unstable and undergo spontaneous rearomatization.[2][3][11]

  • Reaction with Alkenes: The initial bicyclic adduct contains a hemiaminal-like ether linkage. This adduct readily eliminates a molecule of water (or an alcohol if, for example, an alkoxy-substituted oxazole is used) to form a stable, aromatic pyridine ring. This cycloaddition-elimination cascade is a powerful method for pyridine synthesis.[1][2]

  • Reaction with Alkynes: When an alkyne is used as the dienophile, the intermediate adduct undergoes a retro-Diels-Alder reaction, extruding a nitrile molecule to yield a substituted furan.[3]

This tandem process is a key synthetic utility of the oxazole Diels-Alder reaction.[2]

General Reaction Pathway

G cluster_adduct cluster_product Oxazole Oxazole (Diene) Adduct Unstable Cycloadduct Oxazole->Adduct [4+2] Cycloaddition plus1 + Alkene Alkene (Dienophile) arrow1 [4+2] Pyridine Pyridine Product Adduct->Pyridine Elimination H2O - H₂O arrow2 Spontaneous Elimination

Caption: Typical reaction cascade for pyridine synthesis.

Issue 3: Reaction Mixture is Complex with Multiple Byproducts

Q: My reaction is messy, and purification is difficult. What are potential side reactions?

A: The complexity often arises from the inherent stability of the oxazole ring itself under the chosen reaction conditions.

  • Oxazole Ring Instability: While thermally stable, oxazoles can be sensitive to certain chemical environments.[1][12] Strong acids can lead to decomposition.[1] Oxidizing agents and some nucleophiles can induce ring-opening.[6] For instance, certain substituted oxazoles, like 5-hydroxyoxazole-4-carboxylic acid derivatives, are known to be unstable towards hydrolytic ring-opening and decarboxylation.[13]

  • Lewis Acid Stoichiometry: Using excessive amounts of a strong Lewis acid can sometimes lead to substrate or product degradation.

  • Dienophile Polymerization: Highly reactive dienophiles may polymerize, especially at elevated temperatures.

Solutions:

  • Screen Lewis Acids: If using a catalyst, screen milder options (see Table 1). Start with catalytic amounts (10-20 mol%) before moving to stoichiometric quantities.

  • Temperature Control: Begin reactions at room temperature or 0 °C, especially with strong Lewis acids, and warm slowly only if necessary.

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture, which can also affect Lewis acid activity.

Protocols and Data for Optimization

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of an Oxazole with N-Phenylmaleimide

This procedure provides a general starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the oxazole substrate (1.0 equiv) and the chosen solvent (e.g., Dichloromethane or Acetonitrile, see Table 2).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid (e.g., Cu(OTf)₂ at 20 mol%) portion-wise. Stir the mixture for 15 minutes at 0 °C.

  • Dienophile Addition: Add N-phenylmaleimide (1.1 equiv) as a solid or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

  • Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Tables for Condition Screening

Table 1: Selection of Common Lewis Acids for Reaction Activation

Lewis AcidTypical Loading (mol%)Common SolventsKey Considerations & References
AlCl₃, BF₃·OEt₂, SnCl₄ 20 - 100CH₂Cl₂, TolueneStrong, traditional acids. Can cause degradation. Use with caution at low temperatures.[9][10]
Cu(OTf)₂ 10 - 30CH₃CN, CH₂Cl₂Mild and effective catalyst.[2]
Nd(OTf)₃ 10 - 20CH₃CNLanthanide triflate, known to be effective for 5-alkoxyoxazoles at room temperature.[11]
Ca(OTf)₂ 10 - 20CH₂Cl₂A sustainable and mild alternative to transition-metal catalysts.[10]

Table 2: Solvent Selection Guide for Oxazole Diels-Alder Reactions

SolventPolarityBoiling Point (°C)Use Cases & Considerations
Toluene Non-polar111Good for high-temperature reactions.
Dichloromethane (DCM) Polar Aprotic40Excellent for reactions with Lewis acids at low to moderate temperatures.
Acetonitrile (CH₃CN) Polar Aprotic82Can stabilize polar transition states and accelerate the reaction.[14] Good choice for triflate-based catalysts.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189High polarity may significantly influence reactions with polar transition states. Use in specific cases.[14]
Solvent-Free N/AN/AFor thermally driven reactions, can be an environmentally friendly option and may accelerate the reaction.

References

Technical Support Center: Oxazole-4-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Oxazole-4-carbonitrile, a critical intermediate in pharmaceutical and agrochemical development.[1] This resource is designed to address specific challenges encountered during the removal of common impurities, with a focus on Ethyl 2-cyano-2-(hydroxyimino)acetate , a representative acidic and polar impurity often encountered as a precursor or byproduct.[2][3][4]

Our approach is rooted in explaining the causal relationships behind purification strategies, ensuring that the protocols are not just lists of steps but self-validating systems grounded in chemical principles.

Part 1: Understanding the Challenge - Impurity Profile

Q1: What makes Ethyl 2-cyano-2-(hydroxyimino)acetate a problematic impurity in this compound synthesis?

A1: Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, presents a significant purification challenge due to several factors:

  • Acidity: The hydroxyimino group imparts notable acidity (pKa ≈ 4.60), making it reactive towards basic conditions that might be used during workup.[2][3]

  • Polarity: The presence of the ester, nitrile, and oxime functionalities results in high polarity, leading to solubility in a range of organic solvents, which can complicate simple extraction and recrystallization procedures.[2][5]

  • Structural Similarity: While distinct, the presence of a nitrile group is a shared feature with the target molecule, which can influence its behavior in certain chromatographic systems.

Understanding these properties is key to designing an effective purification strategy that selectively removes the impurity while maximizing the recovery of the desired this compound.

Table 1: Property Comparison - Key to Separation Strategy

PropertyThis compoundEthyl 2-cyano-2-(hydroxyimino)acetate (Impurity)Rationale for Separation
Molecular Weight 94.07 g/mol [1]142.11 g/mol [2]Significant difference aids in separation by size-based methods if applicable, but primarily influences physical properties.
Acidity Weakly basic (due to oxazole nitrogen)[6][7]Acidic (pKa ≈ 4.60)[2][3]This is the primary handle for separation. The acidic impurity can be converted to its conjugate base (a salt), drastically changing its solubility.
Polarity Moderately PolarHighly Polar[2][5]Differences in polarity are exploited in both chromatography and recrystallization.
Solubility Soluble in common organic solvents like ethyl acetate, DCM.Soluble in DMF, NMP, MeCN, DCM, and water.[2][5]The impurity's water solubility upon salt formation is the cornerstone of acid-base extraction.

Part 2: Troubleshooting Purification - A Step-by-Step Guide

This section provides a logical workflow for the removal of Ethyl 2-cyano-2-(hydroxyimino)acetate from a crude this compound product.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Workflow for removing acidic impurities.

FAQ 1: Initial Purification Strategy - Acid-Base Extraction

Q2: My crude this compound is contaminated with Ethyl 2-cyano-2-(hydroxyimino)acetate. What is the first and most effective purification step?

A2: The most effective initial step is a liquid-liquid extraction using a weak base, commonly referred to as an acid wash.[8][9] This technique leverages the significant difference in acidity between your neutral product and the acidic impurity.

Causality: By washing an organic solution of your crude product with an aqueous solution of a weak base (like sodium bicarbonate), you selectively deprotonate the acidic impurity.[10] This converts the impurity into its corresponding sodium salt, which is ionic and thus highly soluble in the aqueous layer. Your desired product, being neutral, remains in the organic layer.[8][9]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Washing: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any CO₂ gas that may form.[10] The formation of CO₂ is a visual confirmation that the acid is being neutralized.[10]

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density).[10]

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]

Trustworthiness Check: After this procedure, run a Thin Layer Chromatography (TLC) or LC-MS of your product against the crude starting material and a standard of the impurity. A significant reduction or complete disappearance of the impurity spot/peak validates the success of the extraction.

FAQ 2: Recrystallization Challenges

Q3: I've performed the acid-base extraction, but my product is still not pure enough. I tried to recrystallize it, but the impurity seems to co-crystallize. Why is this happening and what can I do?

A3: Co-crystallization can occur if the impurity and product have similar polarities and solubilities in the chosen solvent system. While the acid-base wash is highly effective, trace amounts of the impurity might remain. If recrystallization from a single solvent fails, a multi-solvent system or a different technique is required.

Causality: Successful recrystallization relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities are either highly soluble at all temperatures (staying in the mother liquor) or insoluble (can be hot-filtered). If these conditions aren't met, both components may precipitate.

Troubleshooting Recrystallization:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene). The ideal solvent will dissolve your product when hot but not when cold.

  • Alternative Technique - Chromatography: If recrystallization proves ineffective, the next logical step is column chromatography.[11] This technique provides superior separation based on differential adsorption to a stationary phase.[12]

FAQ 3: Chromatographic Purification

Q4: How do I set up a column chromatography protocol to remove residual Ethyl 2-cyano-2-(hydroxyimino)acetate?

A4: Silica gel column chromatography is an excellent method for separating compounds with different polarities.[11][12] Since this compound is less polar than the highly functionalized Ethyl 2-cyano-2-(hydroxyimino)acetate impurity, it will elute from the column first.

Experimental Protocol: Silica Gel Chromatography

  • Stationary Phase: Prepare a column with silica gel slurried in a non-polar solvent like hexane.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this "plug" and carefully add it to the top of the column.

  • Mobile Phase (Eluent): Start with a low-polarity eluent system, such as 90:10 Hexane:Ethyl Acetate.

  • Elution: Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 Hexane:Ethyl Acetate). This gradient will first elute your less polar this compound, while the more polar impurity remains adsorbed to the silica gel.[12]

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

dot graph flowchart { rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=12];

} dot Caption: Decision tree for purification.

References

Technical Support Center: Preserving the Integrity of Oxazole Derivatives During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the decomposition of oxazole derivatives during experimental workup and purification. Oxazoles are a vital class of aromatic heterocyclic compounds, but their inherent chemical sensitivities can often lead to ring degradation, compromising yields and purity. This document is designed to provide both a theoretical understanding of oxazole instability and practical, field-proven solutions to ensure the successful isolation of your target molecules.

Understanding Oxazole Instability: The Root of the Problem

The oxazole ring, while aromatic, possesses inherent weaknesses that make it susceptible to decomposition under common workup conditions. The pyridine-type nitrogen at position 3 is weakly basic (pKa of the conjugate acid is ~0.8), making it prone to protonation.[1] This protonation, or interaction with Lewis acids, can activate the ring towards nucleophilic attack and subsequent ring cleavage.[2] Conversely, strong bases can deprotonate the C2 position, which can also lead to ring opening, ultimately producing an isonitrile.[3]

The primary modes of decomposition encountered during workup are:

  • Acid-Catalyzed Hydrolysis: Exposure to even mild aqueous acid can lead to protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 or C5 position, culminating in ring opening.[2]

  • Base-Mediated Decomposition: Strong bases can induce ring-opening pathways.

  • Silica Gel-Induced Degradation: The acidic nature of standard silica gel can be sufficient to catalyze the degradation of sensitive oxazole derivatives during column chromatography.[4]

The following diagram illustrates the general mechanism of acid-catalyzed hydrolysis, a frequent cause of product loss.

Acid_Catalyzed_Hydrolysis Oxazole Oxazole Derivative Protonated Protonated Oxazolium Ion Oxazole->Protonated + H⁺ (from acid/silica gel) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Opened Ring-Opened Product Intermediate->Opened Ring Cleavage Troubleshooting_Workflow Start Low Yield or Decomposition Observed Workup During Aqueous Workup? Start->Workup Chroma During Chromatography? Workup->Chroma No Sol_Workup Implement Buffered Wash (pH 6.5-7.5) Workup->Sol_Workup Yes Sol_Chroma1 Use TEA-Deactivated Silica Gel Chroma->Sol_Chroma1 Yes Other Other Issue Chroma->Other No Sol_Chroma2 Switch to Neutral Alumina Sol_Chroma1->Sol_Chroma2 Alternative Sol_Chroma3 Purify via Recrystallization or Trituration Sol_Chroma2->Sol_Chroma3 Alternative Protect Consider Protecting Sensitive Groups Other->Protect Sensitive Functional Groups Present?

References

Validation & Comparative

A Comparative Guide to the Synthesis of Oxazole-4-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazole-4-carbonitrile in Modern Chemistry

The this compound scaffold is a privileged heterocyclic motif of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its presence in a wide array of biologically active molecules underscores its importance as a versatile building block for the synthesis of novel therapeutic agents.[1] The nitrile functionality serves as a valuable synthetic handle, readily transformable into other key functional groups such as amines, amides, and tetrazoles, further expanding its utility in the creation of diverse chemical libraries for high-throughput screening. This guide provides an in-depth, comparative analysis of three prominent synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of the oxazole ring has a rich history, with several named reactions providing the foundation for modern methodologies. For the specific target of this compound, this guide will focus on three contemporary and efficient approaches:

  • TMSOTf-Promoted Synthesis from Aldehydes and tert-Butyl Isocyanide: A modern, high-yielding approach that leverages the reactivity of isocyanides.

  • Copper-Catalyzed Synthesis from Acetophenones and Potassium Ferricyanide: A method particularly suited for the synthesis of 5-aryl-substituted oxazole-4-carbonitriles.

  • The Van Leusen Reaction using Tosylmethyl Isocyanide (TosMIC): A classic and highly versatile reaction for the formation of the oxazole ring.

This guide will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, scalability, safety, and cost-effectiveness.

Route 1: TMSOTf-Promoted Synthesis from Aldehydes and tert-Butyl Isocyanide

This modern approach offers a highly efficient one-pot synthesis of 4-cyanooxazoles from readily available aldehydes.[2][3] The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter is key to the success of this transformation.[2][3][4]

Mechanistic Rationale

The reaction is believed to proceed through the activation of the aldehyde by the Lewis acidic TMSOTf, facilitating the nucleophilic attack of the isocyanide. A plausible mechanism involves the following key steps:

  • Activation of Aldehyde: The oxygen of the aldehyde carbonyl group coordinates to the silicon atom of TMSOTf, increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The isocyanide attacks the activated carbonyl carbon, forming a nitrilium ion intermediate.

  • Cyclization: Intramolecular attack of the oxygen atom onto the nitrilium ion leads to the formation of the oxazoline ring.

  • Aromatization and Cyanation: Subsequent rearrangement and elimination steps, facilitated by the reaction conditions, lead to the formation of the aromatic oxazole ring and the introduction of the cyano group at the 4-position. The tert-butyl isocyanide serves as the source for both the C2-N3 fragment and the C4-cyano group of the oxazole ring.[3]

dot graph "TMSOTf-Promoted_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Aldehyde [label="Aldehyde (R-CHO)"]; TMSOTf [label="TMSOTf"]; Isocyanide [label="t-BuNC"]; Activated_Aldehyde [label="Activated Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrilium_Ion [label="Nitrilium Ion Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazoline_Intermediate [label="Oxazoline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazole_4_carbonitrile [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aldehyde -> Activated_Aldehyde [label="+ TMSOTf"]; Activated_Aldehyde -> Nitrilium_Ion [label="+ t-BuNC"]; Nitrilium_Ion -> Oxazoline_Intermediate [label="Cyclization"]; Oxazoline_Intermediate -> Oxazole_4_carbonitrile [label="Rearrangement & Elimination"]; } /dot

Caption: Plausible mechanism for the TMSOTf-promoted synthesis.

Experimental Protocol

The following is a representative protocol adapted from the literature for the synthesis of this compound.[2]

Materials:

  • Aldehyde (1.0 eq)

  • tert-Butyl isocyanide (5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (1.2 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • 3Å Molecular Sieves

  • Anhydrous Dioxane

Procedure:

  • To a sealed tube under a nitrogen atmosphere, add the aldehyde (e.g., 0.3 mmol), tetrabutylammonium bromide (1.2 eq), and anhydrous dioxane (0.5 mL).

  • Add tert-butyl isocyanide (5.0 eq) to the reaction mixture.

  • In a glove box, add trimethylsilyl trifluoromethanesulfonate (1.2 eq) and 3Å molecular sieves (100 mg/mL).

  • Seal the tube and stir the reaction mixture in an oil bath at 100 °C overnight.

  • After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Route 2: Copper-Catalyzed Synthesis from Acetophenones

This method provides a direct route to 5-aryloxazole-4-carbonitriles from readily available acetophenones, utilizing a copper catalyst and potassium ferricyanide as the cyanide source.[1][7] This approach is particularly attractive due to its use of a low-toxicity cyanide reagent.[7]

Mechanistic Rationale

The reaction is proposed to proceed via a radical mechanism initiated by the copper catalyst.[7]

  • Enolate Formation: The acetophenone is deprotonated to form an enolate in the presence of a base.

  • Oxidative Cyanation: The copper(II) catalyst mediates the oxidative cyanation of the enolate, likely involving a single-electron transfer (SET) process, to generate a cyanated radical intermediate.

  • Cyclization: Intramolecular cyclization of the radical intermediate onto the carbonyl oxygen, followed by further oxidation and rearrangement, leads to the formation of the oxazole ring. The cyanide source, potassium ferricyanide, plays a dual role in providing the "CN" group and acting as an oxidant.[7]

dot graph "Copper_Catalyzed_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Acetophenone [label="Acetophenone"]; Base [label="Base"]; Enolate [label="Enolate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Copper_Catalyst [label="Cu(II) / K3[Fe(CN)6]"]; Radical_Intermediate [label="Cyanated Radical Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization & Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazole_4_carbonitrile [label="5-Aryl-oxazole-4-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

Acetophenone -> Enolate [label="+ Base"]; Enolate -> Radical_Intermediate [label="+ Cu(II), CN-"]; Radical_Intermediate -> Cyclization; Cyclization -> Oxazole_4_carbonitrile; } /dot

Caption: Proposed radical mechanism for the copper-catalyzed synthesis.

Experimental Protocol

The following is a generalized protocol based on the copper-mediated synthesis of 5-aryloxazole-4-carbonitriles.[1][7]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Potassium Ferricyanide(III) (K₃[Fe(CN)₆])

  • Copper(II) Bromide (CuBr₂)

  • Base (e.g., DBU)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add the substituted acetophenone (1.0 eq), potassium ferricyanide, copper(II) bromide, and a suitable base in an appropriate solvent.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-arylthis compound.

Route 3: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classic and highly versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10][11] This reaction is known for its reliability and broad substrate scope.[12][13]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism involving the unique reactivity of TosMIC.[9][11][14]

  • Deprotonation of TosMIC: The acidic α-proton of TosMIC is removed by a base (e.g., K₂CO₃, t-BuOK) to generate a nucleophilic carbanion.[8][9]

  • Nucleophilic Addition: The TosMIC anion adds to the carbonyl carbon of the aldehyde to form an alkoxide intermediate.[9]

  • 5-endo-dig Cyclization: The resulting alkoxide undergoes a 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.[8][9]

  • Elimination: Base-promoted elimination of the tosyl group (a good leaving group) from the oxazoline intermediate leads to the formation of the aromatic oxazole ring.[9]

dot graph "Van_Leusen_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

TosMIC [label="TosMIC"]; Base [label="Base"]; TosMIC_Anion [label="TosMIC Anion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde"]; Alkoxide_Intermediate [label="Alkoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazoline_Intermediate [label="Oxazoline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazole [label="Oxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

TosMIC -> TosMIC_Anion [label="+ Base"]; TosMIC_Anion -> Alkoxide_Intermediate [label="+ Aldehyde"]; Alkoxide_Intermediate -> Oxazoline_Intermediate [label="5-endo-dig Cyclization"]; Oxazoline_Intermediate -> Oxazole [label="Elimination of Tos-H"]; } /dot

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol

The following is a general procedure for the Van Leusen oxazole synthesis. To obtain this compound, an aldehyde bearing a nitrile group at the corresponding position would be required, or a subsequent functional group transformation would be necessary.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: TMSOTf-PromotedRoute 2: Copper-CatalyzedRoute 3: Van Leusen Reaction
Starting Materials Aldehyde, tert-Butyl IsocyanideAcetophenone, K₃[Fe(CN)₆]Aldehyde, TosMIC
Typical Yield 70-90%[2]Moderate to GoodHigh
Reaction Conditions 100 °C, overnight, sealed tube80-120 °C, several hoursReflux, several hours
Scalability Potentially scalable, TMSOTf can be used in large-scale synthesis.[15]Scalable, copper catalysts are often used in industrial processes.[16]Demonstrated scalability to >500 kg for TosMIC derivatives.[17]
Safety Considerations TMSOTf is moisture-sensitive and corrosive.[4] tert-Butyl isocyanide has a strong, unpleasant odor and is toxic.Copper cyanide and potassium ferricyanide are highly toxic.[18][19][20] Reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.TosMIC is a stable solid, but isocyanides, in general, should be handled with care. The reaction generates p-toluenesulfinic acid as a byproduct.
Cost of Key Reagents TMSOTf and tert-butyl isocyanide are moderately expensive.Copper salts and potassium ferricyanide are relatively inexpensive.TosMIC is commercially available at a moderate cost.
Substrate Scope Broad scope for various aldehydes.[2]Primarily demonstrated for 5-aryl substituted derivatives.[7]Very broad scope for aldehydes.[12][13]
Key Advantages High yields, one-pot procedure directly to the 4-cyanooxazole.Uses a low-toxicity cyanide source, direct arylation at the 5-position.Well-established, reliable, and high-yielding for a wide range of substrates.
Key Disadvantages Requires a stoichiometric amount of a moisture-sensitive and corrosive promoter.Limited to the synthesis of 5-aryl derivatives, requires a metal catalyst.Does not directly yield the 4-carbonitrile from simple aldehydes; requires a specific starting material or further functionalization.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research project, including the desired substitution pattern, scale of the synthesis, and available resources.

  • For the direct and high-yielding synthesis of a variety of Oxazole-4-carbonitriles from aldehydes , the TMSOTf-promoted route is an excellent choice, particularly for small to medium-scale preparations where the cost of the reagent is not a primary concern.

  • When the target molecule is a 5-aryl-substituted this compound , the copper-catalyzed synthesis from acetophenones offers an efficient and cost-effective approach, with the added benefit of utilizing a less hazardous cyanide source.

  • The Van Leusen reaction remains a robust and versatile method for the synthesis of the oxazole core. While it may not directly provide the 4-carbonitrile functionality from simple starting materials, its reliability and broad applicability make it a valuable tool, especially when a multi-step synthesis involving subsequent functionalization is feasible.

Researchers should carefully consider the safety precautions associated with each route, particularly when handling toxic reagents like cyanides and corrosive promoters like TMSOTf. By weighing the factors outlined in this guide, scientists and drug development professionals can make an informed decision to efficiently access the valuable this compound scaffold for their research endeavors.

References

A Comparative Guide to the Biological Activities of Oxazole-4-carbonitrile and Thiazole-4-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, oxazole and thiazole rings are particularly prominent due to their structural diversity and capacity for various biological interactions.[1][2] The introduction of a 4-carbonitrile moiety to these cores creates the oxazole-4-carbonitrile and thiazole-4-carbonitrile skeletons, which serve as versatile intermediates and pharmacophores in their own right.[3] This guide provides a comparative analysis of the biological activities associated with these two scaffolds, supported by experimental data and methodologies, to inform rational drug design and discovery. Both oxazole and thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

Structural and Physicochemical Distinctions

The primary difference between the oxazole and thiazole ring is the heteroatom at the 1-position: an oxygen atom in oxazole and a sulfur atom in thiazole. This substitution has significant implications for the physicochemical properties of the molecules. Oxygen is more electronegative than sulfur, which influences the electron distribution within the aromatic ring and affects the potential for hydrogen bonding and other non-covalent interactions with biological targets.[5] Thiazole's sulfur atom can also participate in different types of interactions compared to oxazole's oxygen, potentially altering target specificity and potency.[6]

A Note on Scope: Direct comparative studies between identically substituted this compound and thiazole-4-carbonitrile are not abundant in publicly available literature. Therefore, this guide will compare the general biological activities reported for derivatives of each scaffold, drawing insights from structure-activity relationship (SAR) studies to highlight the influence of the core heterocycle.

Comparative Biological Activity: A Focus on Anticancer Potential

Both oxazole and thiazole derivatives are extensively investigated for their anticancer properties, acting through a multitude of mechanisms.[7][8]

Oxazole Derivatives:

Oxazole-containing compounds exhibit potent anticancer activity by targeting a wide array of cellular machinery.[9] They have been shown to inhibit critical targets such as STAT3, G-quadruplexes, and tubulin, leading to apoptosis in cancer cells.[9][10] Other mechanisms include the inhibition of DNA topoisomerase, protein kinases, histone deacetylases (HDACs), and various other enzymes involved in cell proliferation and survival.[9][10] The versatility of the oxazole ring allows it to be combined with other pharmacophores to create novel anticancer drugs with high potency, often with IC50 values in the nanomolar range.[9][11]

Thiazole Derivatives:

Thiazole-based compounds are also a cornerstone of anticancer drug development, with approved drugs like Dasatinib and Ixazomib validating the scaffold's clinical utility.[6][12] Thiazole derivatives are known to induce apoptosis, disrupt tubulin assembly, and inhibit key signaling pathways like NF-κB/mTOR/PI3K/Akt.[8] They also target enzymes such as topoisomerase and HDACs.[8] The nitrogen atom in the thiazole ring is crucial for establishing hydrogen bonds with target proteins, contributing to their pharmacological profile.[6]

Data Summary: Anticancer Activity of Oxazole and Thiazole Derivatives

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Oxazole DerivativeTubulin InhibitionHep-260.2[13]
Thiazole DerivativeCytotoxicityMCF-7 (Breast)7.7[14]
Thiazole DerivativeCytotoxicityHela (Cervical)12.3[14]
Thiazole DerivativeCytotoxicityHT-29 (Colon)22-27[14]
Oxazolo[5,4-d]pyrimidineVEGFR-2 (predicted)HT29 (Colon)58.4[15]

This table presents selected data from various studies to illustrate the potency of derivatives from each class and is not a direct head-to-head comparison.

Antimicrobial and Antiviral Activities

Beyond cancer, both scaffolds are crucial in the development of antimicrobial and antiviral agents.

  • Oxazole-4-carbonitriles have demonstrated significant antiviral activity. Notably, certain derivatives showed potent activity against human cytomegalovirus (HCMV), including resistant strains, with EC50 values below 0.05 µM in initial assays.[16]

  • Thiazole derivatives , including those with a carbonitrile moiety, have been investigated for their broad-spectrum antimicrobial properties.[17] They have shown activity against various bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[17]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized experimental protocols are essential. Below is a representative protocol for assessing the in vitro anticancer activity of novel compounds.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale).

    • Determine the IC50 value using non-linear regression analysis.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 3-4h (Formazan Formation) add_mtt->incubate_4h dissolve Dissolve Crystals (DMSO) incubate_4h->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Mechanistic Insights: Targeting Cellular Pathways

The anticancer effects of oxazole and thiazole derivatives often stem from their ability to modulate critical signaling pathways.

Tubulin Polymerization Inhibition:

A common mechanism for both oxazole and thiazole-containing anticancer agents is the disruption of microtubule dynamics.[8][9] Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis. Some derivatives bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[13]

Tubulin_Inhibition_Pathway tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Enables arrest Mitotic Arrest (G2/M Phase) apoptosis Apoptosis arrest->apoptosis Leads to compound Oxazole or Thiazole Derivative compound->tubulin Binds to

Caption: Mechanism of tubulin polymerization inhibition by bioactive compounds.

Kinase Inhibition:

Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets.[9][10] Both oxazole and thiazole scaffolds are prevalent in kinase inhibitors.[6][9] For example, derivatives of oxazolo[5,4-d]pyrimidine have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[15] The ability of these heterocycles to fit into the ATP-binding pocket of kinases and form key interactions drives their inhibitory activity.

Synthesis Overview

The accessibility of these scaffolds is a key consideration for their development.

  • Oxazole-4-carbonitriles: Can be synthesized through various methods, including copper-mediated reactions from acetophenones and a cyanide source.[18][19]

  • Thiazole-4-carbonitriles: Often synthesized through multi-component reactions or from starting materials like thioamides and α-halocarbonyl compounds.[5][20] The Cook-Heilbron synthesis is a classic method for forming 5-aminothiazoles, which can be further modified.[21]

Conclusion and Future Perspectives

Both this compound and thiazole-4-carbonitrile are privileged scaffolds in medicinal chemistry, each demonstrating a broad and potent range of biological activities, particularly in oncology. While the oxazole core, with its electronegative oxygen, offers distinct electronic properties, the thiazole core, present in clinically successful drugs, has a proven track record.

The choice between these scaffolds in a drug discovery program will depend on the specific biological target and the desired structure-activity relationship. The subtle differences in their physicochemical properties can be exploited to fine-tune potency, selectivity, and pharmacokinetic profiles. Future research should focus on direct, head-to-head comparisons of analogously substituted derivatives to more precisely elucidate the specific contributions of the oxazole versus the thiazole core to biological activity. Furthermore, exploring these scaffolds against a wider range of targets, including those in infectious and inflammatory diseases, remains a promising avenue for therapeutic innovation.

References

A Senior Application Scientist's Guide to In Silico ADMET Prediction for Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pressure to "fail early, fail cheap" has never been greater. The high attrition rate of drug candidates, often due to unfavorable pharmacokinetic and safety profiles, represents a significant bottleneck and financial drain.[1][2] This is where in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties emerges as an indispensable tool, allowing researchers to prioritize compounds with a higher probability of clinical success long before costly synthesis and in vitro testing.[2][3][4]

This guide is tailored for researchers, medicinal chemists, and drug development professionals working with oxazole derivatives—a class of heterocyclic compounds renowned for their broad therapeutic potential.[5][6] We will objectively compare the performance of leading in silico tools, provide the causal logic behind experimental choices, and offer a practical, step-by-step workflow for generating and interpreting a robust ADMET profile for your compounds of interest.

The Rationale: Why Focus on In Silico ADMET for Oxazoles?

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. However, like any chemical series, oxazole derivatives are not immune to poor ADMET properties. Early-stage assessment is crucial. Traditional experimental ADMET screening, while the gold standard, is resource-intensive and not feasible for large virtual libraries or early-stage hits.[4][7]

In silico models, built on vast datasets of experimental results and powered by machine learning and quantitative structure-activity relationship (QSAR) principles, offer a rapid, cost-effective, and increasingly accurate alternative to guide molecular design.[1][2][8] By predicting key parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, metabolic stability, and potential toxicities, these tools empower scientists to:

  • Rank and prioritize hit compounds from screening campaigns.[3][8]

  • Guide lead optimization by identifying structural liabilities.

  • Reduce reliance on animal testing in the early discovery phases.[7]

  • Enrich libraries with compounds possessing more favorable pharmacokinetic profiles.

Comparative Analysis of Leading In Silico ADMET Platforms

A multitude of free and commercial tools are available for ADMET prediction. The choice of tool is critical and depends on the specific needs of the project, the desired endpoints, and the underlying algorithms.[9] Here, we compare three of the most widely used and well-validated free web-based platforms: SwissADME , pkCSM , and ADMETlab 2.0 .

Feature / ParameterSwissADMEpkCSMADMETlab 2.0
Primary Model Type Fragment-based & rules (e.g., Lipinski's)Graph-based signaturesMulti-task graph attention framework
User Interface Highly intuitive, visual "BOILED-Egg" modelSimple, text-based input/outputComprehensive, detailed output tables
Key Predictions Physicochemistry, Lipophilicity (iLOGP), Water Solubility (ESOL), Pharmacokinetics (GI absorption, BBB permeant), Drug-likeness (Lipinski, Ghose, Veber), PAINS alertsAbsorption (Caco-2, HIA), Distribution (BBB, VDss), Metabolism (CYP substrate/inhibitor), Excretion (Total Clearance), Toxicity (AMES, hERG I)Broader range including Physicochemical, Medicinal Chemistry, ADME, and Toxicity endpoints. Includes parameters like P-gp substrate/inhibitor.
Unique Feature "BOILED-Egg" diagram for intuitive prediction of GI absorption and BBB penetration.Provides predictions on total clearance and renal OCT2 substrate.Implements a multitask graph attention computational framework for improved accuracy.[10]
Reported Accuracy Strong for physicochemical properties like LogP and solubility.[11] HIA prediction is qualitative.Good predictive power for clearance and toxicity endpoints.[11][12]Benchmarking studies show excellent accuracy, particularly for clearance predictions.[10][11]
Best For Quick, initial drug-likeness and pharmacokinetic screening. Medicinal chemistry friendliness assessment.Detailed toxicity and excretion pathway prediction.Comprehensive and deep ADMET profiling with a wide array of predictable properties.

Expert Insight: No single tool is perfect. The most robust approach involves using multiple tools and comparing the results.[9] Conflicting predictions, such as for P-glycoprotein (P-gp) substrate status, highlight areas where experimental validation is essential.[13] For instance, a compound predicted as a P-gp substrate by one tool but not another should be prioritized for an in vitro Caco-2 permeability assay to resolve the ambiguity.

Experimental Workflow: Generating an ADMET Profile for an Oxazole Derivative

This section provides a detailed, step-by-step methodology for conducting an in silico ADMET analysis. We will use a hypothetical oxazole derivative and process it through both SwissADME and pkCSM to demonstrate a comparative workflow.

Hypothetical Molecule: A novel oxazole-based kinase inhibitor.

  • SMILES String: O=C(Nc1ccc(cc1)C(F)(F)F)c1cncc(c1)-c1ccc(N)cc1

Step 1: Structure Preparation

The starting point for any in silico prediction is a valid chemical structure. The most common and easily transferable format is the Simplified Molecular Input Line Entry System (SMILES).

  • Draw your molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Export the structure as a SMILES string. Ensure the SMILES is canonical to maintain consistency across platforms.[7]

Step 2: Prediction with SwissADME (Initial Screening)
  • Navigate to the SwissADME web server (1410]

  • Paste the SMILES string into the input box.

  • Click "Run" . The server will compute a wide range of properties.

Step 3: Interpreting SwissADME Results

Focus on these key areas:

  • Physicochemical Properties: Note the Molecular Weight (MW), LogP (iLOGP), and TPSA (Topological Polar Surface Area). Values of TPSA below 140 Ų are generally associated with good oral absorption.[9]

  • Lipinski's Rule of Five: SwissADME will flag any violations. This rule is a primary filter for drug-likeness.

  • Water Solubility (ESOL): Check the predicted solubility class. Poor solubility is a common cause of drug failure.

  • Pharmacokinetics: The "BOILED-Egg" model provides a rapid visual assessment. Compounds in the yellow region (yolk) are predicted to be well-absorbed and BBB-permeant, while those in the white region are well-absorbed but not BBB-permeant.

  • Medicinal Chemistry: Look for PAINS (Pan-Assay Interference Compounds) alerts, which can indicate promiscuous binders or assay artifacts.

Step 4: Prediction with pkCSM (Deeper Profiling)
  • Navigate to the pkCSM web server (1510]

  • Paste the same SMILES string into the input field.

  • Click "Submit" .

Step 5: Interpreting pkCSM Results

pkCSM provides more granular predictions, especially for toxicity and metabolism:

  • Absorption: Note the predicted Caco-2 permeability and Human Intestinal Absorption percentages. A value >80% is considered high.

  • Distribution: Check the BBB permeability (LogBB). A value > 0.3 indicates ready penetration, while a value < -1.0 suggests poor penetration.

  • Metabolism: This is critical. Check if the compound is predicted to be a substrate or inhibitor of key Cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.[13]

  • Toxicity: Review the AMES toxicity (mutagenicity) and hERG I inhibition predictions. A positive AMES test or hERG inhibition are major red flags.

Step 6: Data Synthesis and Decision Making

Consolidate the predictions from both platforms into a single table for a holistic view.

Table 2: Sample In Silico ADMET Profile for a Hypothetical Oxazole Derivative

ParameterSwissADME PredictionpkCSM PredictionImplication & Next Steps
Lipinski Violations 0N/AGood drug-like properties. Proceed.
GI Absorption HighHigh (92%)Likely good oral bioavailability. Confirm with Caco-2 assay.
BBB Permeant YesYes (LogBB: 0.45)Potential for CNS effects (desired or undesired).
CYP3A4 Inhibitor NoYesConflicting Result. Prioritize for in vitro CYP inhibition assay.
AMES Toxicity N/ANegativeLow risk of mutagenicity.
hERG I Inhibition N/AYesMajor Red Flag. High risk of cardiotoxicity. Deprioritize or redesign to mitigate.

Visualizing the Workflow and Decision Logic

Diagrams can clarify complex processes. Below are Graphviz representations of the in silico workflow and a subsequent decision-making tree.

ADMET_Workflow cluster_prep Step 1: Preparation cluster_predict Step 2: Prediction cluster_analyze Step 3: Analysis & Decision mol_design Design Oxazole Derivative gen_smiles Generate SMILES String mol_design->gen_smiles swissadme SwissADME (Initial Screen) gen_smiles->swissadme pkcsm pkCSM (Detailed Profile) gen_smiles->pkcsm consolidate Consolidate Data swissadme->consolidate pkcsm->consolidate interpret Interpret Profile consolidate->interpret decision Prioritize / Redesign interpret->decision

Caption: General workflow for in silico ADMET prediction.

Decision_Tree start In Silico Profile Generated herg hERG Inhibition? start->herg ames AMES Toxicity? herg->ames No deprioritize Deprioritize or Major Redesign herg->deprioritize Yes cyp CYP Inhibition? ames->cyp No ames->deprioritize Yes absorption Poor GI Absorption? cyp->absorption No minor_redesign Minor Redesign (e.g., reduce lipophilicity) cyp->minor_redesign Yes absorption->minor_redesign Yes proceed Proceed to In Vitro Validation absorption->proceed No

Caption: Decision tree based on predicted ADMET results.

Conclusion and Future Outlook

In silico ADMET prediction is a powerful, data-driven strategy to de-risk drug discovery projects involving oxazole derivatives and other chemical classes. By leveraging a suite of complementary tools, researchers can make more informed decisions, optimize resource allocation, and ultimately increase the probability of advancing safe and effective drug candidates into the development pipeline.[2]

The trustworthiness of these predictions is paramount and is enhanced by understanding the model's applicability domain and by validating key predictions with targeted in vitro experiments.[3][16] As machine learning algorithms become more sophisticated and training datasets grow, the accuracy and predictive power of these computational tools will continue to improve, further solidifying their role as a cornerstone of modern medicinal chemistry.[1][2]

References

A Guide to the Orthogonal Validation of a Novel Oxazole-4-carbonitrile Derivative's Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] The precise structural elucidation of any novel derivative is a non-negotiable prerequisite for advancing drug discovery efforts, establishing structure-activity relationships (SAR), and ensuring intellectual property claims. This guide presents a comprehensive, multi-technique strategy for the unambiguous structural validation of a newly synthesized Oxazole-4-carbonitrile derivative. We move beyond a mere listing of techniques to explain the causal logic behind experimental choices, creating a self-validating workflow. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing both high-level strategy and detailed, actionable protocols.

The Imperative of Unambiguous Structure Determination

The synthesis of a novel organic molecule is complete only when its structure is unequivocally proven. For heterocyclic systems like oxazoles, subtle shifts in reaction conditions can lead to the formation of various structural or positional isomers.[4][5][6] An this compound, for instance, could potentially form as an Oxazole-2-carbonitrile or Oxazole-5-carbonitrile isomer. Relying on a single analytical technique is insufficient and scientifically unsound. We must, therefore, employ an orthogonal approach, where a suite of independent analytical methods converges on a single, consistent structural assignment.

This guide will use the hypothetical target molecule, 2-(4-methoxyphenyl)-5-phenylthis compound (Proposed Structure) , to illustrate the validation workflow against a plausible alternative, 5-(4-methoxyphenyl)-2-phenylthis compound (Alternative Isomer) .

The Orthogonal Validation Workflow

Our strategy integrates foundational spectroscopic and spectrometric methods with the definitive power of X-ray crystallography. Each step provides a layer of evidence that, when combined, leaves no room for structural ambiguity.

Validation_Workflow cluster_0 Initial Characterization cluster_1 Hypothesis Formulation cluster_2 In-depth Correlation cluster_3 Absolute Confirmation HRMS HRMS IR IR 1D_NMR 1H & 13C NMR Proposed Proposed Structure 1D_NMR->Proposed Alternative Alternative Isomer 1D_NMR->Alternative 2D_NMR 2D NMR (COSY, HSQC, HMBC) Proposed->2D_NMR Alternative->2D_NMR XRay Single Crystal X-ray Diffraction 2D_NMR->XRay Confirm Connectivity Validated_Structure Validated Structure XRay->Validated_Structure Unambiguous Proof Synthesized_Compound Synthesized Compound Synthesized_Compound->HRMS Molecular Formula Synthesized_Compound->IR Functional Groups Synthesized_Compound->1D_NMR Atom Environment HMBC_Logic cluster_proposed Proposed Structure cluster_alternative Alternative Isomer p_Ar1_H Ar¹-H (Methoxy-Ph) p_Ox_C2 Oxazole C2 p_Ar1_H->p_Ox_C2 ³J correlation (Observed) a_Ar1_H Ar¹-H (Methoxy-Ph) a_Ox_C5 Oxazole C5 a_Ar1_H->a_Ox_C5 ³J correlation (Not Observed)

References

A Comparative Guide to the Chemical Reactivity of Oxazole and Imidazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Azoles, Two Personalities

Oxazole and imidazole are five-membered aromatic heterocycles, or azoles, containing two heteroatoms at positions 1 and 3. Despite their structural similarity, the substitution of an oxygen atom in oxazole for a nitrogen atom in imidazole creates a profound divergence in their electronic properties and, consequently, their chemical reactivity.

Imidazole is an electron-rich aromatic system. It features a pyrrole-like nitrogen (N1) that donates a lone pair to the aromatic π-system and a pyridine-like nitrogen (N3) whose lone pair resides in an sp² orbital, rendering it basic. This electronic arrangement makes the imidazole ring highly activated towards electrophilic attack and a cornerstone of many biological systems, most notably in the amino acid histidine.[1][2]

Oxazole , conversely, is an electron-deficient aromatic system.[3] The highly electronegative oxygen atom draws electron density from the ring, making it significantly less aromatic and less basic than imidazole.[4][5] This electron deficiency deactivates the ring towards electrophiles but makes it susceptible to nucleophilic attack, particularly at the C2 position, and prone to participation in pericyclic reactions like the Diels-Alder reaction.[6][7]

The fundamental difference in basicity is a stark indicator of their electronic disparity. The conjugate acid of imidazole has a pKa of approximately 7.0, making it about a million times more basic than the oxazole ring, whose conjugate acid has a pKa of just 0.8.[1][5] This difference dictates how these rings behave in acidic media and their ability to act as ligands or hydrogen bond acceptors.

Core Structural and Electronic Properties

To visually conceptualize these differences, let's consider their fundamental structures and electron distribution.

EAS_Comparison cluster_imidazole Imidazole Reactivity cluster_oxazole Oxazole Reactivity I_Start Imidazole I_Intermediate Stable Intermediate (Charge delocalized over N1, C2, C4) I_Start->I_Intermediate Fast Attack at C4/C5 O_Start Oxazole (with activating group) I_E Electrophile (E+) I_E->I_Intermediate I_Product 4(5)-Substituted Imidazole I_Intermediate->I_Product Deprotonation O_Intermediate Unstable Intermediate (High energy) O_Start->O_Intermediate Slow Attack at C5 O_E Electrophile (E+) O_E->O_Intermediate O_Product 5-Substituted Oxazole O_Intermediate->O_Product Deprotonation Diels_Alder Start Oxazole (Diene) + Dienophile TransitionState [4+2] Cycloaddition Transition State Start->TransitionState Heat Adduct Bicyclic Intermediate TransitionState->Adduct Elimination Elimination of H₂O or other small molecule Adduct->Elimination Product Pyridine or Furan Derivative Elimination->Product

References

A Senior Application Scientist's Guide to Oxazole Synthesis: A Head-to-Head Comparison of Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the oxazole ring is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals.[1][2][3] Its synthesis has been a subject of intense research, evolving from classical, often strenuous, methods to sophisticated, highly efficient catalytic systems. This guide provides a direct, data-driven comparison of the leading catalytic strategies for oxazole synthesis, offering insights into their mechanisms, performance, and practical applicability. We will dissect the causality behind experimental choices, providing a trustworthy framework for selecting the optimal synthetic route.

The Classical Benchmark: Van Leusen Oxazole Synthesis

Before delving into modern catalytic systems, it is crucial to benchmark them against one of the most reliable and widely used methods: the Van Leusen oxazole synthesis. While it typically relies on a stoichiometric base rather than a true catalyst, its versatility makes it the gold standard for comparison.[1]

The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][4] The power of this method lies in its reliability and the commercial availability of TosMIC.

Mechanism of Action: The reaction proceeds via a two-step [3+2] cycloaddition.[1] The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the final 5-substituted oxazole.[1][4]

Van_Leusen_Mechanism TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Aldehyde Aldehyde (R-CHO) Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Deprotonated_TosMIC->Oxazoline_Intermediate Attack on Aldehyde & Cyclization Oxazole 5-Substituted Oxazole Oxazoline_Intermediate->Oxazole Elimination of TosH

Caption: A simplified workflow of the Van Leusen oxazole synthesis.

Performance Data: The Van Leusen reaction is known for its broad substrate scope, particularly with aromatic aldehydes.[1][4] Recent advancements have introduced greener protocols using water as a solvent with β-cyclodextrin or employing ionic liquids for catalyst recycling.[1][4]

Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃MethanolRefluxSeveralModerate-Good[1][4]
Ambersep® 900(OH)DME/MethanolRT-66[1]
Et₃N / β-CDWater50-Excellent[1][4]
Base in Ionic Liquid[BMIM]BF₄--High[1][4]

Transition Metal Catalysis: The Modern Powerhouse

Transition metal-mediated protocols are often the most attractive for synthesizing highly substituted or functionalized oxazoles due to their high efficiency, selectivity, and mild reaction conditions.[5]

Copper Catalysis: Versatility and Cost-Effectiveness

Copper catalysts are workhorses in heterocycle synthesis, valued for their low cost and versatile reactivity. They are prominently used in oxidative cyclization reactions.[6][7]

Mechanism of Action (Oxidative Cyclization of Enamides): A common copper-catalyzed route involves the intramolecular oxidative cyclization of enamides. The mechanism is believed to proceed through a vinylic C-H bond functionalization, where the copper(II) catalyst facilitates the C-O bond formation, followed by tautomerization to the aromatic oxazole ring.

Copper_Catalysis cluster_0 Catalytic Cycle Enamide Enamide Substrate Complex Enamide-Cu(II) Complex Enamide->Complex Cu_II Cu(II) Catalyst Cu_II->Complex Cyclization Intramolecular Cyclization Complex->Cyclization C-H Activation Oxazole_Cu_0 Oxazole + Cu(0) Cyclization->Oxazole_Cu_0 Reductive Elimination Oxazole_Cu_0->Cu_II Re-oxidation Oxidant Oxidant (e.g., O₂) Oxidant->Cu_II

Caption: Catalytic cycle for copper-catalyzed oxidative cyclization.

Performance Data: Copper catalysts are effective for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles from various starting materials.[6][8] Notably, heterogeneous catalysts like CuFe₂O₄ have been developed for easy recovery and reuse.[9]

CatalystStarting MaterialsKey FeaturesYield (%)Reference
Cu(II) saltsEnamidesVinylic C-H functionalization at RTGood[6]
Cu(II) triflateDiazoketones + AmidesPrepares analogs of BalsoxinGood[8]
CuI / Pd(PPh₃)4-substituted oxazole + Aryl bromideDirect arylationGood[8]
CuFe₂O₄ (heterogeneous)Carboxylic acids + BenzoinReusable, water as solventHigh-Excellent[9]
Palladium Catalysis: Precision in C-H Arylation

Palladium catalysis offers unparalleled precision for C-H functionalization, allowing for the direct arylation of the oxazole core at specific positions without pre-functionalization.[6] This is a highly atom-economical approach.

Mechanism of Action (Direct C-5 Arylation): The reaction typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the oxazole and a concerted metalation-deprotonation (CMD) step at the C-5 position forms a palladacycle intermediate. Reductive elimination then furnishes the C-5 arylated oxazole and regenerates the Pd(0) catalyst. The regioselectivity (C-2 vs. C-5) can be expertly controlled by the choice of phosphine ligands and solvents.[6]

Performance Data: Palladium catalysts enable the synthesis of complex oxazoles that are difficult to access through classical methods.

Catalyst SystemReaction TypeKey FeaturesYield (%)Reference
Pd(OAc)₂ / LigandDirect C-5 ArylationHigh regioselectivity in polar solventsGood-Excellent[6]
Pd(OAc)₂ / LigandDirect C-2 ArylationHigh regioselectivity in nonpolar solventsGood-Excellent[6]
Pd₂(dba)₃ / P(2-furyl)₃N-propargylamides + Aryl iodidesCoupling followed by in situ cyclizationGood[6]
Gold & Nickel Catalysis: Expanding the Toolbox
  • Gold Catalysis: Gold catalysts excel at activating alkynes.[5][10] A common strategy involves the gold-catalyzed reaction of an alkyne and a nitrile, with an external oxygen atom source (like an N-oxide) to form the oxazole ring.[11] This diazo-free method is straightforward and efficient.[10]

  • Nickel Catalysis: Nickel catalysts provide a cost-effective alternative to palladium for cross-coupling reactions.[8] They have been successfully used in Suzuki-Miyaura couplings to produce 2,4,5-trisubstituted oxazoles and for C-S activation to functionalize the C-2 position.[8][12][13]

Metal-Free Catalysis: The Green Frontier

Driven by the principles of green chemistry, metal-free catalytic systems are gaining significant traction. These methods avoid the cost and potential toxicity associated with residual transition metals.

  • Iodine(III) Catalysis: Hypervalent iodine reagents, generated in situ from an iodine source and a stoichiometric oxidant like m-CPBA, can catalyze oxazole synthesis from alkynes and nitriles.[11]

  • Acid Catalysis: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides under mild, metal-free conditions.[6]

  • Photoredox Catalysis: Visible-light photoredox catalysis enables the tandem oxidative cyclization of α-bromo ketones and amines, avoiding transition metals and harsh peroxides.[6]

Head-to-Head Comparison Summary

Catalyst ClassPrimary ApplicationKey AdvantagesKey LimitationsScalability
Base-Mediated (Van Leusen) 5-substituted oxazolesHighly reliable, broad scope, well-understoodStoichiometric base, byproduct removalExcellent
Copper Substituted oxazoles via oxidative cyclizationLow cost, versatile, good functional group toleranceCan require stoichiometric oxidantsVery Good
Palladium Regioselective direct arylationHigh precision, atom economy, mild conditionsCatalyst cost, ligand sensitivityGood
Gold Alkyne activationHigh efficiency, mild conditions, unique reactivityCatalyst costModerate
Nickel Cross-coupling reactionsLower cost than palladiumCan be sensitive to air/moistureGood
Metal-Free Various cyclizationsGreen, avoids metal contamination, low costCan have narrower substrate scope than metalsVaries; often good

Experimental Protocols: A Practical Guide

Protocol 1: Van Leusen Synthesis of a 5-Aryloxazole

This protocol describes a standard procedure for synthesizing a 5-aryloxazole from an aromatic aldehyde and TosMIC.

Rationale: Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate TosMIC without causing unwanted side reactions. Methanol is a common polar protic solvent that effectively dissolves the reactants and intermediates. Refluxing provides the necessary thermal energy to overcome the activation barrier for the elimination step.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aromatic aldehyde (1.0 eq), TosMIC (1.05 eq), and anhydrous methanol (5 mL per mmol of aldehyde).

  • Base Addition: Add powdered potassium carbonate (1.5 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 5-aryloxazole.

Protocol 2: Copper-Catalyzed Oxidative Cyclization

This protocol is a representative example of synthesizing a 2,5-disubstituted oxazole from an enamide.

Rationale: Copper(II) acetate serves as the catalyst precursor. Molecular oxygen from the air acts as the terminal oxidant, making this an environmentally benign process. A solvent-free condition at a mild temperature reduces waste and energy consumption.

  • Reactant Mixing: In a vial, combine the enamide substrate (1.0 eq) and Cu(OAc)₂ (10 mol%).

  • Reaction: Stir the mixture at a mild temperature (e.g., 50-60 °C) under an atmosphere of air (or molecular oxygen).[6]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the enamide is fully converted.

  • Purification: Once complete, dissolve the reaction mixture in a suitable solvent like dichloromethane and filter through a short plug of silica gel to remove the copper catalyst. Concentrate the filtrate and purify by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of oxazoles has a rich history and a vibrant future. While classical methods like the Van Leusen synthesis remain indispensable for their reliability, modern transition-metal catalysis has opened doors to unprecedented molecular complexity with remarkable efficiency and control.[5][14] Copper and palladium catalysts, in particular, offer powerful solutions for a wide range of synthetic challenges.[6][7][8]

The future of oxazole synthesis is increasingly pointing towards greener and more sustainable methodologies. The rise of metal-free catalysis, including photoredox and electrochemical methods, promises to reduce the environmental impact of synthesis.[6][15] Furthermore, the development of robust, reusable heterogeneous catalysts will be critical for large-scale industrial applications.[9][16] For the modern researcher, the choice of catalyst is no longer just about yield; it is a strategic decision balancing efficiency, cost, substrate scope, and environmental responsibility.

References

A Senior Application Scientist's Guide to Oxazole Synthesis: Benchmarking a Novel Metal-Free Method Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a vast array of biologically active molecules, including anticancer agents, anti-inflammatory drugs, and antibiotics. Consequently, the development of efficient and versatile synthetic methods for accessing substituted oxazoles remains a topic of significant interest for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of a novel, metal-free synthetic approach for 2,4-disubstituted oxazoles against two of the most established and widely utilized methods: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. As a Senior Application Scientist, the following analysis is grounded in experimental data and practical considerations to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.

Established Routes: A Foundation in Oxazole Synthesis

For decades, the Robinson-Gabriel and Van Leusen syntheses have been the workhorses for constructing the oxazole core. Understanding their mechanisms, advantages, and limitations is crucial for appreciating the advancements offered by newer methodologies.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

First described in the early 20th century, the Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2] The reaction is typically promoted by strong acids, such as concentrated sulfuric acid or polyphosphoric acid, which facilitate the intramolecular cyclization and subsequent dehydration.

Mechanism of the Robinson-Gabriel Synthesis:

The reaction proceeds through the protonation of the ketone carbonyl, which activates it towards nucleophilic attack by the amide oxygen. The resulting hemiaminal intermediate then undergoes dehydration to yield the aromatic oxazole ring.

Robinson_Gabriel start α-Acylamino Ketone intermediate1 Protonated Ketone start->intermediate1 H⁺ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,5-Disubstituted Oxazole intermediate2->product -H₂O

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

While robust and applicable to a range of substrates, the Robinson-Gabriel synthesis often requires harsh reaction conditions, including high temperatures and strong, corrosive acids.[3] This can limit its compatibility with sensitive functional groups and raises safety and environmental concerns.

The Van Leusen Oxazole Synthesis: A Versatile Approach

The Van Leusen oxazole synthesis, developed in 1972, offers a milder alternative for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an alcoholic solvent.[7]

Mechanism of the Van Leusen Oxazole Synthesis:

The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to afford the oxazole product.[4]

Van_Leusen reactants Aldehyde + TosMIC intermediate1 Deprotonated TosMIC reactants->intermediate1 Base intermediate2 Addition to Aldehyde intermediate1->intermediate2 intermediate3 Oxazoline Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 5-Substituted Oxazole intermediate3->product Elimination of Tosyl Group

Caption: Reaction mechanism of the Van Leusen oxazole synthesis.

The Van Leusen reaction generally offers good yields and a broad substrate scope, particularly for aromatic aldehydes.[8][9] However, the use of the odorous and potentially toxic TosMIC reagent is a notable drawback.

A Novel Contender: Metal-Free Synthesis from α-Diazoketones

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methodologies. A promising new route to 2,4-disubstituted oxazoles involves the Brønsted acid-catalyzed coupling of α-diazoketones with amides.[9][10] This metal-free approach, utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst, offers several potential advantages over the classical methods.[10]

Proposed Mechanism of the TfOH-Catalyzed Synthesis:

The reaction is thought to proceed via protonation of the diazoketone by the strong Brønsted acid, TfOH, followed by nucleophilic attack of the amide. Subsequent cyclization and elimination of dinitrogen gas and water furnishes the 2,4-disubstituted oxazole.

TfOH_Catalyzed reactants α-Diazoketone + Amide intermediate1 Protonated Diazoketone reactants->intermediate1 TfOH intermediate2 Nucleophilic Attack by Amide intermediate1->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2,4-Disubstituted Oxazole intermediate3->product -N₂, -H₂O

Caption: Proposed mechanism for the TfOH-catalyzed oxazole synthesis.

This method's key advantages lie in its metal-free nature, broad substrate scope, and generally high yields under mild conditions.[10]

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize key performance indicators for the three synthetic methods. The data is compiled from various literature sources and aims to represent typical experimental outcomes.

Table 1: Quantitative Comparison of Oxazole Synthetic Methods

Key Performance IndicatorRobinson-Gabriel SynthesisVan Leusen SynthesisTfOH-Catalyzed Synthesis (New Method)
Typical Yield 40-70% (can be lower)[3]60-90%[4][9]70-97%[10]
Reaction Temperature High (e.g., 140 °C)Room temp. to reflux40 °C[10]
Reaction Time Several hours4-6 hours30 minutes[10]
Substrate Scope Good for 2,5-diaryl oxazolesBroad for aldehydesBroad for α-diazoketones and amides[10]
Key Reagents Strong acids (H₂SO₄, PPA)TosMIC, Base (K₂CO₃)TfOH (catalytic)
Atom Economy ModerateModerateHigh
Safety Concerns Corrosive acids, high tempsOdorous/toxic TosMICPotentially explosive diazo compounds, corrosive TfOH

Table 2: Qualitative Comparison of Oxazole Synthetic Methods

FeatureRobinson-Gabriel SynthesisVan Leusen SynthesisTfOH-Catalyzed Synthesis (New Method)
Advantages Well-established, readily available starting materials.Mild conditions, good yields, versatile for 5-substitution.Metal-free, high yields, short reaction times, broad scope for 2,4-disubstitution.
Disadvantages Harsh conditions, limited functional group tolerance, safety hazards.Use of TosMIC, by-product removal.Handling of diazo compounds, cost of TfOH.
Green Chemistry Poor (strong acids, high energy)Moderate (milder conditions but reagent concerns)Good (catalytic, milder conditions, but solvent use)

Atom Economy: A Green Chemistry Perspective

Atom economy is a crucial metric for evaluating the sustainability of a chemical reaction. It measures the proportion of reactant atoms that are incorporated into the desired product.[11][12]

  • Robinson-Gabriel Synthesis: This reaction generates at least one molecule of water as a byproduct for every molecule of oxazole formed, leading to a moderate atom economy.

  • Van Leusen Synthesis: The elimination of the large p-toluenesulfinic acid group results in a lower atom economy compared to the new method.

  • TfOH-Catalyzed Synthesis: This method is highly atom-economical as the main byproducts are dinitrogen gas and water, both of which are small and innocuous molecules.

Safety Considerations: A Responsible Approach to Synthesis

As with any chemical synthesis, a thorough understanding of the potential hazards is paramount.

  • Robinson-Gabriel Synthesis: The use of concentrated strong acids like sulfuric acid requires careful handling in a well-ventilated fume hood, with appropriate personal protective equipment (PPE) to prevent severe burns.[13]

  • Van Leusen Synthesis: TosMIC is known for its unpleasant odor and potential toxicity. It should be handled in a fume hood with gloves and eye protection.

  • TfOH-Catalyzed Synthesis:

    • α-Diazocarbonyl Compounds: These compounds can be explosive and should be handled with extreme care, especially on a larger scale. It is advisable to use them in solution and avoid isolation of the pure diazo compound whenever possible.

    • Trifluoromethanesulfonic Acid (TfOH): This is a strong, corrosive acid that can cause severe burns.[7] It should be handled with appropriate PPE in a fume hood.

Experimental Protocols

To facilitate the practical application of this guide, detailed, step-by-step protocols for a representative reaction using each method are provided below.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Robinson-Gabriel Synthesis cluster_1 Van Leusen Synthesis cluster_2 TfOH-Catalyzed Synthesis a1 1. Mix α-acylamino ketone and strong acid a2 2. Heat reaction mixture a1->a2 a3 3. Quench with ice water a2->a3 a4 4. Neutralize and filter a3->a4 a5 5. Recrystallize a4->a5 b1 1. Combine aldehyde, TosMIC, and base in solvent b2 2. Heat to reflux b1->b2 b3 3. Monitor by TLC b2->b3 b4 4. Workup (extraction) b3->b4 b5 5. Purify by chromatography b4->b5 c1 1. Dissolve α-diazoketone and amide in solvent c2 2. Add TfOH catalyst c1->c2 c3 3. Stir at 40 °C c2->c3 c4 4. Monitor by TLC c3->c4 c5 5. Quench and extract c4->c5 c6 6. Purify by chromatography c5->c6

Caption: Comparative experimental workflows for the three synthetic methods.

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Materials:

  • 2-Benzamidoacetophenone

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask, heat a mixture of 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) to 140°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into ice water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the precipitate forms.

  • Collect the solid precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole [7]

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde, TosMIC, and potassium carbonate.

  • Add methanol to the flask and heat the mixture to reflux.

  • Stir the reaction for 4-5 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: TfOH-Catalyzed Synthesis of a 2,4-Disubstituted Oxazole [9][10]

Materials:

  • α-Diazoketone (1.0 equiv)

  • Amide (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the α-diazoketone and amide in 1,2-dichloroethane (0.1 M), add trifluoromethanesulfonic acid (10 mol%) at room temperature.

  • Stir the reaction mixture at 40°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of a novel, metal-free synthesis of 2,4-disubstituted oxazoles with the well-established Robinson-Gabriel and Van Leusen methods. The data clearly indicates that the new TfOH-catalyzed approach offers significant advantages in terms of yield, reaction time, and atom economy, positioning it as a highly attractive alternative for modern synthetic chemists.

While the classical methods will undoubtedly retain their utility in specific contexts, the trend towards greener, more efficient, and safer chemical processes will continue to drive the adoption of innovative methodologies like the one benchmarked here. As a Senior Application Scientist, I encourage the exploration and optimization of such novel routes, as they hold the key to advancing the synthesis of complex molecules for the betterment of science and society. Researchers should, however, always conduct a thorough risk assessment before employing any new or hazardous reagents and reaction conditions.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Oxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and the Imperative of Selectivity

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse non-covalent interactions, such as hydrogen bonds and π-π stacking, allow oxazole-containing molecules to bind effectively to a wide array of biological targets, particularly enzymes.[3] From non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin, which inhibits cyclooxygenase (COX) enzymes, to numerous candidates in clinical trials for oncology, the therapeutic potential of oxazole derivatives is vast.[3][4][5]

However, this binding versatility presents a critical challenge in drug development: cross-reactivity . An inhibitor designed for a specific enzyme may interact with unintended "off-target" enzymes, leading to undesired side effects or toxicity.[6] Therefore, rigorously characterizing an inhibitor's selectivity profile is not merely an academic exercise; it is a cornerstone of developing safe and effective medicines.[7]

This guide provides a comparative overview of modern methodologies for assessing the cross-reactivity of oxazole-based enzyme inhibitors. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for integrating data to build a comprehensive selectivity profile.

Chapter 1: The Strategic Framework for Assessing Cross-Reactivity

A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. This strategy allows for the efficient screening of many potential off-targets early on, followed by deeper investigation of the most significant interactions.

Below is a diagram illustrating this strategic workflow.

G cluster_0 Phase 1: Primary Screening & Initial Profiling cluster_1 Phase 2: Validation & Mechanistic Studies cluster_2 Phase 3: Cellular & Physiological Relevance A Primary Target Assay (e.g., Target Kinase X) B Broad Panel Biochemical Screen (e.g., Kinome Panel) A->B Hit Compound C Orthogonal Biochemical Assays (e.g., Binding Assays) B->C Identified Off-Targets D Enzyme Kinetics (Determine Ki, Mode of Inhibition) C->D E Target Engagement Assays (in living cells) D->E Confirmed Off-Targets F Cell-Based Phenotypic Assays (e.g., Viability, Signaling) E->F G Comprehensive Selectivity Profile F->G

Caption: A tiered workflow for inhibitor cross-reactivity assessment.

Chapter 2: Biochemical Assays - The First Line of Inquiry

Biochemical assays, which use purified enzymes, are the foundation of selectivity profiling.[8] They offer high throughput and a clean system to measure the direct interaction between an inhibitor and a potential off-target enzyme without the complexities of a cellular environment.

Comparative Methodologies: Activity vs. Binding Assays

Two primary classes of biochemical assays are employed: activity assays and binding assays.[9]

Assay TypePrincipleAdvantagesDisadvantagesBest For
Activity Assays Measures the enzyme's catalytic output (product formation or substrate depletion) in the presence of the inhibitor.[8]Direct measure of functional inhibition; provides kinetic data (IC50); gold standard for many targets.[9][10]Requires active enzyme and a detectable reaction; can be prone to interference from compounds that affect the detection method.Initial broad panel screening; determining functional potency (IC50).
Binding Assays Measures the direct physical interaction (binding affinity) between the inhibitor and the enzyme, often using a competitive format with a labeled probe.[11]Does not require enzymatic activity; useful for inactive enzymes or "pseudokinases"; less prone to certain types of assay interference.Does not confirm functional inhibition (a binder is not always an inhibitor); affinity (Kd) may not correlate perfectly with potency (IC50).[11]Orthogonal validation of hits from activity screens; screening targets where activity assays are difficult.
Experimental Protocol: High-Throughput Biochemical Kinase Inhibition Assay

This protocol describes a typical 384-well plate format radiometric assay, considered a gold standard for kinase profiling.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an oxazole-based inhibitor against a panel of protein kinases.

Causality Behind Choices:

  • Radiometric Detection ([³³P]-ATP): This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate. It is highly sensitive and less susceptible to compound fluorescence or light-scattering artifacts compared to fluorescence-based methods.[9]

  • ATP Concentration near Km: The assay is run at an ATP concentration close to its Michaelis-Menten constant (Km). This is crucial because ATP-competitive inhibitors will appear less potent at high ATP concentrations. Using a physiological ATP concentration (1-10 mM) is often too high for sensitive screening, so a concentration near Km provides a standardized condition for comparing potencies across different kinases.[11][12]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the oxazole inhibitor in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 3-fold) in DMSO to create a concentration gradient. This range should be chosen based on the primary target's potency, typically spanning from >100x IC50 to <0.1x IC50.

  • Assay Plate Setup (384-well):

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing the specific kinase, its corresponding peptide substrate, and the assay buffer (containing MgCl₂, BSA, DTT). The enzyme concentration should be chosen to yield a linear reaction rate over the assay time.

    • Aliquot 10 µL of this mix into each well containing the compound.

  • Pre-incubation:

    • Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare an ATP solution containing a mix of unlabeled ATP and [³³P]-γ-ATP, diluted in the assay buffer to the desired final concentration (e.g., 10 µM, near the Km for many kinases).

    • Add 10 µL of the ATP solution to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear phase for the uninhibited control.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.

    • Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [³³P]-ATP.

    • Dry the filtermat and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Data Interpretation: The Selectivity Profile

The output from a broad panel screen is a set of IC50 values. This data can be used to calculate a Selectivity Index , which quantifies the inhibitor's preference for its primary target over an off-target.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity. For example, an inhibitor with an SI of >100 is generally considered highly selective.

Table 1: Example Cross-Reactivity Data for Two Hypothetical Oxazole-Based Kinase Inhibitors

Target EnzymeInhibitor OX-A (IC50, nM)Inhibitor OX-B (IC50, nM)Comments
Kinase X (Primary Target) 15 25 Both compounds are potent against the primary target.
Kinase Y (Off-Target)350>10,000OX-A shows moderate off-target activity; OX-B is highly selective.
Kinase Z (Off-Target)1,6002,100Both compounds are reasonably selective against Kinase Z.
Selectivity Index (vs. Kinase Y) 23 >400 OX-B demonstrates a superior selectivity profile.

Chapter 3: Cell-Based Assays - Bridging the Gap to Physiology

While biochemical assays are essential, they don't replicate the complex intracellular environment.[14] Cell-based assays provide a more physiologically relevant context, accounting for factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[15][16]

Rationale for Cell-Based Validation

It is crucial to validate biochemical hits in a cellular context. A compound that is potent in a biochemical assay may be ineffective in cells due to poor permeability. Conversely, a compound might be metabolized into a more active form within the cell. Cellular assays help confirm that the inhibitor can reach its target and exert a functional effect at relevant concentrations.[17]

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a target engagement assay that measures an inhibitor's ability to bind to its target protein inside living cells.

Objective: To quantify the apparent affinity (IC50) of an oxazole-based inhibitor for its target kinase in live HEK293 cells.

Causality Behind Choices:

  • Bioluminescence Resonance Energy Transfer (BRET): This technology measures protein proximity.[18] Here, the target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, a BRET signal is produced. An inhibitor that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal. This provides a direct, quantitative measure of target binding in a native cellular environment.

G cluster_0 No Inhibitor: High BRET Signal cluster_1 With Inhibitor: Low BRET Signal A Kinase-NanoLuc (Donor) B Fluorescent Tracer (Acceptor) A->B Energy Transfer (BRET) C High Signal B->C Light Emission (Acceptor Wavelength) D Kinase-NanoLuc (Donor) E Oxazole Inhibitor D->E Binding F Fluorescent Tracer (Displaced) G No Energy Transfer H Low Signal G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and agrochemical sectors, we recognize oxazole-4-carbonitrile as a versatile heterocyclic compound, pivotal as a building block in synthesizing novel, biologically active molecules.[1][2] Its utility in creating anti-inflammatory agents, crop-protection chemicals, and advanced materials makes it a staple in many laboratories.[1][2] However, its value in synthesis is matched by the critical need for its responsible handling and disposal. This guide moves beyond mere procedural checklists to provide a framework for safe, compliant, and scientifically-grounded disposal, ensuring that our innovation in the lab does not come at the cost of safety or environmental integrity.

Core Directive: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. The disposal plan for this compound is directly informed by its specific chemical hazards and regulatory classification.

Inherent Chemical Hazards

According to its Safety Data Sheet (SDS), this compound presents several health hazards.[3] Exposure through inhalation, ingestion, or skin contact can lead to harmful effects. The causality behind our stringent handling protocols is directly linked to these GHS hazard classifications.

Table 1: Hazard Profile of this compound

Hazard Statement GHS Classification Implication for Handling and Disposal
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Avoid ingestion. Waste must be securely contained to prevent accidental exposure.
H315: Causes skin irritation Skin Irritation (Category 2) Mandates the use of chemical-resistant gloves during handling and disposal.
H319: Causes serious eye irritation Eye Irritation (Category 2A) Requires safety glasses or a face shield to prevent splashes.
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4) Handling of powdered solid or solutions should occur in a well-ventilated area or chemical fume hood.

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | Reinforces the need for proper ventilation and potential respiratory protection. |

Source: ChemicalBook Safety Data Sheet[3]

Beyond its individual profile, as a member of the nitrile family, this compound requires careful segregation. Nitriles can react exothermically and release toxic or flammable gases when mixed with strong acids (both mineral and organic).[4] Therefore, a core principle of disposal is the strict segregation of nitrile-containing waste streams from acidic waste.

Regulatory Framework: The Principle of "Cradle-to-Grave" Management

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created to its final, environmentally sound disposal.[7]

Under RCRA, the first step is to determine if a material is a hazardous waste.[8] This is done by checking if the waste is specifically "listed" by the EPA or if it exhibits one of four hazardous "characteristics":

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: Can corrode metal or has a very high or low pH.[9]

  • Reactivity: Is unstable and may explode or generate toxic gases.[9]

  • Toxicity: Is harmful when ingested or absorbed.

While this compound is not specifically found on the P or U lists of discarded commercial chemical products, waste containing it must be evaluated.[9] In a laboratory setting, it is almost always disposed of as hazardous waste due to its inherent toxic properties and because it is often mixed with listed hazardous solvents (e.g., methanol, acetonitrile), which would classify the entire mixture as hazardous waste.

Operational Protocol: Step-by-Step Disposal Procedure

The following workflow provides a self-validating system for the proper disposal of this compound waste, ensuring safety and regulatory compliance at each stage.

Disposal Decision Workflow

The logical flow for managing this compound waste can be visualized as a decision-making process, from initial characterization to final handoff for disposal.

G Diagram 1: this compound Disposal Workflow start Waste Generated (this compound) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal char 1. Characterize Waste Is it pure solid, a solution, or contaminated material? container 3. Select Waste Container (Chemically compatible, sealable) char->container All Paths ppe->char label 4. Label Container 'Hazardous Waste' List all components & percentages Indicate Hazards (e.g., Toxic) container->label segregate 5. Segregate Waste Store away from acids and incompatible materials label->segregate storage 6. Move to Satellite Accumulation Area (SAA) segregate->storage pickup 7. Arrange for Disposal Contact institutional EHS or licensed contractor storage->pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Methodology
  • Waste Characterization and Segregation:

    • Action: Identify the complete composition of the waste stream. Is it unreacted solid, a solution in a specific solvent, or contaminated materials like gloves and weigh boats?

    • Causality: Accurate characterization is a legal requirement under RCRA and is essential for the final disposal facility to safely handle the waste.[8] Segregation from acids is critical to prevent dangerous chemical reactions.[4]

  • Select Personal Protective Equipment (PPE):

    • Action: Before handling the waste container, put on appropriate PPE. This includes:

      • Nitrile or neoprene chemical-resistant gloves.

      • ANSI-rated safety goggles and/or a face shield.

      • A buttoned lab coat.

    • Causality: This equipment directly mitigates the risks of skin irritation, serious eye damage, and incidental exposure as identified in the compound's hazard profile.[3][10]

  • Containerization:

    • Action: Place the waste into a designated, chemically compatible, and sealable hazardous waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Causality: Proper containment prevents leaks and spills during storage and transport. The container must not degrade upon contact with the waste.

  • Labeling:

    • Action: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

      • The words "Hazardous Waste."

      • The full chemical names of all contents, including solvents and the solute (this compound).

      • The approximate percentage of each component.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

      • The date of accumulation.

    • Causality: Clear, accurate labeling is mandated by the EPA and ensures that everyone who handles the container understands its contents and associated dangers.[6]

  • Storage and Final Disposal:

    • Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area. Ensure it is stored away from incompatible materials. Follow your institutional procedures to schedule a pickup by EHS or a licensed hazardous waste disposal contractor.

    • Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in accordance with all federal and state regulations, completing the "cradle-to-grave" responsibility of the generator.[11][12]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area by opening fume hood sashes.

  • Consult SDS: Refer to Section 6 of the Safety Data Sheet, "Accidental Release Measures," for specific guidance.[13]

  • Cleanup:

    • Action: Wearing appropriate PPE, contain the spill. Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover the spill.

    • Action: Once the material is absorbed, carefully sweep or scoop it into a designated hazardous waste container.

    • Action: Clean the spill area with soap and water.

    • Causality: Using an inert absorbent prevents any unintended chemical reactions during cleanup.[10] All materials used for cleanup (gloves, pads, etc.) are now considered hazardous waste and must be disposed of accordingly.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound not just in compliance with regulations, but with a deep-seated commitment to the safety of themselves, their colleagues, and the environment.

References

A Strategic Guide to Personal Protective Equipment for Handling Oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. Oxazole-4-carbonitrile, a versatile heterocyclic compound, is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1] However, its utility is matched by a specific hazard profile that necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting, moving beyond a simple checklist to instill a culture of safety through scientific understanding.

Understanding the Inherent Risks of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This foundational knowledge informs every subsequent decision regarding safety procedures and PPE selection. This compound (CAS 55242-84-7) presents a multi-faceted risk profile that demands careful consideration.

The primary hazards associated with this compound are clearly outlined in its Safety Data Sheet (SDS).[2][3] It is classified as a combustible liquid and is harmful through multiple exposure routes: ingestion, skin contact, and inhalation.[2][3] Furthermore, it is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3] The nitrile group (-CN) itself is a structural alert for potential toxicity, as some nitriles can release cyanide in the body.[4]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity (Oral)H302: Harmful if swallowedPrevention of ingestion through strict hygiene practices.
Acute Toxicity (Dermal)H312: Harmful in contact with skinImpermeable gloves and protective clothing are essential.
Acute Toxicity (Inhalation)H332: Harmful if inhaledWork in a well-ventilated area, preferably a fume hood.
Skin Corrosion/IrritationH315: Causes skin irritationAvoid direct skin contact.
Serious Eye Damage/IrritationH319: Causes serious eye irritationEye protection is mandatory.
Specific Target Organ ToxicityH335: May cause respiratory irritationMinimize the generation of dusts or aerosols.
FlammabilityH227: Combustible liquidStore away from heat and open flames.

Table 1: Summary of Hazards for this compound

Core Directive: A Multi-Layered Approach to Personal Protection

A robust PPE strategy for this compound is not about a single piece of equipment, but rather an integrated system that provides comprehensive protection.

Given the dermal toxicity and irritant nature of this compound, selecting the appropriate gloves is a critical first step.

  • Material Selection: Nitrile gloves are the recommended choice for handling this compound.[2][3] Nitrile offers excellent resistance to a wide range of chemicals, including many solvents in which this compound might be dissolved.[5] They also provide a durable barrier against skin contact.

  • Best Practices:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • For prolonged handling or in situations with a high risk of splashing, consider double-gloving.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly after removing gloves.

The risk of serious eye irritation from this compound necessitates robust eye and face protection.

  • Essential Equipment: At a minimum, chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards should be worn whenever handling the compound.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting under pressure, a face shield should be used in conjunction with splash goggles to protect the entire face.

To prevent accidental skin contact, appropriate body protection is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Given that this compound is harmful if inhaled and can cause respiratory irritation, controlling airborne exposure is a priority.[2][3]

  • Primary Control: The most effective way to control respiratory hazards is through engineering controls. All work with this compound should be conducted in a certified chemical fume hood.

  • Secondary Control: In the rare event that a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. The selection and use of respirators must be done in accordance with a comprehensive respiratory protection program.

Operational Plan: From Receipt to Disposal

A proactive safety plan encompasses the entire lifecycle of the chemical in the laboratory.

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Preparation: Before starting any work, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Personal Protective Equipment: Don all required PPE as outlined above.

  • Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. If it is a liquid, conduct all transfers within the fume hood.

  • Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

Emergency Response: A Step-by-Step Procedural Guide

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing, ensuring not to spread the chemical further. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In the event of a spill, a calm and methodical approach is essential to ensure the safety of all personnel.

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Assessment Assess the Spill cluster_ContainmentAndCleanup Containment & Cleanup cluster_FinalSteps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Ventilate Ensure adequate ventilation (if safe to do so) Evacuate->Ventilate AssessSize Determine the size and nature of the spill Ventilate->AssessSize IdentifyHazards Identify immediate hazards (e.g., ignition sources) AssessSize->IdentifyHazards DonPPE Don appropriate PPE (respirator if necessary) IdentifyHazards->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Neutralize if applicable (consult SDS) Contain->Neutralize Collect Collect absorbed material into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
Oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.